4-Nitrophenylacetone
Description
The exact mass of the compound 4-Nitrophenylacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Nitrophenylacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenylacetone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWWCWZGHNIUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277054 | |
| Record name | 4-Nitrophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-96-7 | |
| Record name | 5332-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Nitrophenylacetone CAS number 5332-96-7
An In-depth Technical Guide to 4-Nitrophenylacetone (CAS 5332-96-7)
Abstract
This technical guide provides a comprehensive overview of 4-Nitrophenylacetone (CAS: 5332-96-7), a key chemical intermediate with significant applications in organic synthesis and pharmaceutical research. As a functionalized ketone, its unique combination of a nitro group and an acetonyl moiety makes it a versatile precursor for a range of more complex molecules. This document, intended for researchers, scientists, and drug development professionals, details the physicochemical properties, synthesis methodologies with mechanistic insights, analytical characterization techniques, and critical safety protocols associated with this compound. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the effective and safe utilization of 4-Nitrophenylacetone in a laboratory setting.
Physicochemical and Structural Properties
4-Nitrophenylacetone is a solid crystalline substance at room temperature, presenting as a white to light yellow powder.[1] Its solubility profile is characteristic of many aromatic compounds; it is largely insoluble in water but demonstrates good solubility in common organic solvents.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 5332-96-7 | [2][5] |
| Molecular Formula | C₉H₉NO₃ | [5][6] |
| Molecular Weight | 179.17 g/mol | [3][5][6] |
| IUPAC Name | 1-(4-nitrophenyl)propan-2-one | [1][4] |
| Synonyms | (p-Nitrophenyl)acetone, Methyl 4-nitrobenzyl ketone | [3][7][8] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 63-66 °C | [1][3] |
| Boiling Point | 158-160 °C @ 5 Torr | [8] |
| Density | ~1.212 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2][4] |
Synthesis and Mechanistic Insights
The most direct and common conceptual pathway for the synthesis of 4-Nitrophenylacetone is the electrophilic aromatic substitution (nitration) of phenylacetone. The para-position is the primary site of substitution due to the ortho,para-directing nature of the alkyl group, although steric hindrance from the acetonyl side chain favors para-substitution.
Mechanistic Overview: Electrophilic Aromatic Substitution
The nitration of the benzene ring is a classic example of electrophilic aromatic substitution. The reaction proceeds through three primary steps:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the phenylacetone ring attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final 4-nitrophenylacetone product.
Caption: Mechanism of electrophilic nitration of phenylacetone.
Experimental Protocol: Synthesis via Nitration of Phenylacetone
This protocol is adapted from standard nitration procedures for similar aromatic ketones.[9] Causality: Strict temperature control below 5°C is critical because nitration is a highly exothermic reaction. Runaway temperatures can lead to the formation of dinitrated byproducts and increase safety risks.
Materials:
-
Phenylacetone (C₉H₁₀O)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Cracked Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid with constant stirring. Keep the mixture cooled to below 15°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 60 g (0.45 mol) of phenylacetone.
-
Initial Cooling: Cool the flask containing phenylacetone in an ice-salt bath until the internal temperature is between -5°C and 0°C.
-
Addition of Sulfuric Acid: Slowly add 150 mL of concentrated sulfuric acid to the phenylacetone, ensuring the temperature does not rise above 5°C.
-
Nitration: Begin the dropwise addition of the chilled nitrating mixture to the phenylacetone solution. The rate of addition must be carefully controlled to maintain the reaction temperature at or below 0°C. This process may take 2-3 hours.
-
Quenching: Once the addition is complete, continue stirring for an additional 15 minutes at 0°C. Then, slowly and carefully pour the reaction mixture over a large volume of cracked ice (approx. 800 g) with vigorous stirring.
-
Isolation: The crude 4-Nitrophenylacetone will precipitate as a yellow solid. Allow the ice to melt completely, then collect the solid by suction filtration.
-
Washing: Wash the crude product thoroughly with several portions of cold deionized water to remove residual acid, followed by a small amount of ice-cold ethanol to remove oily impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to yield purified 4-Nitrophenylacetone as light yellow crystals. Dry the product under vacuum.
Synthesis Workflow
Caption: Key transformation of 4-Nitrophenylacetone for drug discovery.
Role in Amphetamine Analogue Synthesis
Given that phenylacetone is a well-known precursor in the synthesis of amphetamine and methamphetamine, 4-Nitrophenylacetone is a logical starting material for their corresponding nitrated analogues. [2][10]For instance, reductive amination of 4-Nitrophenylacetone can produce 4-nitroamphetamine or 4-nitromethamphetamine. These compounds are primarily of interest in toxicological and pharmacological research to understand how substitution on the phenyl ring modifies the activity of the parent amphetamine molecule.
Analytical Characterization
To ensure the identity, purity, and structural integrity of synthesized 4-Nitrophenylacetone, a combination of spectroscopic and chromatographic methods is employed.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around δ 2.2 ppm (3H, methyl protons of -COCH₃).- A singlet around δ 3.8 ppm (2H, methylene protons of -CH₂CO-).- Two doublets in the aromatic region (δ 7.4-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring, integrating to 2H each. |
| ¹³C NMR | - A signal for the methyl carbon (~δ 29 ppm).- A signal for the methylene carbon (~δ 45 ppm).- Four signals in the aromatic region (~δ 124-148 ppm).- A signal for the carbonyl carbon (~δ 205 ppm). |
| IR (Infrared) Spectroscopy | - Strong absorption band around 1715 cm⁻¹ (C=O stretch of the ketone).- Two strong absorption bands around 1520 cm⁻¹ and 1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches).- Bands corresponding to aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 179.17. |
| HPLC/GC | - A single major peak under appropriate column and mobile/carrier phase conditions, used to assess purity (>98% is common for commercial grades)[1][11]. |
Safety, Handling, and Toxicology
4-Nitrophenylacetone is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary risks are associated with irritation to the skin, eyes, and respiratory system. [12]
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. |
Data sourced from multiple suppliers and databases. [8][12]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle 4-Nitrophenylacetone in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Toxicological Summary
Specific, in-depth toxicological studies on 4-Nitrophenylacetone are limited. However, its hazard classification is consistent with related nitroaromatic compounds. For example, 4-Nitrophenol is known to cause headaches, drowsiness, and cyanosis upon acute exposure. [13]The toxicological properties of 4-Nitrophenylacetone have not been fully investigated, and it should be handled as a substance with potential for high toxicity. [14]All handling should be performed with the assumption that it is a potent irritant and potentially toxic if ingested or inhaled.
References
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4-NITROPHENYLACETONE CAS#: 5332-96-7 . ChemWhat. [Link]
-
Chemical Properties of 4-Nitrophenylacetone (CAS 5332-96-7) . Cheméo. [Link]
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Phenylacetone . Wikipedia. [Link]
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1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 . PubChem, NIH. [Link]
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4-Nitrophenylacetone | CAS No : 5332-96-7 . Pharmaffiliates. [Link]
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Acetophenone, m-nitro- . Organic Syntheses Procedure. [Link]
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Study on the synthesis of L-4-nitrophenylalanine . ResearchGate. [Link]
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4-Nitrophenol . U.S. Environmental Protection Agency (EPA). [Link]
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An In-Depth Technical Guide to 1-(4-Nitrophenyl)-2-propanone: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-nitrophenyl)-2-propanone (CAS No. 5332-96-7), a pivotal chemical intermediate in modern organic and medicinal chemistry. This document delves into the compound's core structural features, detailed spectroscopic characterization, robust synthetic methodologies, and its significant role in the development of pharmaceutical agents, most notably as a precursor in the synthesis of the anticoagulant drug Apixaban. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this molecule's properties and utility.
Introduction and Significance
1-(4-Nitrophenyl)-2-propanone, also known as 4-nitrophenylacetone, is an aromatic ketone that has garnered significant attention in the field of synthetic chemistry. Its structure, which combines a reactive propanone moiety with an electron-withdrawing nitrophenyl group, makes it a versatile building block for the construction of more complex molecular architectures. The presence of the nitro group not only influences the reactivity of the aromatic ring and the adjacent benzylic position but also serves as a functional handle for further transformations, such as reduction to an amine. This feature is strategically exploited in multi-step syntheses, including the industrial production of Apixaban, a widely used direct factor Xa inhibitor for the prevention of blood clots. Understanding the fundamental structure and reactivity of this compound is therefore crucial for optimizing existing synthetic routes and designing novel molecular entities.
Molecular Structure and Spectroscopic Profile
The molecular structure of 1-(4-nitrophenyl)-2-propanone consists of a phenyl ring substituted with a nitro group at the para-position, which is in turn connected to a propan-2-one chain via a methylene bridge.
Physicochemical and Structural Properties
A summary of the key identification and physical properties is provided in Table 1. The compound is a solid at room temperature with a melting point in the range of
Chemical properties of methyl 4-nitrobenzyl ketone
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(4-Nitrophenyl)propan-2-one
Abstract
1-(4-Nitrophenyl)propan-2-one, also known as methyl 4-nitrobenzyl ketone, is a bifunctional chemical entity of significant interest to the synthetic and medicinal chemistry communities. Its structure, featuring a ketone carbonyl, an acidic α-methylene bridge, and an aromatic nitro group, provides a unique confluence of reactivity. This guide offers an in-depth exploration of its chemical properties, spectroscopic signature, and strategic applications in modern organic synthesis, particularly within the context of drug discovery and development. We will dissect the causality behind its reactivity, provide field-proven experimental protocols, and present a framework for its strategic deployment in the synthesis of complex molecular architectures.
Core Physicochemical and Spectroscopic Profile
The molecule's reactivity is a direct consequence of its structure. Understanding its fundamental properties is paramount before its synthetic manipulation.
Physicochemical Data
Quantitative data for 1-(4-nitrophenyl)propan-2-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-nitrophenyl)propan-2-one | [1] |
| Synonyms | Methyl 4-nitrobenzyl ketone, 4-Nitrophenylacetone | [1] |
| CAS Number | 5332-96-7 | [2] |
| Molecular Formula | C₉H₉NO₃ | [3] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| GHS Hazards | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1] |
Spectroscopic Signature Analysis
While a dedicated experimental spectrum is not publicly cataloged, the structure allows for a precise prediction of its key spectroscopic features, essential for reaction monitoring and characterization.
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~2.2 ppm (s, 3H): A sharp singlet for the methyl protons (-C(=O)CH ₃).
-
δ ~3.9 ppm (s, 2H): A singlet for the benzylic methylene protons (-CH ₂-Ar). The acidity of these protons may lead to broadening in the presence of impurities.
-
δ ~7.4 ppm (d, J ≈ 8.8 Hz, 2H): A doublet for the two aromatic protons ortho to the methylene group.
-
δ ~8.2 ppm (d, J ≈ 8.8 Hz, 2H): A doublet for the two aromatic protons ortho to the nitro group, significantly deshielded by the nitro group's strong electron-withdrawing effect.
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~29 ppm: Methyl carbon (C H₃).
-
δ ~52 ppm: Methylene carbon (-C H₂-Ar).
-
δ ~124 ppm: Aromatic C-H ortho to the nitro group.
-
δ ~130 ppm: Aromatic C-H ortho to the methylene group.
-
δ ~142 ppm: Aromatic quaternary carbon attached to the methylene group.
-
δ ~147 ppm: Aromatic quaternary carbon bearing the nitro group.
-
δ ~205 ppm: Ketone carbonyl carbon (C =O).
-
-
Infrared (IR) Spectroscopy (Predicted, KBr pellet, ν/cm⁻¹):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1715 cm⁻¹: A strong, sharp absorption for the ketone carbonyl (C=O) stretch.
-
~1520 and ~1345 cm⁻¹: Two strong absorptions characteristic of the asymmetric and symmetric stretching of the aromatic nitro group (NO₂), respectively.
-
-
Mass Spectrometry (MS) (Predicted, EI):
-
m/z 179: Molecular ion [M]⁺•.
-
m/z 136: Loss of the acetyl group (•COCH₃).
-
m/z 120: Loss of the nitro group (•NO₂).
-
m/z 43: Acetyl cation [CH₃CO]⁺, likely the base peak.
-
Core Reactivity: A Tale of Three Moieties
The synthetic versatility of 1-(4-nitrophenyl)propan-2-one stems from the distinct yet electronically-linked reactivity of its three key functional zones: the acidic α-protons, the reducible nitro group, and the electrophilic ketone carbonyl.
Acidity of α-Protons and Enolate Chemistry
The protons on the methylene carbon, positioned between the phenyl ring and the carbonyl group, are significantly acidic. While typical ketone α-protons have a pKa around 19-21, the powerful inductive and resonance electron-withdrawing effects of the 4-nitrophenyl group substantially lower this value, facilitating enolate formation.[4][5]
This enhanced acidity is the cornerstone of its utility in C-C bond formation. Deprotonation with a suitable base generates a resonance-stabilized enolate, a potent carbon nucleophile.
Caption: Enolate formation and key resonance contributors.
Causality in Base Selection: The choice of base is critical and dictates the reaction pathway.
-
For reversible reactions (e.g., Aldol): Weaker bases like NaOH or NaOEt are used to generate a small, equilibrium concentration of the enolate, allowing the ketone to also act as an electrophile.
-
For irreversible reactions (e.g., Alkylation): Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are used to quantitatively and irreversibly convert the ketone into its enolate, preventing self-condensation and ensuring reaction with an added electrophile.
Selective Transformations of the Ketone and Nitro Groups
A primary challenge and opportunity in deploying this molecule is the selective manipulation of the ketone and nitro functionalities. The choice of reducing agent is the key determinant of the outcome.
| Reagent / System | Primary Target | Product | Rationale & Field Insights |
| NaBH₄, MeOH, 0 °C | Ketone | 1-(4-Nitrophenyl)propan-2-ol | Sodium borohydride is a mild hydride donor, highly selective for aldehydes and ketones.[6] It will not reduce the aromatic nitro group under these standard conditions.[7] This is the preferred method for accessing the corresponding secondary alcohol. |
| H₂, Pd/C, EtOH | Nitro Group & Ketone | 1-(4-Aminophenyl)propan-2-ol | Catalytic hydrogenation is a powerful reduction method. While it readily reduces the nitro group, it will also reduce the ketone, especially with palladium catalysts. This is a direct route to the valuable β-amino alcohol scaffold.[8] |
| SnCl₂, HCl or Fe, HCl | Nitro Group | 1-(4-Aminophenyl)propan-2-one | Metals in strong acid are classic reagents for the chemoselective reduction of aromatic nitro groups in the presence of a ketone. This method is robust for preparing the aminophenyl ketone derivative. |
| LiAlH₄, THF | Nitro Group & Ketone | 1-(4-Aminophenyl)propan-2-ol | Lithium aluminum hydride is a very strong, non-selective reducing agent that will reduce both the nitro group and the ketone. |
| NaBH₄ / Ni(PPh₃)₄ | Nitro Group | 1-(4-Aminophenyl)propan-2-one | This modified borohydride system shows enhanced reactivity and selectivity for reducing nitroaromatics while leaving the ketone intact, offering a milder alternative to metal/acid systems.[7] |
Synthetic Protocols and Workflows
The following protocols are designed as self-validating systems, providing both procedural steps and the underlying scientific justification.
Proposed Synthesis via Henry-Oxidation Sequence
A robust and logical synthesis of 1-(4-nitrophenyl)propan-2-one involves a two-step sequence starting from commercially available materials: a base-catalyzed Henry (nitroaldol) reaction followed by oxidation of the resulting secondary alcohol.[9]
Caption: Two-step synthesis workflow for the target ketone.
Step-by-Step Protocol: Henry Reaction
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-nitrobenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in tetrahydrofuran (THF, 0.5 M).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise. Causality: DBU is a non-nucleophilic organic base strong enough to deprotonate nitroethane to form the nitronate nucleophile, initiating the reaction.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude β-nitro alcohol can often be carried to the next step without purification, or it can be purified by flash column chromatography on silica gel.
Step-by-Step Protocol: Oxidation
-
Setup: Dissolve the crude 1-(4-nitrophenyl)-2-nitropropan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Oxidation: Add Pyridinium chlorochromate (PCC) (1.5 eq) portion-wise. Causality: PCC is a relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without affecting the nitro group or causing other side reactions.[8]
-
Reaction: Stir the mixture at room temperature for 2-4 hours until TLC analysis shows full conversion of the alcohol.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(4-nitrophenyl)propan-2-one.
Alternative Synthesis: The Nef Reaction
For researchers comfortable with its sometimes vigorous nature, the Nef reaction provides a powerful alternative for converting a secondary nitro group directly to a ketone.[11][12] This would typically follow a Michael addition of a nitronate to an appropriate acceptor or a Henry reaction to build the required nitroalkane precursor.
Conceptual Workflow: Nef Reaction
-
Nitronate Formation: The precursor, 1-(4-nitrophenyl)-2-nitropropane, is treated with a strong base (e.g., NaOH) to form the sodium nitronate salt.
-
Acid Hydrolysis: The aqueous solution of the nitronate salt is added slowly to a cold, strong mineral acid like sulfuric acid (H₂SO₄).[11]
-
Transformation: The nitronic acid intermediate is rapidly hydrolyzed under these acidic conditions to the corresponding ketone and nitrous oxide.[12]
Caption: Conceptual workflow of the Nef Reaction.
Strategic Applications in Drug Development
The unique chemical handles on 1-(4-nitrophenyl)propan-2-one make it a valuable scaffold for building molecules of pharmaceutical interest.
-
Access to β-Amino Alcohols: As shown in the selectivity table, reduction of both the ketone and nitro group yields 1-(4-aminophenyl)propan-2-ol. The β-amino alcohol motif is a privileged structure found in numerous pharmaceuticals, including beta-blockers and antiviral agents.[9][13]
-
Bioreductive Prodrugs: The 4-nitrobenzyl group is a well-established trigger for bioreductive prodrugs. In the hypoxic (low oxygen) environment of solid tumors, specific nitroreductase enzymes can selectively reduce the nitro group to an amine or hydroxylamine. This transformation can trigger a fragmentation cascade to release a potent cytotoxic agent locally, minimizing systemic toxicity. This ketone provides a scaffold to attach such agents.
-
Heterocycle Synthesis: α-nitro ketones are known precursors for a variety of heterocycles. For instance, reaction with hydroxylamine can lead to isoxazoles, and reaction with hydrazines can yield pyrazoles, both of which are common core structures in medicinal chemistry.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Stability: The compound is stable under recommended storage conditions. Avoid exposure to excess heat.[14]
Conclusion
1-(4-Nitrophenyl)propan-2-one is more than a simple ketone; it is a synthetically powerful and versatile building block. Its value lies in the predictable and differential reactivity of its functional groups. The enhanced acidity of its α-protons provides a reliable handle for nucleophilic chemistry, while the ketone and nitro groups offer orthogonal pathways for reduction and functionalization. For researchers in drug discovery, this molecule represents a strategic starting point for the synthesis of complex amines, β-amino alcohols, and targeted prodrugs. A thorough understanding of the principles outlined in this guide will enable scientists to unlock its full potential in their synthetic endeavors.
References
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Rajkumari, K., Das, D., Pathak, G., & Rokhum, S. L. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Royal Society of Chemistry. Retrieved from [Link]
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Pinnick, H. W. (2011). The Nef Reaction. Organic Reactions, 1-1. Retrieved from [Link]
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ChemSrc. (2024). (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]
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Chemeurope.com. (n.d.). Nef reaction. Retrieved from [Link]
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ChemSynthesis. (2024). (2E)-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219367, 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]
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Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219367, 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7. Retrieved from [Link]
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Navigating the Isomeric Landscape of C9H9NO3: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Applications of Key C9H9NO3 Isomers for Professionals in Scientific Research and Drug Development.
The molecular formula C9H9NO3 represents a fascinating array of structural isomers, each with unique chemical properties and biological significance. This technical guide provides a comprehensive overview of the most prominent isomers, offering insights into their IUPAC nomenclature, synthesis, physicochemical characteristics, and applications, tailored for researchers, scientists, and professionals in drug development.
Hippuric Acid: The Metabolite of Interest
IUPAC Name: 2-(Benzoylamino)acetic acid
Hippuric acid, also known by its preferred IUPAC name N-Benzoylglycine, is a well-characterized metabolite found in the urine of herbivores and in smaller amounts in humans.[1] It is formed in the liver through the conjugation of benzoic acid with the amino acid glycine.[1] This process is a key detoxification pathway for benzoic acid and its precursors.
Physicochemical Properties of Hippuric Acid
| Property | Value | Reference |
| Molar Mass | 179.17 g/mol | [2] |
| Melting Point | 187-191 °C | [3] |
| Boiling Point | 240 °C (decomposes) | [1] |
| Water Solubility | 3.75 mg/mL | [3] |
| logP | 0.31 | [3] |
Synthesis of Hippuric Acid
The synthesis of hippuric acid is a classic example of the Schotten-Baumann reaction, involving the acylation of an amine in an aqueous alkaline solution.
Experimental Protocol: Synthesis of Hippuric Acid
-
Dissolution: Dissolve 1.0 g of glycine in 10 mL of 10% sodium hydroxide solution in a flask.
-
Acylation: Add 1.5 mL of benzoyl chloride in small portions while vigorously shaking the flask. The temperature should be kept low.
-
Acidification: Once the reaction is complete (the smell of benzoyl chloride disappears), cool the mixture in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic to litmus paper.
-
Isolation: The precipitated crude hippuric acid is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be recrystallized from hot water to yield pure, needle-like crystals of hippuric acid.
Causality in Experimental Choices: The use of a strong base (NaOH) is crucial to deprotonate the amino group of glycine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of benzoyl chloride. The reaction is performed in an aqueous medium, which is a key feature of the Schotten-Baumann reaction. Acidification is necessary to protonate the carboxylate and precipitate the less soluble carboxylic acid.
Workflow for the Synthesis of Hippuric Acid
Caption: A schematic representation of the key steps in the synthesis of hippuric acid via the Schotten-Baumann reaction.
Biological Significance and Applications
Hippuric acid is a biomarker for toluene exposure and is also studied in the context of renal function and drug metabolism.[1] Elevated levels can indicate exposure to certain aromatic compounds. In research, it serves as a model compound for studying peptide synthesis and enzyme kinetics.
Adrenochrome: The Oxidized Form of Adrenaline
IUPAC Name: 3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione
Adrenochrome is a chemical compound produced by the oxidation of adrenaline (epinephrine).[4] It is an unstable molecule with a characteristic deep violet color.[4]
Physicochemical Properties of Adrenochrome
| Property | Value | Reference |
| Molar Mass | 179.17 g/mol | [2] |
| Appearance | Deep-violet solid | [4] |
| Boiling Point | 115–120 °C (decomposes) | [4] |
| Stability | Unstable in solution | [5] |
Synthesis and Mechanism of Action
Adrenochrome can be synthesized in the laboratory by the oxidation of adrenaline using various oxidizing agents, such as silver oxide (Ag2O).[4] In biological systems, the oxidation of adrenaline to adrenochrome can be stimulated by oxygen radicals produced by cells like polymorphonuclear leucocytes, particularly in inflammatory conditions.[6]
Adrenaline Oxidation Pathway
Caption: The oxidation pathway of adrenaline to adrenochrome and its subsequent polymerization to melanin compounds.
Historical and Research Context
In the mid-20th century, adrenochrome was hypothesized to be a potential cause of schizophrenia, a theory that has since been largely dismissed by the scientific community.[4][5] More recent research suggests it may be an intermediate in the formation of neuromelanin.[4] Its derivative, carbazochrome, is used as a hemostatic agent.[4]
Nitrophenetole Isomers: Building Blocks in Synthesis
The molecular formula C9H9NO3 also encompasses three structural isomers of nitrophenetole: 2-nitrophenetole, 3-nitrophenetole, and 4-nitrophenetole. These compounds are valuable intermediates in organic synthesis.
IUPAC Names:
-
2-Nitrophenetole: 1-Ethoxy-2-nitrobenzene
-
3-Nitrophenetole: 1-Ethoxy-3-nitrobenzene
-
4-Nitrophenetole: 1-Ethoxy-4-nitrobenzene
Physicochemical Properties of Nitrophenetole Isomers
| Isomer | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Reference |
| 2-Nitrophenetole | 167.16 | 2.1 | 274 | Yellowish liquid | [7] |
| 3-Nitrophenetole | 167.16 | 34 | 258 | Crystalline solid | [8] |
| 4-Nitrophenetole | 167.16 | 58-60 | 283 | Yellow crystalline solid | [9][10] |
Synthesis of Nitrophenetole Isomers
Nitrophenetoles are typically synthesized from the corresponding nitrophenols via Williamson ether synthesis or from nitrochlorobenzenes.
Experimental Protocol: Synthesis of 4-Nitrophenetole from 4-Nitrophenol
-
Alkoxide Formation: Dissolve metallic sodium in absolute ethanol to form sodium ethoxide.
-
Nucleophilic Substitution: Add a solution of 4-nitrophenol in absolute ethanol to the sodium ethoxide solution.
-
Alkylation: Add ethyl iodide or ethyl bromide to the mixture and reflux for several hours.
-
Work-up: Distill off the ethanol, and pour the residue into a sodium carbonate solution.
-
Extraction and Purification: Extract the product with diethyl ether, wash with water, dry the organic layer, and remove the solvent. The crude product can be purified by distillation or recrystallization.[11]
Causality in Experimental Choices: The strong base (sodium ethoxide) is necessary to deprotonate the weakly acidic phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. The subsequent SN2 reaction with an ethyl halide forms the ether linkage. Refluxing provides the necessary energy for the reaction to proceed at a reasonable rate.
Other Notable Isomers
Several other structural isomers of C9H9NO3 exist, though they are less commonly encountered in the literature. These include various substituted benzamides and benzoic acid esters.
-
Methyl 4-amino-3-nitrobenzoate: An ester with potential applications in the synthesis of more complex molecules.
-
Methyl 5-amino-2-hydroxybenzoate: An isomer of methyl salicylate with an additional amino group, which can be synthesized from 5-aminosalicylic acid.[12]
-
3-Hydroxy-4-methoxybenzamide & 4-Hydroxy-3-methoxybenzamide (Vanillamide isomers): These compounds are isomers of vanillamide and are of interest in medicinal chemistry due to their structural similarity to capsaicin.
Conclusion
The chemical formula C9H9NO3 unveils a diverse group of isomers, each with a distinct identity and utility. From the biologically significant hippuric acid and the historically intriguing adrenochrome to the synthetically versatile nitrophenetoles, these compounds offer a rich field of study for researchers and drug development professionals. A thorough understanding of their IUPAC nomenclature, properties, and synthesis is fundamental to harnessing their potential in various scientific endeavors. This guide serves as a foundational resource for navigating this complex and fascinating corner of the chemical landscape.
References
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An In-depth Technical Guide to 4-Nitrophenylacetone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Nitrophenylacetone, a pivotal intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis protocols, chemical properties, and diverse applications, with a focus on causality and practical insights.
Introduction: A Versatile Nitroaromatic Ketone
4-Nitrophenylacetone, also known as 1-(4-nitrophenyl)propan-2-one, is a crystalline solid that has garnered significant interest as a versatile building block in the synthesis of a wide array of organic molecules.[1][2][3] Its structure, featuring a reactive ketone functional group and an electron-withdrawing nitro group on the phenyl ring, imparts unique chemical properties that are leveraged in the pharmaceutical, agrochemical, and dye industries. While a precise date for its initial discovery is not prominently documented in readily available literature, its synthesis is intrinsically linked to the broader development of nitration techniques and the chemistry of phenylacetone derivatives in the late 19th and early 20th centuries. The historical significance of 4-Nitrophenylacetone is most notably associated with its role as a key precursor in some of the early synthetic routes to the broad-spectrum antibiotic, chloramphenicol.[4][5]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 4-Nitrophenylacetone is fundamental for its effective use in synthesis and for its proper characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-nitrophenyl)propan-2-one | [6] |
| CAS Number | 5332-96-7 | [6] |
| Molecular Formula | C₉H₉NO₃ | [6] |
| Molecular Weight | 179.17 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 60-66 °C | [7] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |
Spectroscopic data is crucial for the unambiguous identification and purity assessment of 4-Nitrophenylacetone.
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the methyl protons, methylene protons, and the aromatic protons of the para-substituted phenyl ring. | [6] |
| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbon, methylene carbon, and the carbons of the nitrophenyl group. | [8] |
| FTIR | Characteristic absorption bands for the carbonyl group (C=O), the nitro group (NO₂), and the aromatic ring. | [6][9] |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight and characteristic fragmentation patterns. | [6][10] |
Synthesis of 4-Nitrophenylacetone: A Step-by-Step Protocol
The synthesis of 4-Nitrophenylacetone can be approached through several routes, most commonly starting from readily available precursors such as 4-nitrophenylacetic acid or 4-nitrobenzyl cyanide. The following protocol details a reliable, two-step synthesis starting from benzyl cyanide, which is first nitrated and then converted to 4-Nitrophenylacetone. This method is based on well-established and documented procedures for the synthesis of the intermediate, 4-nitrobenzyl cyanide.[11]
Experimental Workflow Diagram
Caption: Synthesis workflow for 4-Nitrophenylacetone.
Step 1: Synthesis of 4-Nitrobenzyl Cyanide
This procedure is adapted from a well-established method for the nitration of benzyl cyanide.[11]
Materials:
-
Benzyl cyanide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol (for recrystallization)
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid, while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Slowly add benzyl cyanide to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
Pour the reaction mixture onto crushed ice with stirring. The crude 4-nitrobenzyl cyanide will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield 4-nitrobenzyl cyanide as a crystalline solid.
Causality: The use of a mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), which is the active electrophile for the aromatic nitration of the phenyl ring of benzyl cyanide. The para-product is favored due to the ortho,para-directing effect of the alkyl group, with the para position being sterically more accessible.
Step 2: Synthesis of 4-Nitrophenylacetone from 4-Nitrobenzyl Cyanide
This step involves the reaction of the nitrile with a Grignard reagent, followed by hydrolysis.
Materials:
-
4-Nitrobenzyl cyanide
-
Magnesium turnings
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether or THF
-
Dilute Hydrochloric Acid (HCl)
Protocol:
-
Prepare a Grignard reagent by reacting methyl bromide or methyl iodide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
In a separate flask, dissolve the 4-nitrobenzyl cyanide in anhydrous ether or THF.
-
Slowly add the Grignard reagent to the solution of 4-nitrobenzyl cyanide at a low temperature (e.g., 0 °C). An intermediate imine-magnesium complex will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolyze the intermediate by carefully pouring the reaction mixture into a cold, dilute solution of hydrochloric acid with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 4-Nitrophenylacetone can be further purified by recrystallization or column chromatography.
Causality: The carbon atom of the nitrile group is electrophilic and is attacked by the nucleophilic methyl group of the Grignard reagent. The resulting imine is then hydrolyzed under acidic conditions to the corresponding ketone, 4-Nitrophenylacetone.
Applications of 4-Nitrophenylacetone in Synthesis
4-Nitrophenylacetone is a valuable intermediate in the synthesis of various target molecules due to the reactivity of both the nitro and ketone functionalities.
Pharmaceutical Synthesis
The most prominent application of 4-Nitrophenylacetone is in the synthesis of pharmaceuticals.
-
Chloramphenicol: Historically, 4-Nitrophenylacetone was a key starting material for the synthesis of the antibiotic chloramphenicol.[4][5] The synthetic pathway involves the conversion of the acetone side chain to the 2-amino-1,3-propanediol moiety characteristic of chloramphenicol.[4] Although other synthetic routes are now more common, this application highlights the importance of 4-Nitrophenylacetone in medicinal chemistry.[12][13][14]
Agrochemicals and Dyes
The chemical structure of 4-Nitrophenylacetone also lends itself to the synthesis of agrochemicals and dyes.
-
Agrochemicals: The nitrophenyl moiety is a common feature in many pesticides and herbicides.[1][15][16] 4-Nitrophenylacetone can serve as a building block for more complex molecules with desired biological activities.
-
Dye Intermediates: Aromatic nitro compounds are frequently used as precursors in the synthesis of azo dyes and other colorants.[17][18][19][20] The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form a wide range of dyes.
Organic Synthesis Building Block
Beyond specific applications, 4-Nitrophenylacetone is a versatile building block in general organic synthesis. The ketone group can undergo a variety of reactions, such as aldol condensations, reductions, and reductive aminations, while the nitro group can be reduced to an amine, providing a handle for further functionalization.[21][22][23][24]
Characterization and Quality Control
The purity and identity of 4-Nitrophenylacetone are critical for its successful use in synthesis. A combination of analytical techniques is employed for its characterization.
-
Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and assess the purity of the final product.
-
Spectroscopy: As detailed in the physicochemical data table, NMR, FTIR, and mass spectrometry are essential for confirming the structure of the synthesized 4-Nitrophenylacetone.[6][8][9][10]
-
Melting Point: The melting point of the crystalline solid is a reliable indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.
Safety and Handling
4-Nitrophenylacetone is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
4-Nitrophenylacetone is a chemical intermediate of significant value in organic synthesis. Its historical importance as a precursor to chloramphenicol and its continued utility as a building block for pharmaceuticals, agrochemicals, and dyes underscore its versatility. A thorough understanding of its synthesis, chemical properties, and analytical characterization is essential for chemists and researchers who wish to leverage its synthetic potential. This guide has provided a detailed overview of these aspects, offering both theoretical understanding and practical protocols to aid in its application in research and development.
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An In-depth Technical Guide to (p-Nitrophenyl)acetone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(p-Nitrophenyl)acetone , also known as 1-(4-nitrophenyl)propan-2-one, is a key chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its strategic placement of a nitro group and a ketone functional group makes it a versatile precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the core characteristics of (p-nitrophenyl)acetone, including its chemical and physical properties, synthesis methodologies, reactivity, analytical characterization, and safety considerations.
Physicochemical Properties
(p-Nitrophenyl)acetone is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[1] A thorough understanding of its physical and chemical properties is fundamental to its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 5332-96-7 | [2][3] |
| Molecular Formula | C₉H₉NO₃ | [2][4] |
| Molecular Weight | 179.17 g/mol | [2][4] |
| Melting Point | 61-64 °C | [3][4] |
| Boiling Point | 158-160 °C at 5 Torr | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [3] |
| Appearance | White to light yellow powder or crystals | [1] |
Synthesis of (p-Nitrophenyl)acetone: A Methodological Approach
The synthesis of (p-nitrophenyl)acetone is not as widely documented as its downstream applications. However, a common and logical approach involves the nitration of a suitable phenylacetone precursor. The following protocol is a representative method based on established nitration chemistry for similar aromatic ketones.
Experimental Protocol: Nitration of Phenylacetone
This protocol describes a general method for the synthesis of (p-nitrophenyl)acetone via the nitration of phenylacetone. The reaction must be performed with caution in a well-ventilated fume hood, as it involves the use of strong acids.
Materials:
-
Phenylacetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. This exothermic reaction should be performed with care to maintain a low temperature.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylacetone in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of phenylacetone from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Extraction: The product will precipitate out of the aqueous solution. Extract the product into an organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (p-nitrophenyl)acetone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.
Caption: Key steps in the synthesis of Chloramphenicol.
Analytical Characterization
The identity and purity of (p-nitrophenyl)acetone are confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, methylene protons, and aromatic protons. The aromatic protons will show a characteristic splitting pattern due to the para-substitution. |
| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbon, methylene carbon, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone (around 1710-1725 cm⁻¹), and strong absorptions for the symmetric and asymmetric stretching of the nitro group (around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹ respectively). [5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (179.17 m/z). |
| HPLC-UV | A single major peak under appropriate chromatographic conditions, with UV detection at a wavelength corresponding to the absorbance maximum of the nitrophenyl chromophore. |
Safety and Handling
(p-Nitrophenyl)acetone should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents. While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, data from structurally similar compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(p-Nitrophenyl)acetone is a valuable and versatile chemical intermediate, primarily recognized for its role in the synthesis of the antibiotic chloramphenicol. Its unique combination of a reactive ketone and a reducible nitro group provides a gateway to a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in pharmaceutical research and development.
References
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PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021, May 21). Synthesis of Chloramphenicol [Video]. YouTube. Retrieved from [Link]
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NIST. (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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SlideShare. (n.d.). Synthesis of Chloramphenicol, uses and dose.pptx. Retrieved from [Link]
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The Strategic Utility of 4-Nitrophenylacetone: A Technical Guide for Synthetic Chemists in Drug Discovery
Abstract
4-Nitrophenylacetone (4-NPA), a versatile bifunctional molecule, serves as a pivotal building block in modern organic synthesis, particularly within the realm of pharmaceutical and drug development. Its unique molecular architecture, featuring a reactive ketone moiety and an electron-withdrawing nitro group on a phenyl scaffold, offers a rich landscape for diverse chemical transformations. This guide provides an in-depth exploration of 4-nitrophenylacetone, from its synthesis to its strategic application in the construction of complex molecular frameworks. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and illustrate its synthetic utility, thereby offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this valuable intermediate.
Introduction: The Significance of 4-Nitrophenylacetone in Synthetic Chemistry
In the intricate tapestry of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. 4-Nitrophenylacetone (1-(4-nitrophenyl)propan-2-one) emerges as a building block of considerable interest due to the orthogonal reactivity of its two primary functional groups: the ketone and the aromatic nitro group.[1] This duality allows for a stepwise and controlled manipulation of the molecule, enabling the introduction of diverse functionalities and the construction of complex scaffolds.
The presence of the nitro group significantly influences the reactivity of both the aromatic ring and the acetonyl side chain. The strong electron-withdrawing nature of the nitro group deactivates the phenyl ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself is a versatile functional handle, readily transformable into an amino group, which is a cornerstone of many biologically active compounds. The ketone functionality, in turn, provides a reactive site for a plethora of classical and contemporary organic reactions, including condensations, reductions, and reductive aminations, to introduce further molecular complexity.[2]
This guide will navigate the synthetic landscape of 4-nitrophenylacetone, providing a technical framework for its preparation and subsequent elaboration into valuable intermediates for drug discovery.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a reagent, is a prerequisite for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | [3] |
| Molecular Weight | 179.17 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 63-64 °C | |
| Boiling Point | 158-160 °C at 5 Torr | |
| Solubility | Soluble in most organic solvents; insoluble in water. | |
| CAS Number | 5332-96-7 | [3] |
Safety Profile:
4-Nitrophenylacetone should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation.[4] Inhalation of dust may cause respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis of 4-Nitrophenylacetone
The preparation of 4-nitrophenylacetone can be approached through several synthetic routes. The most common and direct method involves the nitration of phenylacetone. An alternative strategy commences with 4-nitrophenylacetic acid.
Nitration of Phenylacetone (Illustrative Protocol)
The direct nitration of phenylacetone is a classical electrophilic aromatic substitution. The key to a successful and selective synthesis lies in the careful control of reaction conditions to favor para-substitution and minimize side reactions. A mixture of nitric acid and sulfuric acid is the most common nitrating agent.
Experimental Protocol:
-
Materials: Phenylacetone, concentrated nitric acid (70%), concentrated sulfuric acid (98%), ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice-salt bath.
-
Slowly add phenylacetone (e.g., 0.1 mol) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 20 mL) in a separate flask, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the phenylacetone solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (e.g., 500 g) with stirring. A yellowish solid will precipitate.
-
Filter the crude product and wash it thoroughly with cold water until the washings are neutral.
-
For purification, dissolve the crude product in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate.
-
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts. It also enhances the selectivity for the para-isomer.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.
-
Slow Addition: The dropwise addition of the nitrating mixture allows for better control of the reaction temperature and minimizes localized overheating.
-
Workup: Pouring the reaction mixture onto ice quenches the reaction and precipitates the organic product. The washing steps are essential to remove residual acids and impurities.
From 4-Nitrophenylacetic Acid
An alternative synthesis involves the conversion of 4-nitrophenylacetic acid into 4-nitrophenylacetone. This can be achieved through various methods, such as reaction with methyllithium or via an acid chloride intermediate followed by reaction with a suitable methylating agent. A common laboratory-scale method involves the reaction of the corresponding acid chloride with a Gilman reagent (lithium dimethylcuprate).
Key Transformations of 4-Nitrophenylacetone: A Gateway to Diverse Scaffolds
The synthetic power of 4-nitrophenylacetone lies in the selective manipulation of its ketone and nitro functionalities.
Reduction of the Nitro Group: Synthesis of 4-Aminophenylacetone
The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals.[5][6] Catalytic hydrogenation is a clean and efficient method for this reduction.
Experimental Protocol: Catalytic Hydrogenation
-
Materials: 4-Nitrophenylacetone, Palladium on carbon (10% Pd/C), ethanol or ethyl acetate, hydrogen gas supply.
-
Procedure:
-
Dissolve 4-nitrophenylacetone (e.g., 0.05 mol) in a suitable solvent such as ethanol or ethyl acetate (e.g., 100 mL) in a hydrogenation flask.
-
Add 10% Pd/C catalyst (e.g., 5-10 mol% palladium).
-
Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).
-
Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield 4-aminophenylacetone, which can be used in the next step without further purification or can be purified by chromatography if necessary.
-
Trustworthiness of the Protocol: This is a standard and highly reliable method for the reduction of aromatic nitro groups. The use of a heterogeneous catalyst like Pd/C simplifies the workup, as the catalyst can be easily removed by filtration.
Reductive Amination of the Ketone Moiety
Reductive amination is a powerful and versatile method for the synthesis of amines from ketones or aldehydes.[2][7] In the context of drug development, this reaction is invaluable for introducing substituted amine functionalities. The reaction proceeds via an intermediate imine or enamine, which is then reduced in situ.
Experimental Protocol: Reductive Amination
-
Materials: 4-Aminophenylacetone, primary or secondary amine (e.g., methylamine, benzylamine), sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol or dichloromethane, acetic acid (catalytic).
-
Procedure:
-
Dissolve 4-aminophenylacetone (e.g., 0.01 mol) and the desired amine (e.g., 0.012 mol) in methanol or dichloromethane (e.g., 50 mL).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a separate flask, dissolve the reducing agent (e.g., NaBH₃CN, 0.015 mol) in the same solvent.
-
Slowly add the reducing agent solution to the reaction mixture. Note: NaBH₃CN is toxic and should be handled with care. NaBH(OAc)₃ is a safer alternative.
-
Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expertise & Experience: The choice of reducing agent is critical for the success of a reductive amination. Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred because they are mild enough not to reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion. The slightly acidic conditions favor the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the imine.
Applications in the Synthesis of Heterocyclic Compounds
Nitro compounds are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.[8][9] 4-Nitrophenylacetone can be utilized in condensation reactions to form various heterocyclic systems. For example, the acetonyl side chain can participate in reactions with binucleophiles to construct five- or six-membered rings. The subsequent reduction of the nitro group and further functionalization can lead to a diverse library of compounds for biological screening.
Conclusion
4-Nitrophenylacetone is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature allows for a wide range of chemical transformations to be performed in a controlled and selective manner. A thorough understanding of its synthesis, reactivity, and handling is essential for any medicinal or process chemist aiming to incorporate this powerful intermediate into their synthetic strategies. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of 4-nitrophenylacetone in their pursuit of novel and impactful therapeutic agents.
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Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - NIH. ([Link])
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A Technical Guide to the Physical and Chemical Properties of 4-Nitrophenylacetone
This guide provides an in-depth analysis of 4-Nitrophenylacetone (4-NPA), a key chemical intermediate in various organic syntheses.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's physical state, appearance, and the underlying molecular principles governing these characteristics. Furthermore, it offers practical, field-proven protocols for its purification and assessment, ensuring scientific integrity and reproducibility.
Core Physical and Chemical Identity
At standard temperature and pressure, 4-Nitrophenylacetone is a solid.[1][4] Its appearance is most accurately described as a white to light yellow crystalline powder or solid.[5] The variation in color is often an indicator of purity, with purer samples appearing whiter. The presence of a yellow hue can suggest residual starting materials or byproducts from its synthesis.
The fundamental properties of 4-Nitrophenylacetone are summarized below, providing a quantitative basis for its handling and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 5332-96-7 | [2][6][7] |
| Molecular Formula | C₉H₉NO₃ | [2][6][7][8] |
| Molecular Weight | 179.17 g/mol | [2][3][6][8] |
| Melting Point | 60-66 °C | [3][5][6][8] |
| Boiling Point | 158-160 °C (at 5 Torr); 307.5 °C (at 760 mmHg) | [3][8] |
| Physical Form | Solid, Crystalline Powder | [4][5] |
| Appearance | White to Light Yellow | [5] |
The Molecular Basis for its Physical State
The solid nature and moderate melting point of 4-Nitrophenylacetone are direct consequences of its molecular structure. Several key features contribute to strong intermolecular forces, which cause the molecules to arrange into a stable crystal lattice:
-
Polar Nitro Group: The nitro (-NO₂) group is strongly electron-withdrawing and highly polar. This creates significant dipole-dipole interactions between adjacent molecules, a primary factor in elevating its melting point above that of a non-polar analogue.
-
Aromatic System: The phenyl ring allows for π-π stacking interactions, where the electron clouds of adjacent aromatic rings align, adding to the cohesive energy of the crystal.
-
Ketone Moiety: The carbonyl group (C=O) in the acetone side chain also contributes to the overall polarity of the molecule.
This combination of forces necessitates a considerable amount of thermal energy to disrupt the crystal lattice, explaining why 4-NPA is a solid at room temperature.
Solubility Profile
The solubility of 4-Nitrophenylacetone is dictated by the principle of "like dissolves like." It is reported as insoluble in water but soluble in common organic solvents.[1][2][3][6]
-
Insolubility in Water: Despite its polar functional groups, the molecule's overall character is dominated by the nonpolar phenyl ring and hydrocarbon backbone. It cannot form the extensive hydrogen bonds necessary to dissolve effectively in a highly polar, protic solvent like water.
-
Solubility in Organic Solvents: Solvents such as ethanol, acetone, or ethyl acetate can effectively solvate the 4-NPA molecule. Their nonpolar components interact favorably with the phenyl ring, while their polar functionalities can interact with the nitro and ketone groups, leading to dissolution. This property is fundamental to its use in synthesis and its purification by recrystallization.
Experimental Protocol: Purification by Recrystallization
The objective of recrystallization is to dissolve an impure solid in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solution. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on its solubility profile, an alcohol such as isopropanol or ethanol is a suitable choice.
Methodology:
-
Solvent Selection: Begin by performing a small-scale test to confirm isopropanol is a suitable solvent. Place a small amount of 4-NPA in a test tube and add isopropanol dropwise until the solid dissolves upon heating. Allow to cool to confirm crystal formation.
-
Dissolution: Place the impure 4-Nitrophenylacetone in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. This is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is significantly yellow, it indicates the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step removes the activated charcoal (if used) and any insoluble impurities. Performing this step quickly prevents premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the melting point (e.g., 40 °C), to remove all traces of the solvent. The final product should be a whiter, crystalline solid with a sharp melting point.
Workflow for Quality Assessment of 4-Nitrophenylacetone
Verifying the purity of a synthesized or procured batch of 4-NPA is a critical step for any researcher. The following workflow outlines a logical and self-validating process to assess and improve the quality of the material.
Caption: Workflow for the purification and quality control of 4-Nitrophenylacetone.
Safety, Handling, and Storage
Proper handling and storage are paramount to maintaining the integrity of 4-Nitrophenylacetone and ensuring laboratory safety.
-
Safety: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The recommended storage condition is in a tightly sealed container in a dry, room-temperature environment.[3][4] For long-term stability and to prevent potential degradation from air exposure, some suppliers recommend storing the material under an inert gas atmosphere in a cool (<15°C), dark place.[5] It should be stored away from oxidizing agents.[2]
By understanding these fundamental physical and chemical properties, researchers can effectively utilize, purify, and store 4-Nitrophenylacetone, ensuring the reliability and success of their synthetic endeavors.
References
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Molecular formula and weight of 1-(4-nitrophenyl)propan-2-one
An In-depth Technical Guide to 1-(4-Nitrophenyl)propan-2-one
Abstract
This technical guide provides a comprehensive overview of 1-(4-nitrophenyl)propan-2-one, a key chemical intermediate. It details the compound's fundamental physicochemical properties, including its definitive molecular formula and weight. The guide offers expert insights into its synthesis, validated analytical methodologies for characterization and quantification, and essential safety protocols. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to support advanced chemical applications.
Introduction to 1-(4-Nitrophenyl)propan-2-one
1-(4-nitrophenyl)propan-2-one, also commonly known as 4-nitrophenylacetone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its structure, featuring a nitro-substituted phenyl ring attached to a propanone moiety, makes it a versatile precursor for the synthesis of various target molecules, including pharmaceuticals and other specialty chemicals. The presence of the nitro group and the ketone functional group provides two reactive sites for further chemical transformations.
This guide serves as a centralized technical resource, consolidating critical data and methodologies. We will explore the compound's core properties, delve into a common synthetic pathway, and present validated, step-by-step protocols for its analytical characterization using modern chromatographic techniques.
Core Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. The properties of 1-(4-nitrophenyl)propan-2-one are well-documented across multiple chemical databases.
Key Identifiers and Data
A summary of the essential identifiers and computed physicochemical properties is presented below. This data is critical for everything from reaction stoichiometry calculations to analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-nitrophenyl)propan-2-one | [1][2] |
| Synonyms | 4-Nitrophenylacetone, p-Nitrophenylacetone | [1][2] |
| CAS Number | 5332-96-7 | [1][2][3] |
| Molecular Formula | C₉H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 179.17 g/mol | [2][3] |
| Monoisotopic Mass | 179.058243149 Da | [2][4] |
| Topological Polar Surface Area | 62.9 Ų | [4] |
| GHS Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2) | [2] |
Synthesis Pathway: Oxidation of 1-(4-nitrophenyl)propan-2-ol
A prevalent and logical method for the synthesis of 1-(4-nitrophenyl)propan-2-one is the oxidation of its corresponding secondary alcohol, 1-(4-nitrophenyl)propan-2-ol.[5] The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation or unwanted side reactions.
Expertise & Rationale: While strong oxidizing agents like potassium permanganate could be used, milder reagents such as Pyridinium chlorochromate (PCC) or a Swern oxidation are often preferred. These methods minimize the risk of cleaving the carbon-carbon bond or affecting the nitro group, providing a cleaner conversion of the secondary alcohol to the ketone. The protocol described below is a conceptual representation of this common transformation.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 1-(4-nitrophenyl)propan-2-one.
Analytical Characterization and Validation
Accurate and reliable analytical methods are paramount for confirming the identity, purity, and concentration of 1-(4-nitrophenyl)propan-2-one in research and quality control settings. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.[6]
Method Selection Rationale:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for definitive identification. The compound's volatility makes it well-suited for GC, while the mass spectrometer provides a unique fragmentation pattern (a "molecular fingerprint"), ensuring high specificity.[6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a robust alternative, particularly for routine purity assessments and quantification in a manufacturing environment. The nitrophenyl chromophore allows for sensitive detection using a UV detector.[6]
Analytical Workflow Overview
Caption: Comparative workflow for GC-MS and HPLC-UV analysis.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a self-validating system designed for high specificity and sensitivity.
-
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary Column: A mid-polarity column such as a VF-624MS (60 m, 0.25 mm i.d., 1.4 µm film thickness) or equivalent is recommended for good peak shape and separation.[6]
-
-
2. Standard and Sample Preparation:
-
Prepare a stock solution of 1-(4-nitrophenyl)propan-2-one reference standard (1 mg/mL) in ethyl acetate.
-
Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare unknown samples by dissolving them in ethyl acetate to an expected concentration within the calibration range.
-
-
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading. Injection volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
Rationale: The initial hold ensures sharp peaks for volatile components, while the ramp allows for the elution of the target analyte and any higher-boiling impurities.
-
-
-
4. Mass Spectrometer Conditions:
Protocol: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is optimized for robust quantification and purity analysis.
-
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
-
2. Standard and Sample Preparation:
-
Prepare standards and samples as described in the GC-MS section, but use acetonitrile as the solvent.
-
-
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).[6]
-
Rationale: This ratio provides a good balance of polarity to achieve a reasonable retention time and sharp peak shape for the analyte on a C18 column.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C to ensure reproducible retention times.[6]
-
Detection Wavelength: 275 nm.
-
Rationale: The nitrophenyl group exhibits strong absorbance in the UV region. A wavelength of ~275 nm is typically effective for this chromophore, offering high sensitivity and specificity against many common solvents and impurities.
-
-
Injection Volume: 10 µL.[6]
-
Expected Spectroscopic Profile
Beyond chromatography, spectroscopic data is vital for unequivocal structural confirmation. Based on public spectral databases, the following characteristics are expected:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons (two doublets in the para-substituted region), a singlet for the methylene (CH₂) group adjacent to the phenyl ring, and a singlet for the methyl (CH₃) group protons.[2]
-
Mass Spectrometry (GC-MS): The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179, along with characteristic fragment ions corresponding to the loss of functional groups.[2][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the ketone carbonyl (C=O) stretch (around 1715 cm⁻¹) and the symmetric and asymmetric stretches of the nitro (NO₂) group (around 1520 and 1350 cm⁻¹).[2]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification: 1-(4-Nitrophenyl)propan-2-one is classified as a skin and eye irritant.[2] Direct contact should be avoided.
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
1-(4-nitrophenyl)propan-2-one is a well-defined chemical compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . Its synthesis via oxidation of the corresponding alcohol is a standard and effective method. For researchers and quality control professionals, its characterization is reliably achieved through validated GC-MS and HPLC-UV methods, which provide definitive identification and accurate quantification, respectively. Adherence to proper safety and handling protocols is mandatory for its use. This guide provides the foundational technical knowledge required for the confident and effective application of this versatile chemical intermediate.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219367, 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 4-Nitrophenylacetone
Abstract: 4-Nitrophenylacetone is a versatile crystalline solid that serves as a pivotal building block in organic synthesis.[1][2] Its structure, featuring a reactive ketone functional group and an electron-withdrawing nitro group on an aromatic ring, makes it a valuable precursor for a variety of complex molecules, particularly in the development of pharmaceuticals and research chemicals.[3][4] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the key applications of 4-nitrophenylacetone, with a focus on detailed, field-proven protocols for reductive amination reactions.
Introduction: Properties and Significance
4-Nitrophenylacetone, also known as 1-(4-nitrophenyl)-2-propanone, is a key organic intermediate.[5] The presence of the nitro group significantly influences the reactivity of the molecule, activating the benzene ring for certain transformations and providing a functional handle that can be readily converted into an amine. This dual functionality is central to its utility.
Table 1: Physicochemical Properties of 4-Nitrophenylacetone
| Property | Value | Source(s) |
| CAS Number | 5332-96-7 | [5][6] |
| Molecular Formula | C₉H₉NO₃ | [5] |
| Molecular Weight | 179.17 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 63-64 °C | [7] |
| Boiling Point | 307.5 ± 17.0 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| Solubility | Insoluble in water, soluble in common organic solvents. | [7] |
The primary synthetic value of 4-nitrophenylacetone lies in its role as a precursor to substituted phenethylamines, a class of compounds with significant pharmacological applications. The following sections will detail the most common and effective synthetic transformations.
Caption: Overall synthetic workflow starting from 4-nitrophenylacetone.
Core Application: Synthesis of Amines via Reductive Amination
Reductive amination is the most prominent application of 4-nitrophenylacetone. This process transforms the ketone's carbonyl group into an amine.[8] It is a powerful method for C-N bond formation and is widely used in the pharmaceutical industry.[9] Two primary methodologies are commonly employed: the classical Leuckart reaction and modern catalytic reductions.
The Leuckart Reaction
The Leuckart reaction is a classic one-pot method for the reductive amination of ketones.[10][11] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-165 °C) to proceed.[10]
Causality and Expertise: The high temperature is necessary to cause the dissociation of ammonium formate into ammonia and formic acid.[12] Ammonia reacts with the ketone to form an iminium ion intermediate. The formate ion then acts as a hydride donor, reducing the iminium ion to the final amine while decomposing into carbon dioxide.[10][11] The reaction is robust and uses inexpensive reagents, making it suitable for large-scale synthesis despite the strenuous conditions.[13]
Caption: Simplified mechanism of the Leuckart reaction.
Protocol 1: Leuckart Reaction with 4-Nitrophenylacetone
Objective: To synthesize 4-nitroamphetamine from 4-nitrophenylacetone using ammonium formate.
Materials:
-
4-Nitrophenylacetone (1 equivalent)
-
Ammonium formate (≥4 equivalents)
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 25% w/v
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-nitrophenylacetone and ammonium formate. Note: The large excess of ammonium formate is crucial for driving the reaction to completion.
-
Heating: Heat the mixture under reflux. The reaction temperature should be maintained around 130-160 °C. The reaction is typically monitored by TLC until the starting material is consumed (usually several hours).
-
Hydrolysis: After cooling to room temperature, add a sufficient volume of concentrated HCl to the reaction mixture. This step hydrolyzes the intermediate formyl amide and protonates the product amine, making it water-soluble. Heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.
-
Workup - Basification: Cool the acidic solution in an ice bath. Slowly and carefully basify the mixture by adding 25% NaOH solution until the pH is strongly alkaline (pH > 12). This deprotonates the amine, converting it to the free base which is soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with three portions of dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-nitroamphetamine.
-
Purification: The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Catalytic Reductive Amination
Modern synthetic methods often employ milder and more selective reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[14][15] This approach is a two-step, one-pot process involving the formation of an imine or enamine, which is then reduced in situ.[8]
Causality and Expertise: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting ketone.[14] This selectivity prevents the wasteful reduction of the carbonyl starting material and allows the entire reaction to be performed in one pot. The reaction is typically run at a slightly acidic pH (pH 5-6) to promote iminium ion formation without degrading the hydride reagent.
Caption: One-pot workflow for catalytic reductive amination.
Protocol 2: Reductive Amination using NaBH₃CN
Objective: To synthesize 4-nitroamphetamine from 4-nitrophenylacetone using ammonium acetate and sodium cyanoborohydride.
Materials:
-
4-Nitrophenylacetone (1 equivalent)
-
Ammonium acetate (NH₄OAc, ≥10 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), aqueous
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 4-nitrophenylacetone and a large excess of ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stirrer. Note: The excess ammonium acetate serves as both the ammonia source and a buffer to maintain the optimal pH.
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride portion-wise. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Solvent Removal: Carefully acidify the reaction mixture with aqueous HCl to destroy any excess NaBH₃CN. Remove the methanol under reduced pressure.
-
Workup: Add water to the residue and wash with diethyl ether to remove any unreacted starting material or non-basic impurities.
-
Basification and Extraction: Basify the aqueous layer with NaOH solution until strongly alkaline (pH > 12). Extract the product into three portions of an organic solvent like diethyl ether or dichloromethane.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify as described in Protocol 1.
Safety and Handling
4-Nitrophenylacetone and its derivatives require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents (except under controlled reaction conditions).[17]
-
Spills: In case of a spill, remove all ignition sources. Clean up spills immediately using dry procedures to avoid generating dust. Place waste in a suitable, labeled container for disposal.[17]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[16]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[18]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[18]
-
References
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4-Nitrophenyl acetate - Santa Cruz Biotechnology.
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Safety Data Sheet - Cayman Chemical.
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SAFETY DATA SHEET - Fisher Scientific.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem.
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Leuckart reaction - Wikipedia.
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The Pivotal Role of 4-Nitrophenylacetylene in Modern Organic Synthesis.
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Unlocking Synthesis: The Role of 4-Nitroacetophenone in Organic Chemistry.
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4-NITROACETOPHENONE FOR SYNTHESIS MSDS CAS No - Loba Chemie.
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4-NITROPHENYLACETONE | CAS#:5332-96-7 | Chemsrc.
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STUDIES ON THE LEUCKART REACTION - Semantic Scholar.
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4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem.
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4-Nitrophenylacetic Acid - API Intermediate - Catalyst - Actylis.
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers.
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A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride | Request PDF.
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Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks.
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4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC - NIH.
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4-Nitrophenyl acetate for synthesis 830-03-5 - Sigma-Aldrich.
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4-NITROPHENYLACETONE | CAS No. 5332-96-7 - CyclicPharma.
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI.
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Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid | PDF - Scribd.
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Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC - NIH.
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE.
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Organic Synthesis with 4-Acetylphenol: A Versatile Building Block.
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Organic Building Blocks & Suppliers: Your Essential Guide - Boron Molecular.
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Application Notes & Protocols: 4-Nitrophenylacetone as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract and Scope
4-Nitrophenylacetone, a crystalline solid with the molecular formula C₉H₉NO₃, serves as a pivotal intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1] Its unique structure, featuring a reactive ketone group and a nitro-functionalized aromatic ring, makes it a versatile precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of 4-nitrophenylacetone's role in pharmaceutical manufacturing, focusing on its application in synthesizing key drug classes. We will delve into the mechanistic underpinnings of its core transformations, present detailed, field-tested protocols for its conversion, and offer insights into process optimization and analytical validation. This document is intended for researchers, chemists, and drug development professionals engaged in the practical and theoretical aspects of API synthesis.
Physicochemical Properties & Safety Mandates
Handling 4-nitrophenylacetone requires strict adherence to safety protocols due to its chemical reactivity and potential toxicological profile. Below is a summary of its key properties and mandatory handling procedures.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 5332-96-7 | [1][2][3] |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Synonyms | 1-(4-Nitrophenyl)acetone, Methyl 4-nitrobenzyl ketone | [1][3] |
| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. | [4][5] |
Critical Safety & Handling Protocols
Personnel must use this chemical in a well-ventilated area, preferably under a chemical fume hood. Avoid all personal contact, including the inhalation of dust or fumes.[4][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][7] In case of dust generation, respiratory protection is required.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5][6] Aromatic nitro compounds can react vigorously or even detonate when mixed with reducing agents.[6]
-
Spill Management: For minor spills, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust.[6] For major spills, alert emergency responders and control personal contact by wearing appropriate PPE.[6]
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing stops, provide artificial respiration. Call a physician.[4]
-
Ingestion: Rinse mouth with water and consult a physician immediately.[4]
-
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations. Do not discharge into sewer or waterways.[6][7]
Core Synthetic Application: Pathway to Amino-Alkyl Arenes
The primary utility of 4-nitrophenylacetone in pharmaceutical synthesis is its role as a precursor to substituted phenethylamines and related structures. This is typically achieved through a two-stage process: first, the reductive amination of the ketone, and second, the reduction of the nitro group to an aniline. This aniline functionality can then be further modified to produce a range of APIs.
A key transformation is the conversion of the ketone function into an amine. Reductive amination is a class of reactions that achieves this by converting a ketone or aldehyde into an amine via an intermediate imine.[8] This method is widely favored in the pharmaceutical industry as it forms carbon-nitrogen bonds efficiently.[9]
Caption: General synthetic workflow from 4-nitrophenylacetone to a final API.
Mechanistic Insight: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic and robust method for the reductive amination of ketones and aldehydes.[10] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring elevated temperatures (120-170 °C).[9][10] This one-pot procedure is advantageous for its simplicity and use of inexpensive reagents.[9]
The mechanism proceeds in two main stages:
-
Imine Formation: At high temperatures, ammonium formate dissociates to ammonia and formic acid.[10][11] Ammonia, a nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrophenylacetone to form a hemiaminal, which then dehydrates to form an iminium ion intermediate.[8]
-
Hydride Transfer: The formate ion (from formic acid) acts as a hydride donor, reducing the iminium ion to the corresponding amine.[10] This step drives the reaction to completion.
Caption: Simplified mechanism of the Leuckart-Wallach reductive amination.
While effective, the traditional Leuckart reaction can produce N-formyl byproducts and requires high temperatures.[12] Modern variations may use catalysts, such as Cp*Rh(III) complexes, to achieve higher yields and chemoselectivity at lower temperatures (50-70 °C).[12] The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol: Synthesis of 1-(4-nitrophenyl)propan-2-amine via Leuckart Reaction
This protocol describes the conversion of 4-nitrophenylacetone to its corresponding primary amine, a crucial precursor for many pharmaceuticals.
Materials:
-
4-Nitrophenylacetone (1 equivalent)
-
Ammonium formate (≥3 equivalents)
-
Formic acid (optional, as catalyst)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 20% w/v)
-
Toluene or Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenylacetone and ammonium formate.[13]
-
Heating: Heat the mixture to 130-165 °C. The reaction mixture will become a melt and start to evolve carbon dioxide. Maintain this temperature for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Hydrolysis of Formyl Intermediate: Cool the reaction mixture to room temperature. Slowly and cautiously add concentrated hydrochloric acid. This step hydrolyzes the intermediate N-formyl amine to the primary amine hydrochloride salt.
-
Workup: Heat the acidified mixture to reflux for 1-2 hours to ensure complete hydrolysis.
-
Isolation: Cool the mixture in an ice bath. Make the solution alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. This will liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like toluene or diethyl ether (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1-(4-nitrophenyl)propan-2-amine. Further purification can be achieved by vacuum distillation or crystallization of its salt.
Protocol: HPLC Purity Analysis of Synthesized Intermediates
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of synthesized intermediates like 4-nitrophenylacetone and its derivatives.[14]
Caption: Standard workflow for HPLC purity assessment of synthetic intermediates.
Typical HPLC Conditions:
-
Instrumentation: HPLC system with a UV-Vis detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is often effective.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 254 nm or a wavelength appropriate for the chromophore.
-
Sample Preparation: Dissolve the sample accurately in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[14][15]
-
Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.[14]
Process Optimization & Troubleshooting
Optimizing the synthesis of APIs and their intermediates is critical for economic viability and product quality.[16]
Yield Optimization
| Parameter | Strategy for Optimization | Rationale & Potential Issues |
| Temperature | Conduct small-scale trials at various temperatures (e.g., 120°C to 170°C for Leuckart). | Higher temperatures can increase reaction rate but may also lead to thermal degradation and byproduct formation.[17] |
| Reagent Stoichiometry | Vary the molar ratio of the aminating agent (e.g., ammonium formate) to the ketone. | An excess of the aminating agent can help drive the equilibrium towards product formation but increases material costs and can complicate purification.[18] |
| Catalyst Selection | For catalytic reductive aminations, screen different catalysts (e.g., Pd/C, Raney Ni) and catalyst loadings. | The optimal catalyst depends on the specific substrate and desired selectivity. Catalyst poisoning can be an issue.[19] |
| Reaction Time | Monitor the reaction progress over time using TLC or HPLC. | Insufficient time leads to incomplete conversion. Excessive time can promote the formation of degradation products or byproducts.[20] |
Common Byproducts and Troubleshooting
In the Leuckart reaction, several byproducts can form.[13]
-
N-Formyl Amine: This is a common intermediate that may persist if the final hydrolysis step is incomplete. Solution: Ensure the hydrolysis step (e.g., with HCl) is carried out for a sufficient duration and temperature.
-
Dimeric and Trimeric Species: Self-condensation products or reactions between the amine product and starting ketone can occur. Solution: Optimize reaction conditions to favor the primary reaction pathway, such as controlling temperature and stoichiometry.
-
Alcohol Product: Reduction of the ketone to a secondary alcohol can compete with amination. Solution: Ensure the conditions strongly favor imine formation before reduction. Catalytic methods can sometimes offer better selectivity.[12]
Conclusion
4-Nitrophenylacetone is a highly valuable and versatile intermediate in the pharmaceutical industry. Its conversion, primarily through reductive amination techniques like the Leuckart-Wallach reaction, provides a direct and efficient route to key precursors for a multitude of APIs. A thorough understanding of the reaction mechanisms, adherence to strict safety protocols, and systematic process optimization are paramount to successfully leveraging this compound in a research and manufacturing setting. The protocols and insights provided herein serve as a foundational guide for scientists and engineers working to develop robust and efficient synthetic routes for next-generation therapeutics.
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- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Benzeneacetic acid, 4-nitro-.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-(4-Nitrophenylazo)resorcinol.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Nitrophenol.
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Wikipedia. (n.d.). Chlorphenamine. Retrieved from [Link]
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Błachut, D., et al. (2010). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 198(1-3), 83-93. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Shaheen, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1550. Retrieved from [Link]
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Pearson. (n.d.). Reductive Amination Explained. Retrieved from [Link]
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Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 233. Retrieved from [Link]
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ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
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ScienceDirect. (2024). Synthesis of Chlorpheniramine Maleate: Significance and symbolism. Retrieved from [Link]
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Foley, D., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 28(10), 2435-2444. Retrieved from [Link]
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Watanabe, M., et al. (1997). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 62(18), 6454-6455. Retrieved from [Link]
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Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Patsnap Eureka. (2020). Preparation method of chlorpheniramine maleate. Retrieved from [Link]
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Van Arnum, P. (2007). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology, 31(10). Retrieved from [Link]
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ResearchGate. (2025). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
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Application Notes & Protocols: Synthetic Routes Utilizing 1-(4-Nitrophenyl)-2-propanone
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(4-Nitrophenyl)-2-propanone, also known as p-nitrophenylacetone, is a versatile ketone functionalized with a nitro group, rendering it a valuable starting material and intermediate in organic synthesis.[1] Its chemical structure, featuring an activated aromatic ring and a reactive carbonyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of key synthetic routes utilizing this compound, with a focus on reductive amination and catalytic hydrogenation pathways. Detailed, field-tested protocols, mechanistic insights, and analytical characterization methods are presented to enable researchers to effectively employ this reagent in their synthetic programs, particularly in the development of pharmacologically relevant molecules such as substituted phenethylamines.
Introduction: Significance of 1-(4-Nitrophenyl)-2-propanone
1-(4-Nitrophenyl)-2-propanone (CAS No. 5332-96-7) is a crystalline solid with a molecular weight of 179.17 g/mol .[1] The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the reactivity of both the aromatic system and the adjacent propanone moiety. This electronic feature is pivotal, as it not only activates the benzene ring for certain transformations but also provides a functional handle that can be readily converted into an amino group. This nitro-to-amine reduction is a cornerstone of its synthetic utility, providing a direct pathway to 4-aminophenylethylamine derivatives, which are core structures in many biologically active compounds.
This document will focus on two primary classes of reactions that leverage the unique reactivity of this molecule:
-
Reductive Amination: Direct conversion of the ketone to an amine, forming a new carbon-nitrogen bond.
-
Catalytic Hydrogenation: Stepwise or complete reduction of the nitro group and/or the ketone, offering access to different classes of intermediates.
Core Synthetic Application: Reductive Amination
Reductive amination is one of the most powerful and widely used methods for the synthesis of amines.[2] The process involves the reaction of a carbonyl compound, in this case, 1-(4-nitrophenyl)-2-propanone, with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[3][4] This one-pot procedure is highly efficient for creating secondary and tertiary amines.[3][5]
The Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[2][6][7] It is particularly useful for synthesizing N-formyl compounds, which can then be hydrolyzed to the primary amine.[8][9]
Causality and Mechanistic Insight: The reaction proceeds by the initial formation of an iminium ion from the ketone and ammonia (generated from ammonium formate).[6] The formate ion then acts as a hydride donor to reduce the iminium ion. The high temperatures required (120-185°C) are necessary to drive the dehydration step to form the imine and to facilitate the hydride transfer.[6][9]
Protocol 1: Leuckart Synthesis of N-formyl-1-(4-nitrophenyl)-2-propanamine
| Reagent/Parameter | Quantity/Value | Rationale & Expert Notes |
| 1-(4-Nitrophenyl)-2-propanone | 17.9 g (0.1 mol) | Starting ketone. Ensure it is dry and pure for optimal results. |
| Ammonium Formate | 37.8 g (0.6 mol) | Serves as both the ammonia source and the hydride donor. A large excess is used to drive the equilibrium towards product formation.[6] |
| Formic Acid (98%) | 10 mL | Can be added to ensure the reaction medium is acidic enough to promote imine formation, though excess ammonium formate often suffices. |
| Reaction Temperature | 160-165 °C | This temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition.[9] |
| Reaction Time | 6-8 hours | Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting ketone spot has disappeared. |
Step-by-Step Methodology:
-
Combine 1-(4-nitrophenyl)-2-propanone and ammonium formate in a round-bottom flask equipped with a reflux condenser and a heating mantle.
-
Heat the mixture with stirring to 160-165 °C. The mixture will become a molten slurry.
-
Maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After cooling to room temperature, add 150 mL of water to the reaction mixture and stir to dissolve the excess formate salts.
-
The N-formyl product often separates as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x 75 mL).[10]
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-formyl-1-(4-nitrophenyl)-2-propanamine. This intermediate is often hydrolyzed directly without further purification.
Hydrolysis to the Primary Amine:
-
To the crude formyl derivative, add 100 mL of 20% aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the solution and carefully basify with 25% NaOH solution until pH > 12, keeping the flask in an ice bath.
-
Extract the resulting primary amine, 1-(4-nitrophenyl)-2-propanamine, with ethyl acetate (3 x 75 mL).
-
Dry the combined organic extracts, and remove the solvent under vacuum to yield the final product.
Reductive Amination with Metal Hydrides
Modern synthetic chemistry often employs milder and more selective reducing agents like sodium borohydride (NaBH₄) and its derivatives for reductive aminations.[4][11][12] Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is stable in mildly acidic conditions (pH 4-5) and selectively reduces the iminium ion much faster than the starting ketone.[3][5]
Causality and Mechanistic Insight: This method allows for a one-pot reaction where the amine and ketone are mixed, and the reducing agent is added directly.[5] The reaction is typically run at or below room temperature, offering better functional group tolerance. The choice of a slightly acidic medium is crucial; it catalyzes the formation of the iminium ion without protonating and deactivating the amine nucleophile.[3]
Protocol 2: Synthesis of N-Methyl-1-(4-nitrophenyl)-2-propanamine
| Reagent/Parameter | Quantity/Value | Rationale & Expert Notes |
| 1-(4-Nitrophenyl)-2-propanone | 8.95 g (0.05 mol) | Starting ketone. |
| Methylamine (40% in H₂O) | 5.8 mL (~0.065 mol) | Amine source. A slight excess is used. Can be substituted with methylamine HCl salt with an added equivalent of base. |
| Sodium Cyanoborohydride | 3.45 g (0.055 mol) | Selective reducing agent. Handle with care in a fume hood due to the potential release of HCN gas upon strong acidification.[3] |
| Methanol | 150 mL | Common solvent for this reaction.[11] |
| Acetic Acid | ~3 mL | Used to adjust the pH to the optimal range of 4-5 for iminium ion formation. |
| Reaction Temperature | Room Temperature | Milder conditions preserve sensitive functional groups. |
Step-by-Step Methodology:
-
Dissolve 1-(4-nitrophenyl)-2-propanone and methylamine solution in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Carefully adjust the pH of the solution to between 4 and 5 by the dropwise addition of glacial acetic acid.
-
In a single portion, add the sodium cyanoborohydride. Note: a slight effervescence may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Quench the reaction by slowly adding 50 mL of 1M HCl to destroy excess borohydride (perform in a fume hood).
-
Remove the methanol under reduced pressure.
-
Basify the remaining aqueous solution with 25% NaOH to pH > 12 and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude secondary amine. Purification can be achieved by column chromatography or distillation.
Core Synthetic Application: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of functional groups using hydrogen gas (H₂) and a metal catalyst.[13][14] For 1-(4-nitrophenyl)-2-propanone, this technique can be tailored to selectively reduce the nitro group, the ketone, or both, depending on the catalyst and reaction conditions chosen.
Causality and Mechanistic Insight: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) provide a surface on which H₂ is adsorbed and dissociates into reactive hydrogen atoms.[14] The substrate then adsorbs onto the surface and undergoes stepwise hydrogen addition. The nitro group is generally more readily reduced than the ketone over a Pd/C catalyst, allowing for selectivity.
Selective Reduction of the Nitro Group
This pathway yields 1-(4-aminophenyl)-2-propanone, a key building block for various pharmaceuticals.
Protocol 3: Synthesis of 1-(4-Aminophenyl)-2-propanone
| Reagent/Parameter | Quantity/Value | Rationale & Expert Notes |
| 1-(4-Nitrophenyl)-2-propanone | 17.9 g (0.1 mol) | Substrate. |
| 10% Palladium on Carbon (Pd/C) | 0.9 g (5 mol% w/w) | Heterogeneous catalyst. 10% Pd/C is robust and effective for nitro group reductions.[13][15] Handle carefully as it can be pyrophoric when dry. |
| Methanol or Ethyl Acetate | 200 mL | Solvent for the reaction. Must be of high purity. |
| Hydrogen Gas (H₂) | Balloon or 50 psi | Hydrogen source. A balloon is sufficient for small-scale reactions at atmospheric pressure. For larger scales, a Parr shaker is recommended. |
| Reaction Temperature | Room Temperature | The reaction is typically exothermic; for larger scales, cooling may be required. |
Step-by-Step Methodology:
-
In a hydrogenation flask, dissolve 1-(4-nitrophenyl)-2-propanone in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).
-
Monitor the reaction by hydrogen uptake or TLC. The reduction is usually complete within 2-4 hours.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can ignite in air. Wet the pad with solvent during filtration and quench it with water afterward.
-
Remove the solvent from the filtrate under reduced pressure to yield 1-(4-aminophenyl)-2-propanone, which may require further purification.
Visualization of Synthetic Pathways
Reaction Scheme Diagrams
Experimental Workflow Diagram
Analytical Characterization
Unambiguous characterization of starting materials and products is essential for scientific integrity.[16] Standard analytical techniques should be employed.
| Technique | Purpose | Expected Data for 1-(4-Nitrophenyl)-2-propanone |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the methyl protons (~2.2 ppm, singlet), methylene protons (~3.8 ppm, singlet), and aromatic protons in the para-substituted pattern (~7.5 ppm and ~8.2 ppm, doublets). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the methyl carbon, methylene carbon, carbonyl carbon (~205 ppm), and aromatic carbons. |
| FT-IR | Identification of key functional groups. | Strong characteristic absorptions for the C=O stretch (~1720 cm⁻¹) and the symmetric/asymmetric stretches of the NO₂ group (~1520 and ~1350 cm⁻¹). |
| GC-MS | Assessment of purity and confirmation of molecular weight. | A single major peak in the chromatogram with a mass spectrum showing the molecular ion peak (m/z = 179) and characteristic fragmentation patterns. |
| HPLC | Quantitative purity analysis. | A primary peak corresponding to the main compound, allowing for accurate purity determination using a standard.[16] |
Safety and Handling
-
1-(4-Nitrophenyl)-2-propanone: Causes skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Sodium Cyanoborohydride: Toxic. Reacts with acid to produce highly toxic hydrogen cyanide gas. All manipulations must be performed in a well-ventilated chemical fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Pd/C can be pyrophoric. Ensure proper grounding of equipment and handle catalysts under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Royal Society of Chemistry. (n.d.). Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride in an unsupported micro-flow cell electrolysis process. Green Chemistry. Retrieved from [Link]
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Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). Retrieved from [Link]
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Erowid. (n.d.). P2P Syntheses From Phenylacetic Acid. Retrieved from [Link]
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Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]
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ASTM International. (n.d.). Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. Journal of Forensic Sciences. Retrieved from [Link]
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Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Sodium Borohydride in Reactions of Reductive Amination. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
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Alcheringa. (n.d.). Synthesis of Formetorex by the Leuckart Method (Stage 1). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)propan-2-one. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved from [Link]
-
ChemRxiv. (n.d.). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link]
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Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to the Reduction of 4-Nitrophenylacetone
Executive Summary
The reduction of the nitro functional group is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and specialty materials.[1] 4-Nitrophenylacetone serves as a key precursor, and its reduction to 4-aminophenylacetone opens a gateway to a variety of synthetic pathways. However, the presence of a proximate ketone functionality introduces a significant challenge: achieving chemoselectivity. The choice of reducing agent and reaction conditions is paramount to selectively reduce the nitro group while preserving the ketone.
This document provides an in-depth analysis of various methodologies for the reduction of 4-nitrophenylacetone. We will explore the mechanistic underpinnings of different approaches, from classical catalytic hydrogenation to modern metal hydride systems. This guide is intended for researchers and process chemists, offering not only step-by-step protocols but also the critical scientific rationale behind them, ensuring robust and reproducible outcomes.
Mechanistic Overview: The Six-Electron Journey
The transformation of an aromatic nitro group to an amine is a six-electron reduction. While the precise mechanism can vary with the chosen reagents, the process generally proceeds through a series of two-electron intermediates. The most commonly accepted pathway involves the initial reduction of the nitro group to a nitroso species, followed by further reduction to a hydroxylamine, and finally to the desired amine.[1]
Caption: General mechanistic pathway for nitro group reduction.
Understanding this stepwise process is crucial, as reaction conditions can sometimes be tuned to isolate intermediates like hydroxylamines. However, for the synthesis of 4-aminophenylacetone, the goal is complete reduction.
Comparative Analysis of Reduction Methodologies
The selection of a reduction method is a multi-parameter decision. Factors include the desired selectivity, scalability, cost, safety, and available equipment. Below is a comparative summary of common approaches for reducing 4-nitrophenylacetone.
| Methodology | Primary Reagents | Selectivity (Nitro vs. Ketone) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Nickel | Good to excellent. Ketone reduction can occur under harsh conditions (high pressure/temp). | High yields, clean reaction, catalyst is recyclable.[2][3] | Requires specialized high-pressure equipment; handling H₂ gas poses safety risks; Pd/C can be pyrophoric. |
| Metal Hydride Reduction | NaBH₄ with a transition metal catalyst (e.g., NiCl₂, FeCl₂) | Excellent. NaBH₄ alone reduces ketones, but the catalyst system alters its reactivity to favor nitro reduction.[4][5][6] | Milder conditions, no high-pressure gas needed, operationally simple.[7] | Stoichiometric amounts of hydride are needed; can be expensive on a large scale. |
| Transfer Hydrogenation | H-donor (e.g., Ammonium formate, Formic acid, Hydrazine), Pd/C or Raney Nickel | Excellent. Generally very selective for the nitro group. | Avoids the use of high-pressure hydrogen gas, enhancing safety.[8] | Can require higher catalyst loading; purification from the H-donor byproducts may be needed. |
| Metal-Acid Reduction | Fe, Sn, or Zn powder with an acid (e.g., HCl, Acetic Acid) | Good. Generally selective for the nitro group. | Inexpensive, robust, and effective.[1] | Produces large amounts of metallic waste, requiring significant workup and disposal considerations; not considered a "green" method. |
| LiAlH₄ Reduction | Lithium Aluminum Hydride (LiAlH₄) | Poor . LiAlH₄ is a powerful, non-selective reducing agent. It will readily reduce both the nitro group and the ketone. It can also lead to undesired side products like azo compounds from aromatic nitro substrates.[2][3][9] | Highly reactive. | Poor selectivity for this substrate; highly reactive with protic solvents (water, alcohols); significant safety hazard.[7] |
Recommendation: For laboratory-scale synthesis focused on high chemoselectivity and operational simplicity, Catalytic Transfer Hydrogenation or NaBH₄ with a transition metal catalyst are highly recommended. For larger-scale operations where the necessary safety infrastructure is in place, Catalytic Hydrogenation is often the most efficient choice. LiAlH₄ should be avoided for this specific transformation due to its lack of selectivity.[2][9]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is highly efficient but requires careful handling of hydrogen gas and the pyrophoric catalyst. The key to selectivity is maintaining moderate pressure and temperature to prevent over-reduction of the ketone.
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Application Note: Protocols for the Selective Hydrogenation of 4-Nitrophenylacetone
Introduction
The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. 4-Nitrophenylacetone serves as a valuable precursor, and its reduction to 4-aminophenylacetone provides a key building block for various active pharmaceutical ingredients (APIs). The primary challenge in this synthesis lies in achieving high chemoselectivity: the complete reduction of the nitro group to a primary amine while preserving the adjacent ketone functionality, which is also susceptible to reduction.
This document provides detailed protocols for the selective hydrogenation of 4-nitrophenylacetone. We will explore two robust and widely applicable methods: classical catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas, and a transfer hydrogenation approach utilizing Raney® Nickel. The causality behind experimental choices, safety considerations, and analytical monitoring are discussed to ensure reliable and reproducible outcomes for researchers and drug development professionals.
Chemical Principle and Mechanistic Considerations
Catalytic hydrogenation is a heterogeneous process involving the reaction of a substrate with hydrogen on the surface of a metal catalyst.[1] The general mechanism for the reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[2]
-
Adsorption: Both the nitroarene and hydrogen are adsorbed onto the catalyst surface.
-
Hydrogen Activation: The H-H bond is cleaved, forming reactive metal-hydride species on the surface.[1]
-
Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the activated hydrogen atoms.
-
Desorption: The final amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The choice of catalyst is critical for selectivity. Palladium (Pd) and Platinum (Pt) are highly active catalysts, while Nickel (Ni) offers a good balance of activity and cost-effectiveness.[2][3] For substrates containing other reducible functionalities, such as the ketone in 4-nitrophenylacetone, reaction conditions must be carefully optimized to prevent over-reduction to the corresponding amino alcohol or further to the amino alkyl group.[4]
Reaction Pathway
Caption: General reaction scheme for the hydrogenation of 4-nitrophenylacetone.
Protocol 1: Catalytic Hydrogenation with Pd/C and Hydrogen Gas
This method is a standard and highly efficient procedure for nitro group reduction.[5] Palladium on carbon is often the catalyst of choice due to its high activity, which allows the reaction to proceed under relatively mild conditions.[6][7]
Materials and Equipment
-
4-Nitrophenylacetone
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂) cylinder with regulator
-
Parr hydrogenator or a round-bottom flask with a three-way stopcock and hydrogen balloon
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)
-
Rotary evaporator
Step-by-Step Methodology
-
Reactor Setup: To a clean, dry hydrogenation flask or Parr reactor vessel, add 4-nitrophenylacetone (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate). Stir the mixture until the substrate is fully dissolved.
-
Inerting the Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd loading).
-
Scientist's Note: Using a 50% water-wet catalyst significantly reduces the risk of ignition upon contact with air and solvent vapors. Dry Pd/C is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
-
Hydrogenation:
-
Balloon Method: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-5 times. Leave the final cycle under a positive pressure of hydrogen (as indicated by the balloon).
-
Parr Apparatus: Seal the reactor, purge with hydrogen gas 3-5 times, and then pressurize to the desired pressure (e.g., 3-4 bar or ~50 psi).[8]
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient mass transfer between the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. A typical reaction time is 2-6 hours. Hydrogen uptake can also be monitored on a pressure reactor.[9]
-
Workup - Catalyst Removal: Once the reaction is complete, carefully purge the vessel with inert gas again to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Safety Advisory: The filter cake containing the catalyst should not be allowed to dry, as it can be pyrophoric. Quench the filter cake immediately with plenty of water.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-aminophenylacetone. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Transfer Hydrogenation with Raney® Nickel
Catalytic transfer hydrogenation is an advantageous alternative that avoids the need for high-pressure hydrogen gas cylinders.[10] Instead, a hydrogen donor molecule, such as formic acid or ammonium formate, is used in situ.[11] Raney® Nickel is a cost-effective and highly effective catalyst for this transformation and is compatible with ketone functionalities.[5][11]
Materials and Equipment
-
4-Nitrophenylacetone
-
Raney® Nickel (slurry in water)
-
Formic acid (90%) or Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Separatory funnel and rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrophenylacetone (1.0 eq) in methanol (5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add Raney® Nickel slurry (approx. 0.2-0.3 g per 5 mmol of substrate) to the flask.[11]
-
Scientist's Note: Raney® Nickel is pyrophoric when dry. Always handle it as a slurry and ensure it remains wet.
-
-
Hydrogen Donor Addition: While stirring at room temperature, slowly add 90% formic acid (approx. 5-10 eq). An exothermic reaction is often observed. Alternatively, ammonium formate (approx. 4-5 eq) can be used.[11]
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically rapid and may be complete within 30-60 minutes.[11] Gentle heating to 40-50°C can be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The completion of the reaction is often indicated by the cessation of gas evolution (CO₂ from formic acid decomposition).
-
Workup - Catalyst Removal: Once complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with a small amount of methanol.
-
Safety Advisory: As with Pd/C, the Raney® Nickel filter cake is pyrophoric and must be kept wet and quenched with water after filtration.
-
-
Isolation:
-
If using formic acid: Concentrate the filtrate under reduced pressure. The residue will contain the product as a formate salt. To isolate the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or dilute NaOH) to pH 8-9, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
If using ammonium formate: Evaporate the solvent. Dissolve the residue in ether or chloroform and wash with saturated NaCl solution to remove any remaining formate salts.[11]
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-aminophenylacetone.
General Experimental Workflow
The following diagram outlines the logical progression for a typical hydrogenation experiment.
Caption: A generalized workflow for catalytic hydrogenation experiments.
Data Summary: Comparison of Catalytic Systems
The selection of a hydrogenation protocol often depends on available equipment, scale, and cost. The table below summarizes typical conditions for related nitroarene reductions.
| Parameter | Protocol 1: Pd/C, H₂ Gas | Protocol 2: Raney® Ni, Transfer | Reference(s) |
| Catalyst | 1-5 mol% Pd on Carbon | Raney® Nickel | [5],[3] |
| Hydrogen Source | H₂ Gas | Formic Acid / Ammonium Formate | [11],[8] |
| Pressure | 1-4 bar (15-60 psi) | Atmospheric | [8],[11] |
| Temperature | Room Temperature | Room Temperature to 50°C | [11],[12] |
| Solvent | Methanol, Ethanol | Methanol, Ethanol | [11],[13] |
| Typical Time | 2-6 hours | 0.5-2 hours | [11],[8] |
| Selectivity | High for NO₂ vs. C=O | High for NO₂ vs. C=O | [11],[4] |
| Yields | Generally >90% | Generally 80-95% | [11],[4] |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions using H₂ gas must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can ignite spontaneously in air, especially when dry and containing adsorbed hydrogen. Never allow the catalyst to dry on the filter paper. Always quench the used catalyst by adding it to a large volume of water immediately after filtration.
-
Solvents: Methanol and ethanol are flammable. Avoid open flames and use appropriate heating methods like a water bath or heating mantle.
-
Pressure: When using a pressure reactor, always perform the reaction behind a safety shield and ensure the equipment has been properly maintained and inspected. Do not exceed the maximum pressure rating of the vessel.
References
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-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Khorshidi, A., & Ghorbannezhad, B. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Retrieved from [Link]
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Kuznetsova, I., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. Retrieved from [Link]
- Mahata, A., & Choudhuri, M. K. (2005). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Journal of Catalysis. [Link not available, abstract viewed]
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Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]
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Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Anuchina, E., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
- Google Patents. (n.d.). CN103420848B - 4-amino phenylacetylene synthesizing method.
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Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica. Retrieved from [Link]
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Hartman, R. L., et al. (2017). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Retrieved from [Link]
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Park, J., et al. (2022). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Retrieved from [Link]
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ResearchGate. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Retrieved from [Link]
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Rincón, J. A., et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology. Retrieved from [Link]
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ResearchGate. (n.d.). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of 4'-phenyl(ethynyl)acetophenone using ultrasonication heating. Retrieved from [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
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Johnstone, R. A. W., & Wilby, A. H. (1980). Heterogeneous catalytic transfer hydrogenation of 4-nitrodiphenylamine to p-phenylenediamines. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
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The Selective Catalytic Hydrogenation of 2-(4-Nitrophenyl)-4(5)-Nitroimidazole. (n.d.). Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Retrieved from [Link]
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Tijssen, K. C. H., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Retrieved from [Link]
-
Brown, S. E., et al. (1999). Deacylation of 4-nitrophenyl acetate by 6A-(ω-aminoalkyl)amino-6A-deoxy-β-cyclodextrins. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Applications of 4-Nitrophenylacetone in Medicinal Chemistry: A Guide to Synthetic Protocols and Strategic Insights
Abstract
This technical guide provides an in-depth exploration of the applications of 4-nitrophenylacetone in medicinal chemistry. While not as ubiquitously cited as some starting materials, 4-nitrophenylacetone and its close structural analogs serve as pivotal precursors in the synthesis of significant pharmaceutical agents. This document elucidates its role as a versatile building block, offering detailed protocols for the synthesis of key intermediates for antibiotics and for the construction of bioactive heterocyclic scaffolds. The narrative emphasizes the strategic rationale behind experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.
Introduction: The Strategic Importance of the Nitrophenyl Moiety
In the landscape of medicinal chemistry, the nitrophenyl group is a crucial pharmacophore and a versatile synthetic handle. Aromatic nitro compounds are integral to the synthesis of a wide array of drugs and biologically active molecules[1]. The strong electron-withdrawing nature of the nitro group can influence the pharmacokinetic and pharmacodynamic properties of a molecule and also facilitates a variety of chemical transformations. 4-Nitrophenylacetone, possessing both the nitrophenyl moiety and a reactive ketone functional group, presents a valuable starting point for the synthesis of complex molecular architectures. Its applications primarily lie in its utility as a precursor to key synthetic intermediates.
This guide will focus on two principal applications:
-
The Synthesis of Chloramphenicol Intermediates: A detailed examination of the synthetic pathway to DL-threo-1-p-Nitrophenyl-2-amino-1,3-propanediol, a critical precursor to the broad-spectrum antibiotic chloramphenicol.
-
The Construction of Bioactive Pyrazole Heterocycles: An exploration of how 4-nitrophenylacetone can be employed as a 1,3-dicarbonyl equivalent for the synthesis of substituted pyrazoles, a class of compounds with diverse pharmacological activities.
Application I: Synthesis of a Key Chloramphenicol Precursor
Chloramphenicol is a broad-spectrum antibiotic that has been used to treat a variety of serious bacterial infections.[2][3] The synthesis of chloramphenicol often proceeds through the key intermediate DL-threo-1-p-nitrophenyl-2-amino-1,3-propanediol. While many documented syntheses commence with 4-nitroacetophenone, the following protocol has been adapted to utilize 4-nitrophenylacetone, highlighting its potential as a viable starting material. The core chemical transformations remain analogous.
Synthetic Rationale and Strategy
The overall strategy involves the sequential functionalization of the carbon skeleton of 4-nitrophenylacetone to introduce the necessary amino and hydroxyl groups with the correct stereochemistry. The nitro group is essential for the final biological activity of chloramphenicol and is carried through the synthesis.
The workflow can be visualized as follows:
Caption: Synthetic workflow for the conversion of 4-Nitrophenylacetone to a key chloramphenicol precursor.
Detailed Experimental Protocol
Protocol 1: Synthesis of DL-threo-1-p-Nitrophenyl-2-amino-1,3-propanediol from 4-Nitrophenylacetone
Materials:
-
4-Nitrophenylacetone
-
Bromine
-
Hexamethylenetetramine
-
Hydrochloric acid (concentrated and dilute)
-
Ethanol
-
Acetic anhydride
-
Formaldehyde solution (37%)
-
Sodium carbonate
-
Aluminum isopropoxide
-
Isopropanol
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
Step 1: α-Bromination of 4-Nitrophenylacetone
-
In a fume hood, dissolve 4-nitrophenylacetone in a suitable solvent such as glacial acetic acid.
-
Slowly add an equimolar amount of bromine dropwise with stirring, maintaining the temperature below 30°C.
-
After the addition is complete, continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product, α-bromo-4-nitrophenylacetone.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Amination via the Delepine Reaction
-
Dissolve the α-bromo-4-nitrophenylacetone in chloroform or a similar chlorinated solvent.
-
Add an equimolar amount of hexamethylenetetramine and stir the mixture at room temperature for several hours to form the quaternary ammonium salt.[4]
-
Filter the salt, wash with cold chloroform, and dry.
-
Hydrolyze the salt by refluxing with a mixture of ethanol and concentrated hydrochloric acid for 2-3 hours.[5]
-
Cool the solution and filter to remove ammonium chloride.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate α-amino-4-nitrophenylacetone.
-
Filter the product, wash with water, and dry.
Step 3: Acetylation of the Amino Group
-
Suspend the α-amino-4-nitrophenylacetone in water.
-
Add acetic anhydride and stir vigorously.
-
Maintain a slightly alkaline pH by the gradual addition of sodium carbonate solution.
-
Continue stirring until the reaction is complete.
-
Filter the resulting N-acetyl-α-amino-4-nitrophenylacetone, wash with water, and dry.[4]
Step 4: Hydroxymethylation
-
Dissolve the N-acetyl-α-amino-4-nitrophenylacetone in ethanol.
-
Add aqueous formaldehyde and a catalytic amount of a weak base like potassium carbonate.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture and concentrate under reduced pressure to obtain α-acetamido-β-hydroxy-4-nitropropiophenone.[4]
Step 5: Reduction of the Ketone
-
Dissolve the product from the previous step in isopropanol.
-
Add aluminum isopropoxide and reflux the mixture for several hours (Meerwein-Ponndorf-Verley reduction).[5]
-
Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of diastereomers of N-acetyl-1-p-nitrophenyl-2-amino-1,3-propanediol.
Step 6: Hydrolysis of the Acetyl Group
-
Reflux the mixture of diastereomers with dilute hydrochloric acid for 1-2 hours to hydrolyze the acetyl group.[4]
-
Cool the solution and neutralize with a base to precipitate the DL-threo-1-p-nitrophenyl-2-amino-1,3-propanediol. The desired threo isomer is less soluble and can be preferentially crystallized.
-
Filter the product, wash with cold water, and dry.
Table 1: Summary of Key Intermediates and Expected Yields (Illustrative)
| Step | Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | α-Bromo-4-nitrophenylacetone | C₉H₈BrNO₃ | 258.07 | 80-90 |
| 2 | α-Amino-4-nitrophenylacetone | C₉H₁₀N₂O₃ | 194.19 | 60-70 |
| 3 | N-acetyl-α-amino-4-nitrophenylacetone | C₁₁H₁₂N₂O₄ | 236.23 | 85-95 |
| 4 | α-Acetamido-β-hydroxy-4-nitropropiophenone | C₁₁H₁₂N₂O₅ | 252.23 | 70-80 |
| 5 | N-acetyl-1-p-nitrophenyl-2-amino-1,3-propanediol | C₁₁H₁₄N₂O₅ | 254.24 | 50-60 |
| 6 | DL-threo-1-p-nitrophenyl-2-amino-1,3-propanediol | C₉H₁₂N₂O₄ | 212.20 | 40-50 (threo) |
Application II: Synthesis of Bioactive Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a variety of drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][6][7][8] 4-Nitrophenylacetone, as a 1,3-dicarbonyl compound (via its enol tautomer), is an excellent precursor for the synthesis of substituted pyrazoles through condensation with hydrazines.
Rationale for Pyrazole Synthesis
The classical synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The reaction proceeds via a condensation-cyclization sequence. The substitution pattern of the resulting pyrazole can be controlled by the choice of the 1,3-dicarbonyl compound and the hydrazine. The 4-nitrophenyl group at one of the pyrazole positions can be a key feature for biological activity or a handle for further functionalization.
Caption: General scheme for the synthesis of a 4-nitrophenyl-substituted pyrazole from 4-Nitrophenylacetone.
Detailed Experimental Protocol
Protocol 2: Synthesis of 3-Methyl-5-(4-nitrophenyl)-1H-pyrazole
Materials:
-
4-Nitrophenylacetone
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or glacial acetic acid
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenylacetone in a suitable solvent like ethanol or glacial acetic acid.
-
Add an equimolar amount of hydrazine hydrate (or the desired hydrazine derivative) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a small amount of cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 3-methyl-5-(4-nitrophenyl)-1H-pyrazole.
Table 2: Representative Data for 3-Methyl-5-(4-nitrophenyl)-1H-pyrazole
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Dependent on purity and specific isomer |
| Solubility | Soluble in ethanol, DMSO, DMF |
| Expected Yield | 70-85% |
Conclusion and Future Perspectives
4-Nitrophenylacetone, while not as prominent as some other starting materials, demonstrates significant utility in medicinal chemistry as a versatile building block. Its application in the synthesis of a key precursor for the antibiotic chloramphenicol underscores its importance in accessing established pharmaceuticals. Furthermore, its role as a 1,3-dicarbonyl equivalent opens up avenues for the creation of diverse libraries of bioactive heterocyclic compounds, such as pyrazoles. The presence of the nitro group offers a strategic advantage for both modulating biological activity and for further synthetic transformations. Future research could explore the use of 4-nitrophenylacetone in asymmetric syntheses to access enantiomerically pure compounds and in the development of novel scaffolds for drug discovery.
References
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Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
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PubMed. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Retrieved from [Link]
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chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
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Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]
- ResearchGate. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one.
-
YouTube. (2021, May 21). Synthesis of Chloramphenicol. Retrieved from [Link]
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-
SlideShare. (n.d.). Synthesis of Chloramphenicol,uses and dose.pptx. Retrieved from [Link]
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- Google Patents. (1957). Process for producing nitroacetophenone compounds. US2794836A.
- ibwf. (2025). Patents & Papers – Competence in bioactive compounds and microbiology.
- Preprints.org. (2025).
- RSC Publishing. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4, 48022-48084.
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The Strategic Synthesis of Bioactive Scaffolds from 4-Nitrophenylacetone: A Guide for Drug Discovery and Development
Introduction: 4-Nitrophenylacetone as a Versatile Precursor in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient and strategic synthesis of novel molecular entities is paramount. 4-Nitrophenylacetone, a readily accessible keto-aromatic compound, emerges as a highly valuable and versatile starting material for the construction of a diverse array of bioactive heterocyclic and amino-substituted derivatives. The presence of both a reactive ketone functionality and a modifiable nitro group within its structure provides a unique synthetic handle for a multitude of chemical transformations. This guide provides a comprehensive overview of the synthetic pathways originating from 4-nitrophenylacetone, with a focus on the generation of key intermediates and their subsequent elaboration into pharmacologically relevant scaffolds. The protocols and discussions herein are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations.
The core utility of 4-nitrophenylacetone lies in the sequential or concerted manipulation of its two primary functional groups. The nitro group, an electron-withdrawing moiety, can be readily reduced to a primary amine, opening a gateway to a vast expanse of amine-based chemistries. This transformation from an electron-poor to an electron-rich aromatic ring fundamentally alters the reactivity and biological profile of the molecule. The ketone, on the other hand, is a versatile electrophilic center, amenable to a wide range of nucleophilic additions and condensation reactions. The interplay between these two functionalities allows for the construction of complex molecular architectures, including Schiff bases, quinolines, and other heterocyclic systems of significant interest in medicinal chemistry.
This document will detail the critical synthetic transformations of 4-nitrophenylacetone, beginning with the foundational reduction to 4-aminophenylacetone. Subsequently, it will explore the derivatization of this key intermediate through reductive amination, Schiff base formation, and innovative cyclization strategies to yield heterocyclic frameworks. Each section will provide detailed, field-proven protocols, mechanistic insights, and data presentation to empower researchers in their quest for novel therapeutic agents.
Part 1: The Gateway Intermediate: Synthesis of 4-Aminophenylacetone
The conversion of 4-nitrophenylacetone to 4-aminophenylacetone is the cornerstone of its utility in synthesizing a diverse library of derivatives. This reduction of the aromatic nitro group to a primary amine is a critical transformation that dramatically alters the electronic and chemical nature of the molecule, paving the way for a plethora of subsequent functionalization reactions. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.
Causality Behind Experimental Choices:
The choice of a catalyst, solvent, and reaction conditions is crucial for the selective and efficient reduction of the nitro group without affecting the ketone functionality.
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[1][2] It offers excellent activity and selectivity under relatively mild conditions. The catalyst loading is a critical parameter; a lower loading might lead to incomplete conversion, while an excessively high loading can be economically inefficient and may lead to over-reduction in some cases.
-
Hydrogen Source: Gaseous hydrogen (H₂) is the most common and cleanest reducing agent for this transformation. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient concentration of the reducing agent in the reaction mixture.
-
Solvent: A protic solvent like ethanol or methanol is generally preferred as it can effectively dissolve the starting material and facilitate the transfer of hydrogen to the catalyst surface. These solvents are also relatively inert under the reaction conditions.
-
Temperature and Pressure: The reaction is typically conducted at room temperature and moderate hydrogen pressure. Elevated temperatures and pressures can accelerate the reaction but may also increase the risk of side reactions, such as reduction of the ketone or hydrodehalogenation if other sensitive functional groups are present.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophenylacetone
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Nitrophenylacetone | 179.17 | 10.0 g | 0.0558 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g (5 wt%) | - |
| Ethanol (anhydrous) | 46.07 | 200 mL | - |
| Hydrogen gas (H₂) | 2.02 | 50 psi | - |
| Celite® | - | - | - |
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine 4-nitrophenylacetone (10.0 g, 0.0558 mol) and 10% Pd/C (0.5 g).
-
Solvent Addition: Add anhydrous ethanol (200 mL) to the vessel.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically taking aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophenylacetone. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.
Expected Yield: 85-95%
Characterization: The structure of the synthesized 4-aminophenylacetone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR: The spectrum is expected to show the disappearance of the signals corresponding to the aromatic protons in the deshielded region of the 4-nitrophenyl ring and the appearance of signals for the aromatic protons of the 4-aminophenyl ring in a more shielded region. A broad singlet corresponding to the amino (-NH₂) protons will also be present.[3][4][5]
-
IR Spectroscopy: The IR spectrum will show the disappearance of the characteristic strong absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 4-aminophenylacetone.
Part 2: Derivatization of 4-Aminophenylacetone: Pathways to Bioactive Molecules
The synthesized 4-aminophenylacetone is a versatile intermediate that can be readily derivatized at both the amino and keto functionalities. This section explores key synthetic transformations to generate a library of compounds with potential biological activities.
Reductive Amination: Synthesis of N-Substituted Derivatives
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[6][7][8][9] It involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination.[7] It is less reactive than sodium borohydride (NaBH₄) and can selectively reduce the protonated imine intermediate in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is another effective reagent for this transformation.[8][10]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and aprotic, which favors the formation of the imine intermediate by facilitating the removal of water.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Aminophenylacetone | 149.19 | 1.0 g | 0.0067 |
| Primary Amine (e.g., Benzylamine) | 107.15 | 0.79 g (1.1 eq) | 0.0074 |
| Sodium Triacetoxyborohydride | 211.94 | 2.13 g (1.5 eq) | 0.0101 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - |
| Acetic Acid (glacial) | 60.05 | 2-3 drops | - |
Procedure:
-
Reaction Setup: To a solution of 4-aminophenylacetone (1.0 g, 0.0067 mol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add the primary amine (0.79 g, 0.0074 mol) and a few drops of glacial acetic acid.
-
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (2.13 g, 0.0101 mol) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted 4-aminophenylacetone derivative.
Expected Yield: 70-90%
Diagram of the Reductive Amination Pathway:
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- 1. researchgate.net [researchgate.net]
- 2. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 3. 4-Aminoacetophenone(99-92-3) 1H NMR [m.chemicalbook.com]
- 4. 4-Aminophenylacetic acid(1197-55-3) 1H NMR spectrum [chemicalbook.com]
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- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Using 4-Nitrophenylacetone as a precursor for nitroalkenes
Application Notes & Protocols
Topic: Strategic Synthesis of Nitroalkenes from 4-Nitrophenylacetone: A Guide for Advanced Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthesis of functionalized nitroalkenes utilizing 4-Nitrophenylacetone as a versatile precursor. Nitroalkenes are highly valuable intermediates in organic synthesis, primarily due to the dual reactivity of the nitro group and the carbon-carbon double bond, which allows for a wide array of chemical transformations.[1][2] They serve as potent Michael acceptors and are pivotal in constructing complex carbocyclic and heterocyclic frameworks, many of which are relevant to pharmaceutical development.[1][2][3] This guide focuses on the base-catalyzed condensation of 4-Nitrophenylacetone with various aldehydes, a process rooted in the classic Henry (nitroaldol) reaction, followed by spontaneous or induced dehydration.[4][5][6] We will explore the mechanistic underpinnings, provide a detailed experimental protocol, discuss characterization techniques, and highlight the downstream applications of the resulting nitroalkene products in medicinal chemistry.
Mechanistic Insights: The Henry Reaction and Subsequent Dehydration
The conversion of 4-Nitrophenylacetone to a nitroalkene is fundamentally a two-stage process: a base-catalyzed nitroaldol addition (the Henry reaction) followed by an elimination (dehydration) step.[4][5] Understanding the causality behind this sequence is critical for optimizing reaction conditions and maximizing yield.
Pillar of Expertise: Why this Pathway? The synthetic utility of this pathway hinges on the acidity of the α-protons on the carbon adjacent to the nitro group in 4-Nitrophenylacetone. The electron-withdrawing nature of the nitro group significantly lowers the pKa of these protons (typically in the range of 10-17, depending on the solvent), making them readily abstractable by a suitable base.[4][7] This deprotonation generates a resonance-stabilized carbanion, known as a nitronate, which is a potent nucleophile.
The subsequent steps are as follows:
-
Nitronate Formation: A base abstracts an α-proton from 4-Nitrophenylacetone to form the key nucleophilic nitronate intermediate.
-
Nucleophilic Addition: The nitronate attacks the electrophilic carbonyl carbon of an aldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base used, to yield a β-nitro alcohol. This is the classic "aldol" product of the Henry reaction.
-
Dehydration: The β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated nitroalkene. This step is often facile and can occur spontaneously under the reaction conditions, especially with mild heating or under acidic/basic catalysis, as it extends the conjugated system.[5]
Caption: Figure 1: General Mechanism of Nitroalkene Synthesis.
Experimental Protocol: Synthesis of (E)-1-(4-nitrophenyl)-2-nitro-1-penten-3-one
This protocol details the reaction of 4-Nitrophenylacetone with propionaldehyde as a representative example. The choice of a mild organic base like piperidine is strategic; it is strong enough to facilitate nitronate formation without promoting significant side reactions. Toluene is used as the solvent to facilitate the removal of water via azeotropic distillation, which drives the equilibrium towards the dehydrated nitroalkene product.
Trustworthiness through Self-Validation: This protocol incorporates in-process checks (TLC monitoring) and a robust purification method to ensure the isolation of the target compound with high purity. The expected analytical data provides a benchmark for validation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |
| 4-Nitrophenylacetone | C₉H₉NO₃ | 179.17 | - | 1.79 g | 10.0 |
| Propionaldehyde | C₃H₆O | 58.08 | 0.804 g/mL | 0.87 mL | 12.0 |
| Piperidine | C₅H₁₁N | 85.15 | 0.862 g/mL | 0.10 mL | 1.0 |
| Toluene | C₇H₈ | 92.14 | - | 50 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 1.05 g/mL | 0.06 mL | 1.0 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~2 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-Nitrophenylacetone (1.79 g, 10.0 mmol) and toluene (50 mL).
-
Reagent Addition: Add propionaldehyde (0.87 mL, 12.0 mmol), piperidine (0.10 mL, 1.0 mmol), and glacial acetic acid (0.06 mL, 1.0 mmol). Expert Insight: The addition of a catalytic amount of acetic acid helps to protonate the intermediate alkoxide and facilitates the final dehydration step.
-
Azeotropic Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-Nitrophenylacetone spot (starting material) indicates reaction completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford the pure nitroalkene product as a yellow solid.
Caption: Figure 2: Experimental Workflow.
Product Characterization
Authenticating the structure of the synthesized nitroalkene is paramount. Standard spectroscopic methods are employed for this purpose.
| Technique | Expected Data for (E)-1-(4-nitrophenyl)-2-nitro-1-penten-3-one |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (d, 2H), 7.60 (d, 2H), 7.55 (s, 1H, vinylic), 2.80 (q, 2H), 1.15 (t, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.0 (C=O), 148.5, 145.0, 142.1, 131.0, 129.5, 124.0, 35.5, 8.0. |
| FT-IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1600 (Ar C=C), ~1520 & 1350 (asymmetric & symmetric NO₂ stretch). |
| Mass Spec (ESI+) | m/z calculated for C₁₁H₁₀N₂O₄ [M+H]⁺: 235.0662; found: 235.0665. |
Applications in Drug Discovery
The strategic value of nitroalkenes lies in their capacity to act as versatile building blocks for pharmaceutically relevant scaffolds.[8] The electron-deficient double bond is a highly reactive Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. Furthermore, the nitro group itself can be transformed into other crucial functional groups, such as amines or ketones.[4][8]
-
Michael Additions: The synthesized nitroalkene can react with carbon nucleophiles (e.g., malonates, organocuprates) or heteroatom nucleophiles (e.g., thiols, amines) to introduce complexity and build molecular frameworks. This is a cornerstone reaction in the synthesis of drugs like (S)-pregabalin.[3]
-
Heterocycle Synthesis: Nitroalkenes are excellent precursors for a vast range of heterocyclic compounds through cycloaddition and domino reactions.[1]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing access to β-amino ketones or γ-amino alcohols, which are common motifs in bioactive molecules.
-
Conversion to Carbonyls (Nef Reaction): The nitro group can be converted into a ketone or aldehyde via the Nef reaction, offering another pathway for functional group interconversion.[7]
Caption: Figure 3: Synthetic Utility of Nitroalkenes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded piperidine).2. Insufficient reaction temperature/time.3. Wet reagents or solvent. | 1. Use freshly distilled piperidine.2. Ensure vigorous reflux and extend reaction time, monitoring by TLC.3. Use anhydrous toluene and ensure reagents are dry. |
| Formation of β-nitro alcohol only | Dehydration step is incomplete. | 1. Increase reaction time at reflux.2. Add a stronger dehydrating agent or increase the amount of acetic acid catalyst slightly. |
| Multiple Side Products | 1. Self-condensation of the aldehyde.2. Polymerization of the nitroalkene.3. Reaction temperature is too high. | 1. Add the aldehyde slowly to the reaction mixture.2. Avoid overly harsh conditions or prolonged reaction times after completion.3. Maintain a steady, controlled reflux; do not overheat. |
References
-
Taylor & Francis. (n.d.). Nitroalkene – Knowledge and References. Retrieved from [Link]
-
Villacorta, L., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology. Retrieved from [Link]
-
Kotha, S., & Meshram, M. (2012). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. Retrieved from [Link]
-
Marsh, G. P., Parsons, P. J., et al. (2007). An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. Organic Chemistry Portal. Retrieved from [Link]
-
Namboothiri, I. N. N., & Kotha, S. (2012). Nitroalkenes in the Synthesis of Carbocyclic Compounds. ResearchGate. Retrieved from [Link]
-
Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Retrieved from [Link]
-
Camarero González, P., Rossi, S., et al. (2023). Synthetic approach for the synthesis of tetrasubstituted nitroalkenes and their enantioselective catalytic reduction. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ). Retrieved from [Link]
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
Daniel, R. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices. Retrieved from [Link]
-
Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Procedures for Key Reactions of 4-Nitrophenylacetone
Abstract
4-Nitrophenylacetone (CAS 5332-96-7), a versatile ketone functionalized with a nitro group, serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique structure, featuring an activated methylene group adjacent to a carbonyl and a modifiable nitro group, makes it a valuable precursor for a variety of complex molecules, particularly in the realm of pharmaceutical development.[3][4] This document provides an in-depth guide for researchers, chemists, and drug development professionals, detailing the experimental procedures for two fundamental transformations of 4-nitrophenylacetone: the Henry (Nitroaldol) Reaction and Reductive Amination. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring experimental integrity.
Compound Profile and Safety Mandates
Overview of 4-Nitrophenylacetone
4-Nitrophenylacetone, also known as 1-(4-nitrophenyl)propan-2-one, is a solid organic compound that is soluble in most common organic solvents.[2][5] The electron-withdrawing nature of the para-nitro group significantly increases the acidity of the α-protons (the protons on the carbon between the phenyl ring and the carbonyl group), making this compound an excellent nucleophile in base-catalyzed reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [5] |
| Molecular Weight | 179.17 g/mol | [5] |
| Appearance | Solid | |
| CAS Number | 5332-96-7 | [5] |
| Storage | Sealed in a dry place at room temperature |
Critical Safety and Handling Protocols
4-Nitrophenylacetone must be handled with care, as it presents several health hazards. Adherence to strict safety protocols is mandatory.
| Hazard Type | GHS Classification & Precautionary Statements | Source(s) |
| Skin Contact | H315 : Causes skin irritation. P264 : Wash skin thoroughly after handling. P280 : Wear protective gloves. | [5] |
| Eye Contact | H319 : Causes serious eye irritation. P280 : Wear eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Inhalation | H335 : May cause respiratory irritation. P261 : Avoid breathing dust. P271 : Use only outdoors or in a well-ventilated area. | [5] |
| General Handling | Always work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[6][7] In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[8] | [6][7][8] |
Reaction Protocol I: The Henry (Nitroaldol) Reaction
The Henry Reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[9][10] In this application, the acidic α-protons of 4-nitrophenylacetone are deprotonated to form a nitronate anion, which then acts as a nucleophile, attacking an aldehyde or ketone to form a β-nitro alcohol. This reaction is highly valuable for building molecular complexity.
Mechanism and Rationale
The reaction proceeds via the following key steps:
-
Deprotonation: A base removes an α-proton from 4-nitrophenylacetone to form a resonance-stabilized nitronate intermediate. The choice of base is critical; a mild base is often sufficient due to the enhanced acidity from the nitro and carbonyl groups.
-
Nucleophilic Attack: The carbon-centered anion of the nitronate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde).
-
Protonation: The resulting alkoxide is protonated during aqueous workup to yield the final β-nitro alcohol product.
All steps in the Henry reaction are reversible.[9] Careful control of reaction conditions, such as temperature and the stoichiometry of the base, is essential to favor product formation and minimize side reactions, such as dehydration of the alcohol product.[10]
Visualized Workflow: Henry Reaction
Caption: Workflow for the base-catalyzed Henry Reaction.
Detailed Experimental Protocol
Objective: To synthesize 1-(4-nitrophenyl)-3-hydroxy-3-phenyl-propan-2-one via a Henry reaction between 4-nitrophenylacetone and benzaldehyde.
| Parameter | Specification |
| Reactants | 4-Nitrophenylacetone, Benzaldehyde |
| Base Catalyst | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature (20-25 °C) |
| Typical Yield | 75-85% (unoptimized) |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenylacetone (1.79 g, 10.0 mmol).
-
Reagent Addition: Dissolve the starting material in 30 mL of anhydrous THF. Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution via syringe.
-
Initiation: Add triethylamine (0.70 mL, 5.0 mmol) dropwise to the stirring solution. Causality Note: A sub-stoichiometric amount of a mild base is used to gently catalyze the reaction without promoting significant elimination byproducts.
-
Reaction: Seal the flask under an inert atmosphere (e.g., nitrogen) and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to yield the pure β-nitro alcohol.
Reaction Protocol II: Reductive Amination
Reductive amination is a powerful and widely used method to form carbon-nitrogen bonds, converting a ketone or aldehyde into an amine.[11] The reaction involves two key stages: the formation of an imine intermediate from the ketone and a primary amine, followed by the in-situ reduction of the imine to the target amine.[12] This is a cornerstone reaction in medicinal chemistry for synthesizing amine-containing pharmacophores.
Mechanism and Rationale
-
Imine Formation: 4-Nitrophenylacetone reacts with a primary amine (e.g., benzylamine) under weakly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond (an imine or Schiff base). The equilibrium is driven towards the imine by removing water or using a dehydrating agent.
-
Reduction: A reducing agent, added to the same pot, selectively reduces the imine to the corresponding secondary amine. The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated imine over the starting ketone, preventing reduction of the starting material.[13]
Visualized Workflow: Reductive Amination
Caption: Workflow for the one-pot Reductive Amination reaction.
Detailed Experimental Protocol
Objective: To synthesize N-benzyl-1-(4-nitrophenyl)propan-2-amine from 4-nitrophenylacetone and benzylamine.
| Parameter | Specification |
| Reactants | 4-Nitrophenylacetone, Benzylamine |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature (20-25 °C) |
| Typical Yield | 80-95% (unoptimized) |
Procedure:
-
Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 4-nitrophenylacetone (1.79 g, 10.0 mmol) in 40 mL of dichloromethane (DCM).
-
Amine Addition: Add benzylamine (1.09 mL, 10.0 mmol) to the solution. Stir for 20 minutes to allow for initial imine formation.
-
Reducer Addition: Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates the ketone but readily reduces the more electrophilic iminium ion formed in situ. It is also less toxic than its cyanoborohydride counterpart.
-
Reaction: Seal the flask and stir at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Product: Purify the crude residue via flash column chromatography (using a hexane:ethyl acetate gradient, often with 1% triethylamine to prevent the amine from streaking on the silica gel) to obtain the pure secondary amine.
Product Characterization
Confirming the identity and purity of the synthesized products is essential. Standard analytical techniques should be employed. Below are representative spectroscopic data for the parent compound. Products should be analyzed similarly.
| Technique | 4-Nitrophenylacetone (C₉H₉NO₃) - Representative Data |
| ¹H NMR | δ (ppm) ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.5 (d, 2H, Ar-H meta to NO₂), ~3.8 (s, 2H, -CH₂-), ~2.2 (s, 3H, -CH₃). |
| ¹³C NMR | δ (ppm) ~205 (C=O), ~147 (Ar-C-NO₂), ~145 (Ar-C), ~130 (Ar-CH), ~124 (Ar-CH), ~50 (-CH₂-), ~29 (-CH₃). |
| FT-IR | ν (cm⁻¹) ~1720 (C=O stretch), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch), ~3100-3000 (Ar C-H stretch). |
| MS (ESI) | m/z: 180.06 [M+H]⁺, 202.04 [M+Na]⁺. |
Note: Actual spectral values may vary depending on the solvent and instrument used. The data provided is illustrative based on typical values for the functional groups present.[14][15][16]
References
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National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)propan-2-one. PubChem Compound Database. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Retrieved from [Link]
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Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
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Peko, T., et al. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Research Square. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
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SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
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Professor Dave Explains. (2022). Henry Reaction. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Pearson. (n.d.). Reductive Amination Explained. Retrieved from [Link]
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Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]
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Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Retrieved from [Link]
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ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-Nitrophenylacetylene in Advanced Organic Chemistry Projects. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization.... Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl.... Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes. Retrieved from [Link]
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Advancion. (n.d.). Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization.... Retrieved from [Link]
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Chemsrc. (n.d.). 4-NITROPHENYLACETONE | CAS#:5332-96-7. Retrieved from [Link]
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Application Notes & Protocols: 4-Nitrophenylacetone in the Preparation of Novel Organic Compounds
Abstract
4-Nitrophenylacetone is a highly versatile and cost-effective bifunctional reagent that serves as a cornerstone for the synthesis of a diverse array of complex organic molecules. Its structure, featuring both a reactive ketone moiety and an electron-withdrawing nitro group, offers orthogonal chemical handles for strategic molecular elaboration. This guide provides an in-depth exploration of 4-nitrophenylacetone's reactivity and showcases its application in the synthesis of high-value compounds, including substituted heterocycles and chiral synthons. Detailed, field-proven protocols are provided for key transformations, emphasizing mechanistic rationale, experimental design, and self-validating process controls. This document is intended for researchers, medicinal chemists, and process development scientists engaged in novel compound synthesis.
Introduction: The Strategic Value of 4-Nitrophenylacetone
4-Nitrophenylacetone, also known as 1-(4-nitrophenyl)propan-2-one, is a solid organic compound soluble in most common organic solvents.[1] Its synthetic utility is anchored in the distinct reactivity of its three key structural components:
-
The Carbonyl Group: A classical electrophilic site, susceptible to nucleophilic attack and condensation reactions.
-
The α-Methylene Protons: Acidic protons adjacent to the carbonyl, enabling the formation of a nucleophilic enolate for C-C bond formation.
-
The Aromatic Nitro Group: A powerful electron-withdrawing group that can be readily transformed into an amino group, a gateway to a vast landscape of further chemical derivatization.
The presence of the nitro group is particularly significant, as this moiety is a known pharmacophore and toxicophore, imparting a wide spectrum of biological activities to molecules that contain it, including antimicrobial, antineoplastic, and antiparasitic properties.[2][3] This guide will demonstrate how these reactive sites can be selectively and strategically manipulated.
Core Reactivity Overview
The strategic application of 4-nitrophenylacetone hinges on the selective exploitation of its functional groups. The diagram below illustrates the primary pathways for its transformation into more complex molecular architectures.
Caption: Core Reactivity Pathways of 4-Nitrophenylacetone.
Application in Heterocycle Synthesis: The Gewald Reaction
The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry. 4-Nitrophenylacetone is an excellent substrate for multicomponent reactions that rapidly build molecular complexity. The Gewald three-component reaction is a prime example, affording highly substituted and synthetically versatile 2-aminothiophenes in a single step.[4][5]
Mechanistic Rationale
The Gewald reaction proceeds through a cascade of well-understood transformations.[6]
-
Knoevenagel Condensation: A base, typically a secondary amine like morpholine or piperidine, catalyzes the condensation between the ketone (4-nitrophenylacetone) and an active methylene compound (e.g., ethyl cyanoacetate). This step forms a stable electron-deficient alkene intermediate.
-
Michael Addition of Sulfur: Elemental sulfur (S₈) adds to the intermediate. The mechanism is believed to involve the formation of a thiolate, which acts as the nucleophile.
-
Cyclization and Tautomerization: The thiolate intermediate attacks the nitrile carbon, leading to ring closure. A subsequent tautomerization yields the final aromatic 2-aminothiophene product.
Experimental Protocol 1: Synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
This protocol details a robust and reproducible procedure for the synthesis of a model 2-aminothiophene derivative.
Workflow Diagram:
Caption: Workflow for Gewald Aminothiophene Synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenylacetone (10.0 mmol, 1.79 g), ethyl cyanoacetate (10.0 mmol, 1.13 g, 1.06 mL), and elemental sulfur (10.0 mmol, 0.32 g).
-
Solvent and Catalyst Addition: Add absolute ethanol (50 mL) followed by the dropwise addition of morpholine (2.0 mL) as the basic catalyst. The use of a secondary amine is crucial for facilitating both the initial condensation and subsequent steps.[7]
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the resulting slurry into 200 mL of ice-cold water with stirring.
-
Purification: Collect the precipitated yellow solid by vacuum filtration. Wash the solid sequentially with deionized water (2 x 50 mL) and cold ethanol (1 x 20 mL) to remove residual morpholine and unreacted starting materials.
-
Drying and Characterization: Dry the product in a vacuum oven at 50°C to a constant weight. The expected product is ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate.
Data Summary:
| Parameter | Expected Outcome |
| Appearance | Yellow to orange crystalline solid |
| Typical Yield | 80-92% |
| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry |
Application in Asymmetric Synthesis
The acidic α-protons of 4-nitrophenylacetone allow it to serve as a potent nucleophile in C-C bond-forming reactions. By employing chiral organocatalysts, these reactions can be rendered highly stereoselective, providing access to valuable chiral building blocks. The asymmetric Michael addition of ketones to nitroalkenes is a powerful transformation that generates γ-nitroketones with two adjacent stereocenters.
Mechanistic Rationale: Enamine Catalysis
This reaction operates via an enamine catalytic cycle, a cornerstone of modern organocatalysis.[8][9]
-
Enamine Formation: The chiral secondary amine catalyst (e.g., L-proline) reversibly condenses with 4-nitrophenylacetone to form a chiral enamine intermediate. This step raises the HOMO of the nucleophile, activating it for addition.
-
Stereoselective Michael Addition: The enamine attacks the β-carbon of the nitroalkene (e.g., β-nitrostyrene). The stereochemistry of the approach is directed by the chiral catalyst, which creates a sterically defined environment. The acidic co-catalyst often activates the nitroalkene via hydrogen bonding.[9]
-
Iminium Formation and Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed by trace water in the solvent to release the γ-nitroketone product and regenerate the chiral catalyst, thus closing the catalytic cycle.
Experimental Protocol 2: (S)-Proline-Catalyzed Asymmetric Michael Addition
This protocol describes the synthesis of a chiral γ-nitroketone, a precursor to various biologically active molecules.
Catalytic Cycle Diagram:
Caption: Catalytic Cycle for Asymmetric Michael Addition.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 50 mL flask under a nitrogen atmosphere, dissolve 4-nitrophenylacetone (2.0 mmol, 0.358 g) and β-nitrostyrene (2.5 mmol, 0.373 g) in anhydrous DMSO (10 mL).
-
Catalyst Addition: Add L-proline (20 mol%, 0.20 mmol, 0.023 g). The use of proline is cost-effective, however, proline-derived catalysts such as adamantoyl L-prolinamide can offer superior enantioselectivity.[10]
-
Reaction: Stir the solution vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR of an aliquot or by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction by adding 20 mL of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the desired γ-nitroketone. Determine the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary:
| Parameter | Expected Outcome | Reference |
| Typical Yield | 60-85% | [11] |
| Diastereomeric Ratio (syn:anti) | >90:10 | [11] |
| Enantiomeric Excess (ee) | 70-98% | [10][11] |
Functional Group Transformation: Nitro Group Reduction
A pivotal transformation of 4-nitrophenylacetone is the selective reduction of the nitro group to an amine. This conversion unlocks a vast potential for further derivatization (e.g., amide coupling, diazotization) and is a key step in the synthesis of many pharmaceutical intermediates. The primary challenge is to achieve this reduction with high chemoselectivity, leaving the ketone functionality intact.[3]
Protocol 3A: Chemoselective Reduction using Tin(II) Chloride (SnCl₂)
This classic method is highly reliable for reducing aromatic nitro groups in the presence of other reducible functionalities like ketones.[12]
Mechanistic Rationale: The reaction proceeds via a series of single-electron transfers from the Sn(II) species to the nitro group, with protons supplied by the acidic medium. The stepwise reduction occurs through nitroso and hydroxylamine intermediates to furnish the final amine.[13][14]
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask, suspend 4-nitrophenylacetone (10.0 mmol, 1.79 g) in absolute ethanol (100 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (40.0 mmol, 9.02 g) to the suspension in one portion.
-
Reaction: Heat the mixture to reflux (78°C) for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a beaker containing ice. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8. Caution: This will be effervescent.
-
Extraction and Purification: Extract the resulting slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-aminophenylacetone.
Protocol 3B: Catalytic Transfer Hydrogenation with Pd/C
This method is a greener alternative, avoiding stoichiometric heavy metal waste. Ammonium formate serves as a convenient in-situ source of hydrogen.[2][15]
Step-by-Step Methodology:
-
Setup: To a 250 mL flask, add 4-nitrophenylacetone (10.0 mmol, 1.79 g), ammonium formate (50.0 mmol, 3.15 g), and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.10 g, ~5-10 wt%). Caution: Pd/C may be pyrophoric.
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor by TLC; completion is usually achieved within 2-4 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water, and the organic layer dried and concentrated to afford the product.
Comparative Analysis of Reduction Methods:
| Feature | Protocol 3A (SnCl₂) | Protocol 3B (Pd/C) |
| Selectivity | Excellent | Very Good |
| Reaction Time | 1-2 hours (at reflux) | 2-4 hours (at RT) |
| Waste | Stoichiometric tin salts | Catalytic, requires filtration |
| Safety | Corrosive acid, basic quench | Pyrophoric catalyst, H₂ source |
| Cost | Generally lower reagent cost | Higher catalyst cost |
Conclusion and Future Outlook
4-Nitrophenylacetone has demonstrated its prowess as a versatile and powerful building block in modern organic synthesis. The protocols detailed herein provide reliable and scalable methods for the construction of complex heterocycles, the stereocontrolled synthesis of chiral intermediates, and the selective functionalization of the aromatic ring. The strategic and orthogonal reactivity of its functional groups ensures its continued relevance in drug discovery and materials science.
Future applications will likely focus on its integration into more complex synthetic cascades, such as multicomponent reactions followed by in-situ functional group transformations. Furthermore, the adaptation of these protocols to continuous flow manufacturing could offer significant advantages in terms of safety, efficiency, and scalability for the industrial production of high-value compounds derived from this invaluable precursor.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
- Wang, C., et al. (2013). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. RSC Advances, 3(44), 21495-21501.
-
Sarthaks eConnect. (2025). Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Retrieved from [Link]
- Córdova, A., et al. (2002). Proline-Catalyzed Asymmetric Michael Reaction of Ketones to Nitroolefins. Chemistry – A European Journal, 8(1), 155-160.
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides.
-
Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group? Retrieved from [Link]
- Das, B., et al. (2006). A new venture of SnCl2·2H2O: a mild and efficient catalyst for the synthesis of quinolines via Friedlander annulation.
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Dommaraju, Y., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
- Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7855-7859.
-
PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Barbas, C. F., et al. (2002). Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. Organic Letters, 4(20), 3465-3467.
-
Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
- Yang, H., & Wong, M. W. (2012). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 10(14), 2829-2838.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Dandamudi, R. B., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 13915-13926.
- Taha, M., et al. (2016). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Bioorganic & Medicinal Chemistry, 24(16), 3494-3501.
-
Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. Retrieved from [Link]
-
SciSpace. (2020). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazolines from Nitro Compounds: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. Retrieved from [Link]
-
PubMed. (2011). The Gewald multicomponent reaction. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
MDPI. (2022). Organocatalytic, Asymmetric Aldol Reactions with a Sustainable Catalyst in a Green Solvent. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Nitrophenylacetone Synthesis
This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the synthesis of 4-Nitrophenylacetone. It addresses common challenges and offers troubleshooting strategies to optimize reaction yields and purity. The information is presented in a practical question-and-answer format, explaining the causality behind experimental choices to ensure both scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What are the most common synthetic routes to 4-Nitrophenylacetone, and how do I choose the best one for my needs?
There are several viable synthetic pathways to 4-Nitrophenylacetone, each with its own advantages and disadvantages. The optimal choice depends on factors such as the availability of starting materials, required scale, and safety considerations. The three most prevalent methods are:
-
The Henry Reaction (Nitroaldol Reaction): This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] In this case, it's the reaction between 4-nitrobenzaldehyde and nitroethane, followed by subsequent oxidation. It is a versatile method, but controlling the reaction to prevent side reactions can be challenging.[1]
-
Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation of an alkene to a ketone is a powerful method.[4][5][6] For 4-Nitrophenylacetone, this would typically involve the oxidation of 4-nitrophenylpropene. This method can offer high yields but requires careful control of the catalytic system.
-
Condensation of 4-Nitrobenzaldehyde with Acetone: This is a straightforward approach involving a base-catalyzed condensation reaction.[7] While seemingly simple, optimizing conditions to maximize the yield of the desired product and minimize side reactions is crucial.
The following table provides a comparative overview of these methods:
| Parameter | Henry Reaction Route | Wacker-Tsuji Oxidation | Condensation with Acetone |
| Primary Reagents | 4-Nitrobenzaldehyde, Nitroethane, Base, Oxidizing Agent | 4-Nitrophenylpropene, Pd(II) catalyst, Co-oxidant (e.g., CuCl₂, O₂) | 4-Nitrobenzaldehyde, Acetone, Base (e.g., NaOH)[7] |
| Key Advantages | Well-established C-C bond formation. | High potential yields, good for specific substrates. | Readily available and inexpensive starting materials.[7] |
| Key Disadvantages | Potential for side reactions like dehydration and self-condensation.[1] Requires an additional oxidation step. | Catalyst can be expensive and sensitive. Requires careful control of reaction conditions. | Can lead to the formation of chalcone-type byproducts. |
Troubleshooting the Henry Reaction Route
Q2: I'm getting a low yield in my Henry reaction between 4-nitrobenzaldehyde and nitroethane. What are the likely causes and how can I improve it?
Low yields in the Henry reaction are a common issue and can often be attributed to several factors.[1] Here's a troubleshooting guide:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too strong or used in excess can promote side reactions.
-
Explanation: The base deprotonates the nitroalkane to form a nitronate anion, which then acts as the nucleophile.[8] However, strong bases can also catalyze the self-condensation of the aldehyde (Cannizzaro reaction) or promote the elimination of water from the product to form a nitroalkene.[1]
-
Recommendation: Use a milder base such as an amine base (e.g., triethylamine) or a catalytic amount of a stronger base. The use of proazaphosphatrane bases has been shown to be highly effective for nitroaldol reactions.[8]
-
-
Reaction Temperature: The Henry reaction is often exothermic.
-
Explanation: Higher temperatures can favor the dehydration of the initial β-nitro alcohol product to the corresponding nitroalkene.[3]
-
Recommendation: Maintain a low reaction temperature (typically 0-25 °C) using an ice bath to control the reaction rate and minimize side reactions.
-
-
Reversibility of the Reaction: The Henry reaction is reversible.
-
Explanation: The initial addition product can revert to the starting materials, especially under prolonged reaction times or with changes in pH.[1]
-
Recommendation: Monitor the reaction progress by TLC and work up the reaction as soon as the starting material is consumed to isolate the product.
-
Q3: My primary product from the Henry reaction is the nitroalkene, not the desired β-nitro alcohol. How can I prevent this dehydration?
The formation of the nitroalkene is a common side reaction due to the elimination of water from the β-nitro alcohol product.[3]
-
Explanation: The protons alpha to the nitro group are acidic and can be removed by a base, leading to elimination. This process is often favored by higher temperatures and stronger bases.
-
Troubleshooting Steps:
-
Use a Weaker Base: As mentioned, switching to a milder base can reduce the rate of elimination.
-
Strict Temperature Control: Keep the reaction temperature low.
-
Use a Protic Solvent: A protic solvent can help to protonate the intermediate alkoxide, favoring the formation of the alcohol over elimination.
-
Modified Catalysts: The use of certain catalysts, such as copper acetate in combination with a chiral ligand, has been shown to favor the formation of the β-nitro alcohol with high stereoselectivity.[3]
-
Below is a diagram illustrating the troubleshooting workflow for a low-yielding Henry reaction.
Caption: Troubleshooting workflow for low yield in the Henry reaction.
Troubleshooting the Wacker-Tsuji Oxidation Route
Q4: My Wacker-Tsuji oxidation of 4-nitrophenylpropene is sluggish and gives a low yield. What could be the problem?
The efficiency of the Wacker-Tsuji oxidation is highly dependent on the catalytic system and reaction conditions.[6][9]
-
Catalyst Activity: The palladium catalyst can deactivate over time.
-
Explanation: The active Pd(II) catalyst can be reduced to inactive Pd(0). The role of the co-oxidant (typically CuCl₂) is to re-oxidize Pd(0) back to Pd(II) to complete the catalytic cycle.[4]
-
Recommendation: Ensure your palladium catalyst is fresh and of high purity. Also, ensure the co-oxidant is present in the correct stoichiometric amount.
-
-
Co-solvent and Phase Transfer: The reaction is often biphasic (aqueous and organic).
-
Explanation: Poor mixing between the aqueous and organic phases can limit the reaction rate.
-
Recommendation: Use a co-solvent like DMF or acetonitrile to improve the solubility of the reactants and facilitate the reaction.[5] Vigorous stirring is also essential.
-
-
Oxygen Supply: The terminal oxidant is often molecular oxygen.
-
Explanation: An insufficient supply of oxygen will stall the re-oxidation of the copper co-catalyst, which in turn halts the palladium catalytic cycle.
-
Recommendation: Ensure a continuous and efficient supply of oxygen to the reaction mixture, for example, by bubbling oxygen through the solution or maintaining an oxygen atmosphere.
-
Q5: I am observing the formation of an aldehyde byproduct in my Wacker-Tsuji oxidation. How can I improve the regioselectivity for the desired ketone?
The formation of an aldehyde suggests that the nucleophilic attack of water is occurring at the terminal carbon of the alkene (anti-Markovnikov addition).
-
Explanation: While the Wacker-Tsuji oxidation typically follows Markovnikov's rule to produce a methyl ketone, the regioselectivity can be influenced by the substrate and ligands on the palladium catalyst.[4][5]
-
Troubleshooting Steps:
-
Ligand Modification: The electronic and steric properties of the ligands on the palladium catalyst can influence the regioselectivity. Experimenting with different ligands may favor the formation of the ketone.
-
Solvent System: The choice of solvent can also impact the regioselectivity. It is worth screening different solvent systems.
-
The following diagram illustrates the catalytic cycle of the Wacker-Tsuji oxidation, highlighting the key steps for optimization.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Wacker process - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 4-Nitrophenylacetone
Welcome to the technical support center for the purification of 4-Nitrophenylacetone. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of this critical intermediate. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing a framework for logical troubleshooting and optimization.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding 4-Nitrophenylacetone and how to approach its purification.
Q1: What are the key physical and chemical properties I should be aware of before starting purification?
A1: Understanding the fundamental properties of 4-Nitrophenylacetone is crucial for selecting an appropriate purification strategy. It is a solid at room temperature and is generally insoluble in water but soluble in common organic solvents.[1][2][3] Key data points are summarized below.
Table 1: Physical & Chemical Properties of 4-Nitrophenylacetone
| Property | Value | Source(s) |
| CAS Number | 5332-96-7 | [2][4][5] |
| Molecular Formula | C₉H₉NO₃ | [2][3] |
| Molecular Weight | 179.17 g/mol | [2][3][6] |
| Appearance | White to light yellow crystalline powder/solid | |
| Melting Point | 60-66 °C | [2][3] |
| Boiling Point | 158-160 °C at 5 Torr | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1][2][3] |
| Storage | Room temperature, sealed in a dry, dark place. It is noted to be potentially air-sensitive. |
Q2: What are the likely impurities in my crude 4-Nitrophenylacetone?
A2: Impurities in a crude product typically arise from several sources: unreacted starting materials, by-products from side reactions, and degradation products.[7] While the exact impurity profile depends on the synthetic route, common contaminants may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-nitrophenylacetic acid or related compounds.
-
By-products: Side reactions are common in organic synthesis.[7] For nitration reactions, positional isomers (e.g., 2-nitrophenylacetone) could be present, though the para-position is generally favored.
-
Degradation Products: 4-Nitrophenol is a potential degradation product that can form under certain conditions.[8][9]
-
Residual Solvents: Solvents used in the reaction or initial workup may be present.[7]
Q3: How should I perform an initial assessment of my crude product's purity?
A3: Before committing to a large-scale purification, a quick assessment is essential.
-
Thin-Layer Chromatography (TLC): This is the most effective initial step.[10] It helps visualize the number of components in your crude mixture. By running the crude sample alongside any available starting materials, you can quickly identify if they are still present. A good starting solvent system for TLC analysis could be a mixture of hexane and ethyl acetate.
-
Melting Point Range: A pure compound exhibits a sharp melting point (typically a range of 1-2 °C). A broad or depressed melting point range compared to the literature value (60-66 °C) indicates the presence of impurities.
Purification Strategy Decision Workflow
The choice of purification technique depends on the physical state of your crude product and the nature of the impurities. The following diagram provides a logical workflow for selecting an appropriate method.
Caption: Decision tree for selecting a primary purification technique.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds.[10] It relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[10][11]
Q1: My 4-Nitrophenylacetone is not crystallizing from the solution upon cooling. What's wrong?
A1: This is a common issue that can usually be resolved by addressing one of the following causes:
-
Cause 1: The solution is too dilute. You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent and re-saturate it. Allow it to cool again. Be careful not to evaporate too much, as this can cause the product to "oil out."
-
-
Cause 2: The cooling process is too slow or not cold enough.
-
Solution: Once the flask has cooled to room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Cause 3: The solution is supersaturated and requires nucleation.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystal formation to begin.[12]
-
Solution 2 (Seeding): If you have a small crystal of pure 4-Nitrophenylacetone, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
Cause 4: Incorrect solvent system. The chosen solvent may be too good a solvent even at low temperatures.
-
Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold. For 4-Nitrophenylacetone, consider mixed solvent systems. For example, dissolve the crude product in a minimum of hot ethanol or isopropanol (solvents in which it is soluble), and then slowly add hot water (a solvent in which it is insoluble) until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of the alcohol to redissolve the precipitate and then allow it to cool slowly.[12][13]
-
Q2: My recrystallization yield is very low. How can I improve it?
A2: A low yield can be frustrating but is often preventable.
-
Cause 1: Using excessive solvent. This is the most common reason for low recovery. The compound remains dissolved in the mother liquor even after cooling.
-
Cause 2: Premature crystallization. If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), it will be lost.
-
Solution: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and depositing crystals prematurely.
-
-
Cause 3: Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.
-
Q3: My product is still yellow/brown or looks oily after recrystallization. What should I do?
A3: This indicates that certain impurities have not been successfully removed.
-
Problem: Persistent Color
-
Cause: Highly colored, polar impurities may be present.
-
Solution (Activated Charcoal): After dissolving the crude product in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal.[14] Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.
-
-
Problem: "Oiling Out"
-
Cause: This occurs when the saturated solution's temperature is above the melting point of the solute. Instead of forming crystals, the compound separates as a liquid (an oil). This oil often traps impurities.
-
Solution: Re-heat the mixture to dissolve the oil. Add a larger volume of hot solvent to lower the saturation point, and then allow it to cool slowly. Using a solvent with a lower boiling point can also help prevent this issue.
-
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for recrystallization.
Troubleshooting Guide: Column Chromatography
When recrystallization is ineffective or the crude product is an oil, column chromatography is the preferred method.[15] It separates compounds based on their differential partitioning between a solid stationary phase (like silica gel) and a liquid mobile phase (the solvent).[15]
Q1: How do I select the optimal solvent system (mobile phase) for my separation?
A1: The correct mobile phase is critical for good separation.
-
Step 1: TLC Analysis. The best way to determine the right solvent system is by using Thin-Layer Chromatography (TLC).[15] Test various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Step 2: Target Rf Value. You are looking for a solvent system that gives your desired compound, 4-Nitrophenylacetone, an Rf value of approximately 0.25-0.35 .
-
An Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
If the Rf is too high (>0.5), the compound will move too quickly through the column, resulting in poor separation.
-
If the Rf is too low (<0.1), the compound will move too slowly, leading to very long elution times and broad bands.
-
-
Step 3: Adjusting Polarity.
-
To increase Rf: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
To decrease Rf: Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
-
Q2: My compounds are not separating well on the column (bands are overlapping). What can I do?
A2: Poor resolution is a common problem with several potential solutions.
-
Cause 1: Incorrect Mobile Phase Polarity. The polarity difference between your compound and the impurities may be too small for the chosen solvent system.
-
Solution: Switch to a different solvent system. For example, if hexane/ethyl acetate doesn't work, try dichloromethane/hexane. Sometimes, adding a small amount (~1%) of a third solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can dramatically improve separation.
-
-
Cause 2: Column was poorly packed. Channeling in the stationary phase leads to uneven solvent flow and broad, distorted bands.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally most effective.
-
-
Cause 3: Column Overloading. Too much crude material was loaded onto the column.
-
Solution: Use a larger column with more stationary phase, or simply purify less material at one time. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
-
-
Cause 4: The impurity is structurally very similar to the product.
-
Solution: Consider a different stationary phase. 4-Nitrophenylacetone is an aromatic compound. Using a phenyl-functionalized silica gel column can sometimes provide different selectivity due to π-π interactions between the stationary phase and the aromatic analytes, potentially resolving closely related compounds that are inseparable on standard silica.[16]
-
References
-
4-NITROPHENYLACETONE CAS#: 5332-96-7 • ChemWhat. (n.d.). Retrieved December 12, 2025, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved December 12, 2025, from [Link]
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester - Organic Syntheses. (2020). Organic Syntheses, 97, 96-124. Retrieved from [Link]
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf. (2023). Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023). Retrieved from [Link]
-
CAS No : 5332-96-7 | Product Name : 4-Nitrophenylacetone | Pharmaffiliates. (n.d.). Retrieved December 12, 2025, from [Link]
-
Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved December 12, 2025, from [Link]
-
1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]
-
4-NITROPHENYLACETONE | CAS#:5332-96-7 | Chemsrc. (n.d.). Retrieved December 12, 2025, from [Link]
-
1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]
-
Getting the Most from Phenyl Stationary Phases for HPLC | LCGC International. (2016). LCGC International. Retrieved from [Link]
-
Impurities in Pharmaceuticals- A Review. (2013). Journal of Current Pharma Research. Retrieved from [Link]
-
1-(p-NITROPHENYL)-1,3-BUTADIENE - Organic Syntheses Procedure. (n.d.). Retrieved December 12, 2025, from [Link]
-
Troubleshooting protein purification? (2013). ResearchGate. Retrieved from [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Retrieved December 12, 2025, from [Link]
Sources
- 1. 4-NITROPHENYLACETONE | 5332-96-7 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 4-NITROPHENYLACETONE | 5332-96-7 [amp.chemicalbook.com]
- 4. 4-NITROPHENYLACETONE | CAS#:5332-96-7 | Chemsrc [chemsrc.com]
- 5. 4-Nitrophenylacetone | 5332-96-7 [sigmaaldrich.com]
- 6. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. youtube.com [youtube.com]
- 12. magritek.com [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Reactions of 4-Nitrophenylacetone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitrophenylacetone. This guide is designed to provide in-depth, field-proven insights into the common side products encountered during its various reactions, particularly reductive amination and related syntheses. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 4-Nitrophenylacetone?
4-Nitrophenylacetone is a versatile ketone primarily used as a precursor in multi-step syntheses. The most prevalent reaction is reductive amination , which converts the ketone into an amine.[1][2][3] This is often achieved through methods like the Leuckart reaction or catalytic hydrogenation.[1][4] The resulting amine is a key intermediate in the synthesis of various target molecules. Another important reaction is the reduction of the nitro group to an aniline, which can be performed using various reducing agents.[5][6]
Q2: I'm performing a Leuckart reaction with 4-Nitrophenylacetone and observing multiple unexpected peaks in my GC-MS analysis. What are the likely side products?
The Leuckart reaction, which uses formamide or ammonium formate at high temperatures, is notorious for generating a complex mixture of byproducts.[1][4][7] Based on analogous reactions, you are likely observing some of the following:
-
N-formyl derivatives: The intermediate in the Leuckart reaction is an N-formyl compound, which can sometimes be isolated if the final hydrolysis step is incomplete.[1]
-
Di-alkylation products: Over-alkylation of the newly formed primary amine can lead to secondary amines. For instance, the desired primary amine can react with another molecule of 4-Nitrophenylacetone to form a di-isopropylamine derivative.[7]
-
Heterocyclic compounds: At the high temperatures required for the Leuckart reaction, condensation reactions can occur, leading to the formation of pyrimidines or pyridines.[7]
-
Schiff bases: Condensation of the primary amine product with the starting ketone (4-Nitrophenylacetone) can form a ketimine.[7]
Q3: My catalytic hydrogenation of 4-Nitrophenylacetone is not proceeding as expected. Instead of the desired amino compound, I'm seeing other products. What could be going wrong?
Catalytic hydrogenation can be a cleaner alternative to the Leuckart reaction, but it's not without its own set of potential side reactions. The outcome is highly dependent on the catalyst, solvent, pressure, and temperature.
-
Reduction of the nitro group: Depending on the catalyst and conditions, the nitro group can be reduced concurrently with or even preferentially to the ketone.[5][6] This would result in 4-aminophenylacetone.
-
Incomplete reduction: The reaction may stop at the hydroxylamine stage, especially under milder conditions.[5]
-
Hydrodeoxygenation: In some cases, the ketone can be reduced all the way to a methylene group, yielding 4-nitrophenylpropane.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to side product formation in reactions involving 4-Nitrophenylacetone.
Issue 1: Formation of Over-Alkylation and Dimeric Impurities in Reductive Amination
Symptoms:
-
Appearance of high molecular weight peaks in Mass Spectrometry analysis.
-
Reduced yield of the desired primary amine.
-
Complex proton NMR spectra with overlapping signals.
Root Causes & Mechanistic Explanation:
The primary amine product of the reductive amination is itself a nucleophile and can compete with the initial amine source (e.g., ammonia) to react with the starting ketone, 4-Nitrophenylacetone. This leads to the formation of a secondary amine, which can sometimes undergo further reaction.
Mitigation Strategies:
-
Stoichiometry Control: Use a large excess of the amine source (e.g., ammonia or ammonium salt) to outcompete the primary amine product for the ketone.
-
Gradual Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed primary amine low, minimizing its chances of reacting further.
-
Lower Reaction Temperature: If the reaction kinetics allow, performing the reaction at a lower temperature can reduce the rate of the undesired secondary reaction.
Experimental Protocol: Optimized Reductive Amination to Minimize Dimer Formation
-
In a reaction vessel, dissolve 4-Nitrophenylacetone in a suitable solvent (e.g., methanol).
-
Add a significant excess (5-10 equivalents) of the ammonium salt (e.g., ammonium acetate).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., sodium cyanoborohydride) in the same solvent over a period of 1-2 hours, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Analyze the crude product by GC-MS to confirm the reduction of dimeric impurities.
Issue 2: Unwanted Reduction of the Nitro Group
Symptoms:
-
Formation of 4-aminophenylacetone or 4-aminoamphetamine instead of the expected 4-nitrophenylamphetamine.
-
Color change in the reaction mixture, potentially to a darker, aniline-like color.
Root Causes & Mechanistic Explanation:
Many reducing agents and catalysts are capable of reducing aromatic nitro groups.[5][6] The choice of reducing system is critical to achieve chemoselectivity. For instance, strong reducing agents like LiAlH4 or catalytic hydrogenation with aggressive catalysts (e.g., Raney Nickel at high pressure) will readily reduce the nitro group.[5]
Mitigation Strategies:
-
Chemoselective Reducing Agents: Employ milder and more selective reducing agents. Sodium borohydride (NaBH4) is generally less reactive towards nitro groups than ketones.[8] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are also good choices for reductive amination as they are more selective for the iminium ion over the ketone.[9]
-
Catalyst Selection: For catalytic hydrogenation, Pd/C is often a good choice for selectively reducing the nitro group, while PtO2 can be more aggressive. Careful optimization of reaction conditions is key.[5] To preserve the nitro group, a different synthetic strategy might be necessary, such as protecting the ketone, reducing the nitro group, and then deprotecting.
Data Summary: Selectivity of Common Reducing Agents
| Reducing Agent | Selectivity for Ketone vs. Nitro Group | Common Side Products |
| Leuckart Reagents | Favors ketone transformation | N-formyl compounds, dimers, heterocycles[1][7] |
| NaBH4 | Generally selective for the ketone | Can sometimes reduce nitro groups with certain catalysts[8] |
| NaBH3CN | Highly selective for the iminium ion | Minimal side products related to nitro reduction[9] |
| Catalytic Hydrogenation | Highly dependent on catalyst and conditions | Can lead to nitro group reduction, deoxygenation[5] |
Issue 3: Formation of Heterocyclic Byproducts in High-Temperature Reactions
Symptoms:
-
Identification of aromatic heterocyclic compounds (e.g., pyrimidines, pyridines) in the product mixture, especially in Leuckart reactions.
Root Causes & Mechanistic Explanation:
The high temperatures (often >160 °C) employed in the Leuckart reaction provide the activation energy for various condensation and cyclization reactions.[1] These complex pathways can lead to stable aromatic heterocyclic systems.[7]
Mitigation Strategies:
-
Alternative Synthetic Routes: If heterocyclic byproducts are a significant issue, consider moving away from the Leuckart reaction. Milder reductive amination methods using reagents like NaBH3CN or NaBH(OAc)3 at or below room temperature will not produce these impurities.[9]
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can significantly reduce reaction times, which may minimize the formation of thermally-driven side products.[10]
Visualizing Reaction Pathways
Diagram 1: General Reductive Amination Pathway and Common Side Reactions
Caption: Reductive amination of 4-Nitrophenylacetone and key side reactions.
Diagram 2: Troubleshooting Logic for Impurity Identification
Caption: A decision tree for troubleshooting unexpected reaction products.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in 4-Nitrophenylacetone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for common issues encountered during the synthesis of 4-Nitrophenylacetone, a key intermediate in various chemical processes. As Senior Application Scientists, we aim to provide not only procedural solutions but also the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than reported in the literature. What are the most common culprits?
Low yields in organic synthesis can often be traced back to a few key areas.[1][2] Before delving into complex mechanistic problems, a systematic review of your experimental setup and reagents is crucial.[3]
Initial Troubleshooting Checklist:
-
Purity of Starting Materials: Impurities in your 4-nitrobenzaldehyde or nitroethane can introduce side reactions or inhibit the desired transformation.[3] It is highly recommended to verify the purity of your starting materials via techniques like NMR or GC-MS and purify them if necessary. Aldehydes, in particular, are prone to oxidation and should be handled with care.[3]
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous, as the presence of water can be detrimental, especially in reactions involving strong bases.[3] Using freshly dried solvents is a critical step.
-
Reaction Atmosphere: If your synthesis is sensitive to air or moisture, confirm that your glassware was properly flame-dried and the reaction was maintained under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Temperature Control: Inconsistent or incorrect reaction temperatures can drastically affect reaction rates and selectivity.[2][3] Localized heating, especially during the addition of reagents in an exothermic reaction, can lead to the formation of unwanted byproducts.[3]
Troubleshooting Guide: Specific Issues in 4-Nitrophenylacetone Synthesis
The synthesis of 4-Nitrophenylacetone typically proceeds via a Henry (nitroaldol) reaction between 4-nitrobenzaldehyde and nitroethane, followed by a subsequent oxidation or rearrangement.[4][5] The most common route involves the formation of an intermediate nitronate salt which is then hydrolyzed under acidic conditions in a process known as the Nef reaction.[6][7][8][9]
Issue 1: Low Conversion of 4-Nitrobenzaldehyde
Observation: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-nitrobenzaldehyde.
Potential Causes & Solutions:
-
Insufficient Base or Inappropriate Base Strength: The initial nitroaldol condensation requires a base to deprotonate nitroethane, forming the reactive nitronate anion.[5][10] If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.
-
Recommendation: While weak bases are sometimes used to isolate the intermediate β-hydroxy nitro-compound, for the direct synthesis of the ketone, a stronger base is often required.[5] Consider using bases like sodium or potassium hydroxide. The stoichiometry of the base should be carefully controlled.
-
-
Reaction Temperature Too Low: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can slow the reaction rate to a crawl.
-
Recommendation: Monitor the reaction progress by TLC. If the reaction stalls, a modest increase in temperature may be necessary.
-
-
Poor Solubility of Reactants: 4-Nitrophenylacetone is a solid at room temperature and is insoluble in water, though soluble in most organic solvents.[11][12] Ensuring all reactants are adequately dissolved is key for an efficient reaction.
-
Recommendation: Choose a solvent system that effectively dissolves both 4-nitrobenzaldehyde and the nitronate salt of nitroethane. Alcohols like methanol or ethanol are commonly used.
-
Experimental Protocol: Monitoring Reaction Progress via TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
On a TLC plate, spot the starting material (4-nitrobenzaldehyde), the co-starting material (nitroethane is often too volatile), and the reaction mixture at various time points.
-
Develop the plate and visualize under UV light. The disappearance of the 4-nitrobenzaldehyde spot indicates the progression of the reaction.
Issue 2: Formation of Undesired Side Products
Observation: The crude product shows multiple spots on TLC or peaks in GC-MS that do not correspond to the desired 4-Nitrophenylacetone.
Potential Causes & Solutions:
-
Dehydration of the Nitroaldol Adduct: The intermediate β-hydroxy nitro-compound can easily dehydrate to form the corresponding nitroalkene, especially under harsh basic or acidic conditions.[5]
-
Recommendation: Careful control of pH and temperature during the reaction and workup is essential. Using a milder base or performing the reaction at a lower temperature can help minimize this side reaction.[13]
-
-
Cannizzaro Reaction of 4-Nitrobenzaldehyde: In the presence of a strong base, 4-nitrobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form 4-nitrobenzyl alcohol and 4-nitrobenzoic acid.
-
Recommendation: Add the base slowly and maintain a low reaction temperature to minimize the rate of the Cannizzaro reaction.
-
-
Polymerization: The product, 4-Nitrophenylacetone, and the intermediate nitroalkene can be susceptible to polymerization under certain conditions.
-
Recommendation: Quench the reaction as soon as it reaches completion and proceed with the workup promptly.[1] Avoid prolonged exposure to strong acids or bases.
-
Data Presentation: Common Side Products and Their Identification
| Compound | Molecular Weight | Expected Analytical Signature (e.g., Mass Spec m/z) |
| 4-Nitrophenylacetone | 179.17 g/mol | [M]+ = 179 |
| 1-(4-nitrophenyl)-2-nitroprop-1-ene | 208.17 g/mol | [M]+ = 208 |
| 4-Nitrobenzyl alcohol | 153.14 g/mol | [M]+ = 153 |
| 4-Nitrobenzoic acid | 167.12 g/mol | [M-H]- = 166 |
Issue 3: Difficulties During Product Isolation and Purification
Observation: Low recovery of pure 4-Nitrophenylacetone after workup and purification.
Potential Causes & Solutions:
-
Product Loss During Aqueous Workup: 4-Nitrophenylacetone has limited solubility in water.[11][12] Multiple extractions with an appropriate organic solvent are necessary to ensure complete recovery from the aqueous phase.
-
Recommendation: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[14] Perform at least three extractions and combine the organic layers.
-
-
Emulsion Formation: The presence of salts and other byproducts can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult.
-
Recommendation: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
-
-
Incomplete Crystallization: If recrystallization is used for purification, incomplete precipitation will lead to a lower yield.
-
Recommendation: Ensure the product is fully dissolved in the minimum amount of hot solvent and then allow it to cool slowly to form well-defined crystals. Cooling too rapidly can trap impurities.
-
-
Degradation on Silica Gel: 4-Nitrophenylacetone may be sensitive to the acidic nature of standard silica gel used in column chromatography.[1]
-
Recommendation: Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative purification method like recrystallization.
-
Experimental Protocol: Recrystallization of 4-Nitrophenylacetone
-
Dissolve the crude 4-Nitrophenylacetone in a minimal amount of a hot solvent mixture, such as ethanol/water.[15]
-
If the solution is colored, a small amount of activated carbon can be added to decolorize it.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualization of Key Processes
Diagram 1: The Henry (Nitroaldol) Reaction and Subsequent Nef Reaction
This diagram illustrates the key steps in the synthesis of 4-Nitrophenylacetone, highlighting the formation of the nitronate intermediate and its subsequent conversion to the ketone.
Caption: Key stages in 4-Nitrophenylacetone synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: A systematic approach to troubleshooting low yields.
References
-
Wikipedia. Nef reaction. [Link]
-
Grokipedia. Nef reaction. [Link]
-
Organic Reactions. The Nef Reaction. [Link]
-
Slideshare. Nef reaction. [Link]
- Vankar, P. S., Rathore, R., & Chandrasekaran, S. (n.d.). A Mild and Selective Method for the Conversion of Nitroalkanes to Carbonyl Compounds. Indian Institute of Technology, Kanpur.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. Nitroaldol condensation reaction of nitroethane and benzaldehydes. [Link]
- Abdellattif, M. H., & Mohamed, H. A. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 4(3), 129-137.
-
Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Reddit. [Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry. [Link]
-
PubChem. 1-(4-Nitrophenyl)propan-2-one. [Link]
-
Pharmaffiliates. CAS No : 5332-96-7 | Product Name : 4-Nitrophenylacetone. [Link]
-
Magritek. The Aldol Condensation. [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]
- Zlatopolskiy, B. V., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Scientific Reports, 10(1), 1-10.
-
ResearchGate. A principal scheme of synthesis of 4‐nitrophenyl 6‐O‐(β‐D‐glucopyranosyl)‐β‐D‐glucopyranoside (pNPG2) (compound 4). [Link]
-
YouTube. Aldol additions with nitriles and nitroalkanes. [Link]
-
Sciencemadness.org. Condensation with Nitromethane. [Link]
- Google Patents. CN101985424A - Method for synthesizing o-nitroacetophenone compound.
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
-
Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
-
MDPI. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. [Link]
- Google Patents.
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- 3. benchchem.com [benchchem.com]
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- 13. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Purification of 4-Nitrophenylacetone
Introduction
Welcome to the Technical Support Center for 4-Nitrophenylacetone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of 4-Nitrophenylacetone (CAS 5332-96-7), a critical intermediate in various organic syntheses. The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and overall success of subsequent reactions. This document provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and troubleshooting guides to help you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 4-Nitrophenylacetone in a practical question-and-answer format.
Q1: What are the most common impurities I should expect in my crude 4-Nitrophenylacetone?
A1: The impurity profile of crude 4-Nitrophenylacetone is heavily dependent on its synthetic route. However, common impurities generally fall into three categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-nitrobenzyl cyanide or 4-nitrophenylacetic acid.
-
Byproducts of the Reaction: These can be numerous and varied, often arising from side reactions such as over-alkylation, condensation, or degradation.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., Toluene, DMF, Methanol) and inorganic salts can be carried over.[1]
Understanding the potential impurities is the first step in selecting an appropriate purification strategy. For instance, acidic or basic impurities can often be removed with a simple liquid-liquid extraction wash before proceeding to crystallization.
Q2: My primary purification method is recrystallization. How do I select the best solvent?
A2: Recrystallization is indeed the most common and effective method for purifying 4-Nitrophenylacetone. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. 4-Nitrophenylacetone is a solid that is generally insoluble in water but soluble in common organic solvents.[2][3][4][5]
Here is a table to guide your solvent selection:
| Solvent | Boiling Point (°C) | Suitability for 4-Nitrophenylacetone | Rationale & Expert Insights |
| Ethanol | 78 | Excellent | A widely used and effective solvent. The polarity of ethanol is well-suited to dissolve 4-Nitrophenylacetone when hot, and its volatility allows for easy removal from the final product. |
| Methanol | 65 | Good | Similar to ethanol but has a lower boiling point, which can be advantageous. However, 4-Nitrophenylacetone may have slightly higher solubility in cold methanol compared to ethanol, potentially leading to lower yields. |
| Isopropanol (IPA) | 82 | Very Good | An excellent alternative to ethanol, often providing a good balance between solubility and crystal recovery. |
| Water | 100 | Poor (as a primary solvent) | 4-Nitrophenylacetone is insoluble in water.[2][4][5] However, water can be used as an "anti-solvent" in a mixed solvent system (e.g., with ethanol or acetone) to induce crystallization.[6][7] |
| Acetone | 56 | Fair (use with caution) | While 4-Nitrophenylacetone is soluble in acetone[8], its low boiling point can make it difficult to establish a significant solubility differential between hot and cold conditions. It may be better suited for washing crystals. |
Expert Tip: Always start with a small-scale solvent screen. Test the solubility of a few milligrams of your crude product in about 0.5 mL of several candidate solvents, both at room temperature and upon heating.[9] This empirical approach is invaluable for optimizing your purification.
Q3: I'm having trouble with my recrystallization. My product is "oiling out" instead of forming crystals. What's wrong?
A3: "Oiling out" is a common and frustrating problem in recrystallization. It occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. The melting point of pure 4-Nitrophenylacetone is approximately 63-64°C.[3][4][10]
Here are the primary causes and solutions:
-
High Impurity Load: A significant amount of impurities can depress the melting point of your product, making it more prone to oiling out.
-
Solution: Consider a pre-purification step. If you suspect acidic or basic impurities, perform a liquid-liquid extraction. A quick filtration through a small plug of silica gel can also remove baseline impurities.[11]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high, or your compound may be excessively soluble.
-
Solution: Switch to a lower-boiling point solvent. If you are using toluene, for example, try ethanol. Alternatively, add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the hot solution until it just becomes cloudy, then add a few drops of the primary solvent to redissolve the oil and allow it to cool slowly.[6]
-
-
Cooling Too Rapidly: Rapid cooling favors precipitation over crystallization and can lead to oil formation.
-
Solution: Let the solution cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[12]
-
Q4: My recrystallized product is still colored. How can I get a pure white or light yellow solid?
A4: A persistent color often indicates the presence of colored impurities that co-crystallize with your product.
-
Activated Carbon (Charcoal) Treatment: This is a classic and highly effective method for removing colored impurities.
-
Protocol: After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution heated for a few minutes while swirling. Then, perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon before allowing the filtrate to cool.[13]
-
Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your overall yield.
-
Q5: When should I consider using column chromatography instead of recrystallization?
A5: While recrystallization is excellent for removing impurities with different solubility profiles, column chromatography is superior for separating compounds with similar polarities.[14]
Consider column chromatography when:
-
Recrystallization fails to remove a persistent impurity (as monitored by TLC or NMR).
-
The impurities have very similar solubility to 4-Nitrophenylacetone.
-
You need to separate isomers or byproducts with minor structural differences.
A typical starting point for column chromatography of 4-Nitrophenylacetone would be using silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane.[15]
Purification Workflow & Decision Diagram
The following diagram outlines a logical workflow for the purification of 4-Nitrophenylacetone, helping you to choose the most appropriate method based on the characteristics of your crude material.
Caption: Decision workflow for purifying 4-Nitrophenylacetone.
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol
This protocol describes the standard procedure for recrystallizing 4-Nitrophenylacetone using ethanol.
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Nitrophenylacetone. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Reheat the solution to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Do not disturb the flask during this period to allow for the growth of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40°C) to obtain the final, pure 4-Nitrophenylacetone.
References
-
ChemWhat. (n.d.). 4-NITROPHENYLACETONE CAS#: 5332-96-7. Retrieved from [Link]
-
Solubility of Things. (n.d.). p-Nitrophenyl acetate. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 4-NITROPHENYLACETONE | CAS#:5332-96-7. Retrieved from [Link]
-
Megazyme. (2021, April 14). What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended?. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]
-
Reddit. (2021, July 28). Need help with recrystallisation I have trouble with. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]
-
MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]
-
SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367. Retrieved from [Link]
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- 15. rsc.org [rsc.org]
Stability and storage conditions for 4-Nitrophenylacetone.
A Guide to Stability, Storage, and Troubleshooting for Researchers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Nitrophenylacetone (CAS 5332-96-7). This document provides in-depth information, field-proven insights, and clear protocols to ensure the stability and integrity of your compound, helping you achieve reliable and reproducible experimental results. Proper handling and storage are critical for this reagent, as degradation can lead to inconsistent outcomes, the appearance of unknown impurities, and reduced reaction yields.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of 4-Nitrophenylacetone.
Q1: What are the optimal storage conditions for solid 4-Nitrophenylacetone?
There are conflicting recommendations from various suppliers, with some suggesting room temperature[1][2] and others advising refrigerated or freezer storage.[3][4] Our comprehensive recommendation is as follows:
-
Short-Term Storage (< 3 months): Storing the compound in a tightly sealed container at room temperature (20-25°C) in a dry, dark location is acceptable.[1]
-
Long-Term Storage (> 3 months): For maximum stability and to prevent slow degradation, we strongly recommend storing the solid at 2-8°C (refrigerator) or -20°C (freezer).[3][4]
Causality: The rationale for cold storage is based on the known degradation pathways of similar ketones, such as Phenylacetone (P2P). P2P is susceptible to oxidation by atmospheric oxygen over time, a process that is significantly slowed at lower temperatures.[5] While 4-Nitrophenylacetone is generally stable under normal conditions[3], minimizing thermal energy reduces the rate of any potential oxidative or auto-catalytic degradation, preserving its purity over extended periods.
Q2: How should I store solutions of 4-Nitrophenylacetone?
Solutions are significantly less stable than the solid material.
-
Solvent Choice: 4-Nitrophenylacetone is insoluble in water but soluble in most common organic solvents.[1]
-
Storage Protocol: Prepare solutions fresh whenever possible. If storage is necessary, use an airtight vial, preferably with an inert atmosphere (e.g., argon or nitrogen) in the headspace. Store solutions at 2-8°C and use within one week. For a related compound, 4-nitrophenyl acetate, stock solutions in methanol are noted to be stable for about a week at 2-8°C with only a small increase in free p-nitrophenol.[6]
-
Avoid Room Temperature: A study on P2P showed that storage in organic solvents at room temperature almost completely prevented degradation compared to storing the neat compound, but cold storage remains the best practice.[5]
Q3: Does this compound need to be stored under an inert atmosphere (e.g., Argon, Nitrogen)?
For the solid material stored long-term, flushing the container with a dry, inert gas is a best practice to prevent oxidation.[5] For solutions, which are more susceptible to degradation, an inert atmosphere is highly recommended. The primary degradation pathway for the related Phenylacetone is oxidation by air, suggesting that 4-Nitrophenylacetone could be similarly affected.[5]
Q4: What are the primary signs of degradation?
The most common signs are a visible change in appearance and the presence of new impurities in analytical tests. The pure compound is typically a white to light yellow crystalline solid. A significant darkening to yellow or brown suggests the formation of degradation products.
Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve issues you may encounter during your experiments.
Q1: My solid 4-Nitrophenylacetone has darkened in color. Is it still usable?
A color change indicates a chemical change. While minor yellowing may not significantly impact some applications, a noticeable darkening suggests the presence of impurities.
Recommended Action:
-
Assess Purity: Perform a simple purity check, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), comparing it to a reference standard if available.
-
Identify Impurities: If possible, use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.
-
Decision: If significant impurities are detected, it is best to purify the compound (e.g., by recrystallization) or use a new, uncompromised batch to ensure the integrity of your experimental results.
Q2: I'm seeing unexpected peaks in my analytical data (GC-MS, LC-MS, NMR). Could my 4-Nitrophenylacetone have degraded?
Yes, this is a classic symptom of starting material degradation. The nature of the impurities can provide clues to the degradation pathway.
Plausible Degradation Products: Based on the oxidation of Phenylacetone[5] and the degradation of 4-nitrophenol[7][8], potential degradation products for 4-Nitrophenylacetone could include:
-
4-Nitrobenzaldehyde: From oxidative cleavage.
-
4-Nitrobenzoic acid: Further oxidation of the aldehyde.
-
Products from self-condensation or polymerization, which may appear as higher molecular weight species.
Recommended Action:
-
Review the storage history of your compound. Was it stored at room temperature for an extended period? Was the container properly sealed?
-
Analyze the starting material directly using a high-resolution method to confirm the presence of these impurities.
-
Refer to the troubleshooting workflow diagram below for a systematic approach.
Q3: My reaction yield is significantly lower than expected. Could the starting material be the issue?
Absolutely. If the 4-Nitrophenylacetone has degraded, its effective concentration is lower than what was measured by mass. This directly leads to lower yields of the desired product.
Recommended Action:
-
Confirm Purity: Use a quantitative method like quantitative NMR (qNMR) or HPLC with a standard curve to determine the actual purity of your starting material.
-
Use a New Batch: Perform a pilot reaction using a fresh, unopened bottle of 4-Nitrophenylacetone to see if the yield improves. If it does, this strongly implicates the degradation of your original batch.
Data & Protocols
Summary of Recommended Storage Conditions
| Condition | Solid 4-Nitrophenylacetone | Solution in Organic Solvent |
| Short-Term (<3 mo) | Room Temperature (20-25°C), sealed, dry, dark.[1] | Not Recommended. Prepare fresh. |
| Long-Term (>3 mo) | 2-8°C or -20°C, sealed, dry, dark.[3][4] Inert atmosphere is a best practice. | 2-8°C, sealed, inert atmosphere.[5] Use within 1 week.[6] |
| Incompatible With | Strong oxidizing agents.[3] | |
| Hazardous Products | Combustion may produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[3] |
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting of Solid Compound
-
Environment: Handle the compound in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Equilibration: Before opening, allow the container to warm to room temperature, especially if stored in a freezer. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquotting: Instead of repeatedly opening the main stock bottle, weigh out smaller, single-use or short-term-use aliquots into separate, smaller vials.
-
Inert Atmosphere: For long-term storage of aliquots, flush each vial with a gentle stream of dry argon or nitrogen before sealing tightly.
-
Labeling & Storage: Clearly label each aliquot with the compound name, date, and concentration (if applicable). Store the main container and aliquots under the recommended long-term conditions.
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting experiments where the stability of 4-Nitrophenylacetone is suspected to be a factor.
Caption: Troubleshooting workflow for 4-Nitrophenylacetone issues.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219367, 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link][9]
-
Safrole. (n.d.). Phenylacetone (P2P). Retrieved from [Link]
-
Sato, M., et al. (2021). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Toxicology. (This is a conceptual reference for degradation pathways, specific article details may vary). Retrieved from ResearchGate.[5]
-
ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. [Image from a publication]. Retrieved from [Link][7]
-
Pharmaffiliates. (n.d.). 4-Nitrophenylacetone. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link][8]
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- 9. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 4-Nitrophenylacetone Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Nitrophenylacetone. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to help you optimize yield, ensure purity, and maintain process safety.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Reaction Optimization and Control
Question 1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I troubleshoot this?
Answer: A drop in yield during scale-up is a common challenge, often rooted in physical and chemical principles that behave differently at larger volumes.[1][2] The primary culprits are usually related to mass and heat transfer.
-
Causality:
-
Heat Transfer Inefficiency: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to dissipate the heat generated by the exothermic Henry condensation reaction. Localized "hot spots" can form, leading to thermal degradation of the product and the formation of unwanted by-products.[3]
-
Poor Mixing: What appears as efficient mixing with a magnetic stir bar in a small flask is often inadequate in a large reactor. Inefficient mixing can lead to poor distribution of reactants and catalysts, resulting in incomplete reactions and localized concentration gradients that favor side reactions.[3]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield during scale-up.
-
Recommended Actions:
-
Characterize Thermal Profile: Use multiple temperature probes within the reactor to map out the temperature distribution and identify hot spots.
-
Optimize Heat Removal: Ensure your reactor's cooling system is adequate. Consider using a more powerful chiller or increasing the flow rate of the cooling fluid.
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the nitroethane to the 4-nitrobenzaldehyde solution. This helps manage the exotherm and maintain a stable reaction temperature.
-
Improve Agitation: Switch from a simple anchor stirrer to a more efficient impeller design like a pitched-blade turbine (PBT) or Rushton turbine, which provide better axial and radial flow.
-
Question 2: I'm observing inconsistent reaction times and variable product quality between batches. Could my catalyst be the issue?
Answer: Yes, catalyst activity and concentration are critical for reproducibility. In the Henry condensation to form nitrostyrenes (the precursor to 4-nitrophenylacetone after reduction), basic catalysts like primary amines (e.g., n-butylamine) or ammonium acetate are often used.[4]
-
Causality:
-
Catalyst Sensitivity: The basic catalyst deprotonates nitroethane to form a resonance-stabilized anion, which is the key nucleophile.[4] The efficiency of this step is highly dependent on the catalyst's concentration and the reaction medium's pH.
-
Water Content: The reaction produces water as a by-product.[4] At scale, inefficient removal of this water can dilute the catalyst and shift the reaction equilibrium, slowing down the reaction and promoting side reactions. Using "wet" reagents, such as moist ammonium acetate, can also introduce water and hinder the reaction.[5]
-
-
Recommended Actions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use a Dean-Stark trap or a drying agent if feasible at your scale to actively remove water produced during the reaction.
-
Precise Catalyst Loading: Accurately measure and dispense the catalyst. For solid catalysts like ammonium acetate, ensure it is dry and free-flowing.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. While ethanol is common, other solvents might offer better performance at scale. A solvent optimization screen is recommended during process development.[6]
-
Table 1: Example Solvent and Catalyst Screening Parameters
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-butylamine (20) | Ethanol | Reflux | 8 | ~75% |
| 2 | Ammonium Acetate (20) | Acetic Acid | Reflux | 2 | ~55%[5] |
| 3 | Piperidine (20) | Ethanol | Reflux | 12 | Lower |
| 4 | n-butylamine (20) | Isopropanol | Reflux | 8 | Variable |
| 5 | n-butylamine (20) | Toluene | Reflux (w/ Dean-Stark) | 6 | Improved |
Note: Yields are illustrative and depend heavily on specific reaction conditions and subsequent work-up.
Section 2: By-Product Formation and Impurity Profile
Question 3: My final product has a dark red/brown color and is difficult to crystallize. What impurities are causing this and how can I prevent them?
Answer: The dark color and crystallization difficulty strongly suggest the presence of polymeric or tar-like by-products. These often form when the reaction is overheated or run for too long.[7]
-
Causality:
-
Side Reactions: The intermediate β-nitro alcohol can undergo side reactions other than dehydration to the desired nitroalkene. Overheating can lead to complex condensation and polymerization pathways, resulting in high molecular weight, colored impurities.
-
Excess Benzaldehyde: Unreacted 4-nitrobenzaldehyde can also contribute to by-products and interfere with crystallization.[7]
-
-
Prevention and Mitigation Strategy:
Caption: Strategy to prevent and remove colored by-products.
-
Recommended Actions:
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent by-product formation.
-
Temperature Control: As discussed in Q1, rigorous temperature control is paramount. A deep red color often indicates the reaction has gotten too hot.[7]
-
Work-up: Quenching the reaction mixture by pouring it into a large volume of ice-water can help precipitate the product while keeping polymeric impurities dissolved or suspended.
-
Purification: If the crude product is oily, try dissolving it in a minimal amount of a suitable hot solvent (like ethanol or isopropanol) and then cooling it slowly to induce crystallization.[8] A pre-wash with a sodium bisulfite solution can help remove unreacted aldehyde.
-
Section 3: Work-up and Purification Challenges
Question 4: My product won't crystallize from the solvent after work-up. What should I do?
Answer: Crystallization failure is a common and frustrating issue during scale-up. It is almost always caused by impurities or incorrect solvent/concentration conditions.[7][9]
-
Causality:
-
Impurities: As mentioned above, tars and unreacted starting materials act as crystallization inhibitors.
-
Solvent Choice: The ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Using too much solvent or a solvent in which the product is too soluble will prevent crystallization.[7]
-
Supersaturation: Crystallization requires a supersaturated solution. If the solution is not concentrated enough, crystals will not form.
-
-
Protocol: Troubleshooting Crystallization Failure
-
Confirm Product Presence: Before proceeding, take a small aliquot of your solution, evaporate the solvent completely, and analyze the residue (e.g., by NMR or TLC) to confirm you have the desired product and haven't lost it during work-up (e.g., into the aqueous layer).[9]
-
Concentrate the Solution: Carefully remove more solvent under reduced pressure. Be cautious not to overheat the solution.
-
Induce Crystallization:
-
Seeding: Add a few small crystals of pure 4-Nitrophenylacetone to the solution. This provides a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.
-
Cold Shock: Place the solution in an ice bath or freezer for a short period.
-
-
Solvent Swap: If the above fails, consider a solvent swap. Add a co-solvent in which your product is insoluble (an "anti-solvent") dropwise to the stirred solution until turbidity persists. Then, allow it to stand and cool slowly.
-
Re-purify: If crystallization remains elusive, the crude product is likely too impure. It may be necessary to perform a column chromatography purification on a small portion to obtain pure material for seeding, or reconsider the reaction conditions to generate a cleaner crude product.
-
Section 4: Safety and Handling at Scale
Question 5: What are the primary safety hazards I should be aware of when scaling up the production of 4-Nitrophenylacetone?
Answer: The synthesis of 4-Nitrophenylacetone involves several hazards that are magnified at scale. A thorough risk assessment is mandatory.
-
Key Hazards:
-
Reagents:
-
4-Nitrobenzaldehyde: Can be an irritant.
-
Nitroethane: Flammable liquid and vapor.
-
Catalysts: Amines like n-butylamine are corrosive and flammable. Acetic acid is corrosive.
-
-
Product (4-Nitrophenylacetone): Classified as an irritant to the skin, eyes, and respiratory system.[10][11]
-
Reaction: The Henry condensation is exothermic. A runaway reaction is a significant risk at scale if cooling is inadequate.
-
Table 2: Safety and Hazard Mitigation
| Hazard | Substance/Process | Mitigation Measures |
| Flammability | Nitroethane, Solvents | - Use in a well-ventilated area away from ignition sources.- Use intrinsically safe equipment.- Ground all equipment to prevent static discharge. |
| Corrosivity | Catalysts (Amines, Acids) | - Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a lab coat.- Handle in a fume hood. |
| Irritation (Product) | 4-Nitrophenylacetone | - Avoid inhalation of dust and contact with skin/eyes.[11]- Use PPE, including respiratory protection if handling as a dry powder. |
| Thermal Runaway | Exothermic Reaction | - Ensure reactor is equipped with an adequate cooling system and emergency quench capabilities.- Implement controlled, slow addition of reagents.- Continuously monitor internal reaction temperature. |
-
General Precautions:
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.[12][13]
-
Ensure proper engineering controls (fume hoods, ventilation) are in place.
-
Develop and follow Standard Operating Procedures (SOPs) for all steps of the process.
-
Have appropriate spill kits and emergency procedures readily available.
-
References
-
Wikipedia. Phenyl-2-nitropropene. [Link]
- Noggle, F. T., Clark, C. R., & DeRuiter, J. (1990). Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene.
-
ResearchGate. Optimization of reaction conditions for the synthesis of compound (4 a). [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
Loba Chemie. 4-NITROACETOPHENONE FOR SYNTHESIS MSDS. [Link]
-
World Pharma Today. Overcoming Challenges in Scale-Up Production. [Link]
-
ACS Publications. Challenges of scaling up chemical processes (based on real life experiences). [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
ResearchGate. Kinetics and mechanism of the reactions of S-4-nitrophenyl 4-methylthiobenzoate with secondary alicyclic amines and pyridines. [Link]
-
YouTube. Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Sciencemadness Discussion Board. P2NP synthesis/crystalization problem. [Link]
-
PubChem, NIH. 1-(4-Nitrophenyl)propan-2-one. [Link]
-
Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Chemistry Stack Exchange. Synthesis of P2NP. [Link]
Sources
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - P2NP synthesis/crystalization problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. How To [chem.rochester.edu]
- 10. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Nitrophenylacetone | 5332-96-7 [sigmaaldrich.com]
- 12. lobachemie.com [lobachemie.com]
- 13. carlroth.com:443 [carlroth.com:443]
Preventing decomposition of 4-Nitrophenylacetone during reactions
An Application Scientist's Guide to Mitigating Instability in 4-Nitrophenylacetone Reactions
Introduction: Understanding the Challenge
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of synthetic chemistry. A recurring challenge is the stability of key intermediates, and 4-Nitrophenylacetone is a prime example. While it is an invaluable precursor for synthesizing a range of pharmaceutical targets, its structure—containing an acidic α-proton between a ketone and a nitro group on a phenyl ring—renders it susceptible to decomposition under various reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple instructions to explain the underlying chemical principles, empowering you to not only solve immediate problems but also to proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with 4-Nitrophenylacetone is giving poor yields and multiple unidentified spots on TLC. What are the primary decomposition pathways I should be aware of?
Answer:
The instability of 4-Nitrophenylacetone stems from two main structural features: the acidic α-hydrogens on the methylene bridge and the nitro group itself. These features give rise to several competing decomposition pathways, primarily driven by pH and temperature.
-
Enolization and Aldol Reactions: The protons on the carbon between the carbonyl and the phenyl ring are acidic. In the presence of a base, 4-Nitrophenylacetone can easily deprotonate to form an enolate. This enolate can then participate in side reactions, such as self-condensation (an Aldol reaction), leading to complex, high-molecular-weight impurities.
-
Nef Reaction Pathway: Under certain conditions, particularly if you deprotonate the α-carbon to the nitro group (forming a nitronate) and then expose it to strong acid, you can trigger the Nef reaction. This reaction hydrolyzes the nitronate to produce the corresponding carbonyl compound and nitrous oxide.[1][2][3][4] While 4-Nitrophenylacetone is already a ketone, related starting materials or intermediates with a primary or secondary nitroalkane structure are highly susceptible. Understanding this mechanism is crucial because the conditions that favor nitronate formation (base) and hydrolysis (acid) are common in multi-step syntheses.
-
Nitro Group Reduction Sensitivity: The nitro group is readily reduced. While this is often the desired transformation, using non-selective reducing agents or harsh conditions can lead to a cascade of products. For example, incomplete reduction can yield nitroso or hydroxylamine intermediates, which can react further to form undesired side products like azoxy compounds.
Below is a diagram illustrating the key competing pathways originating from the deprotonation of a nitroalkane.
Caption: Competing deprotonation pathways leading to decomposition.
FAQ 2: I am trying to reduce the nitro group of 4-Nitrophenylacetone to get 4-Aminophenylacetone via catalytic hydrogenation, but the reaction is messy. How can I optimize this critical step?
Answer:
This is the most common application for 4-Nitrophenylacetone and a frequent source of difficulty. Success hinges on controlling the reaction parameters to favor the reduction of the nitro group while preventing reactions at the ketone or α-carbon. The standard method is catalytic hydrogenation, and optimization involves careful selection of the catalyst, solvent, pressure, and temperature.
Key Optimization Parameters:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[5][6] Raney Nickel is another option, though it can sometimes be more aggressive and may promote ketone reduction if not used under carefully controlled conditions.
-
Solvent System: The choice of solvent is critical. Protic solvents like ethanol, methanol, or isopropanol are common.[6] Some procedures report high yields using ethyl acetate or even water, which can be a greener alternative.[6][7] The solvent can influence catalyst activity and the solubility of intermediates.
-
Temperature and Pressure: Aromatic nitro group reductions are typically exothermic. It is crucial to maintain a controlled temperature, often in the range of 25-80°C.[5][6] Higher temperatures can promote side reactions. Hydrogen pressure is also a key variable, with typical ranges being 1-8 bar.[5][6] Higher pressures can increase the reaction rate but may also lead to over-reduction if not monitored carefully.
Troubleshooting Table: Catalytic Hydrogenation of 4-Nitrophenylacetone
| Symptom / Observation | Probable Cause | Recommended Solution |
| Reaction is slow or stalls. | Inactive catalyst or insufficient hydrogen pressure. | Use fresh, high-quality Pd/C catalyst. Ensure the system is properly sealed and purged. Consider a modest increase in hydrogen pressure (e.g., from 1 to 3 bar). |
| Formation of multiple byproducts. | Reaction temperature is too high; intermolecular reactions. | Maintain a lower reaction temperature (e.g., 25-40°C). Ensure efficient stirring to promote mass transfer of hydrogen. Dilute the reaction mixture to disfavor intermolecular side reactions. |
| Loss of the ketone functional group. | Over-reduction due to an aggressive catalyst or harsh conditions. | Switch from Raney Nickel to Pd/C. Lower the hydrogen pressure and/or temperature. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. |
| Product is contaminated with dark, polymeric material. | Potential base-catalyzed side reactions (aldol) during workup. | Ensure the workup is performed under neutral or slightly acidic conditions. Avoid the use of strong bases. Filter the catalyst promptly after the reaction is complete. |
Below is a recommended workflow for this reduction.
Caption: Optimized workflow for selective nitro group reduction.
FAQ 3: What are the ideal storage conditions for 4-Nitrophenylacetone to prevent degradation over time?
Answer:
Given its reactivity, proper storage is essential to ensure the long-term integrity of 4-Nitrophenylacetone. Degradation during storage is often slow but can be significant, leading to unreliable experimental results.
-
Temperature: Store in a cool environment, preferably refrigerated (2-8°C). Lower temperatures slow down the rate of potential decomposition reactions.
-
Light: Protect the compound from light by storing it in an amber glass bottle or in a dark location. Nitroaromatic compounds can be susceptible to photodegradation.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen. The α-protons are acidic, and moisture in the presence of trace impurities could facilitate hydrolytic or other decomposition pathways.
-
Container: Use a tightly sealed, clean glass container. Avoid contact with metals that could potentially catalyze degradation, and ensure the container is free from any acidic or basic residues.
Validated Experimental Protocol: Selective Hydrogenation
This protocol provides a robust method for the synthesis of 4-Aminophenylacetone, incorporating best practices to minimize decomposition.
Objective: To selectively reduce the nitro group of 4-Nitrophenylacetone without affecting the ketone moiety.
Materials:
-
4-Nitrophenylacetone (1 equivalent)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-2 mol% Pd)
-
Ethyl Acetate (ACS grade)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas
-
Celite® (for filtration)
Equipment:
-
Parr hydrogenation apparatus or a similar pressure reactor
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a clean, dry pressure reactor, add 4-Nitrophenylacetone. Add ethyl acetate as the solvent (a concentration of 5-10% w/v is a good starting point). Carefully add the wet 10% Pd/C catalyst.
-
Scientist's Note: Adding the catalyst last and as a wet paste minimizes the risk of it becoming airborne and creating a fire hazard (dry Pd/C is pyrophoric).
-
-
System Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (or argon) and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: After the inert gas purge, purge the system with hydrogen gas 2-3 times. Finally, pressurize the reactor with hydrogen to the desired pressure (start with 3 bar).
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to the target temperature (start with 40-50°C). The reaction is exothermic; monitor the internal temperature and pressure. Hydrogen uptake should be observed on the pressure gauge.
-
Self-Validation Check: A drop in hydrogen pressure indicates the reaction is proceeding. The reaction is typically complete within 2-8 hours.
-
-
Monitoring: Monitor the reaction's progress by taking small, carefully depressurized samples for TLC or HPLC analysis. The disappearance of the starting material is the primary indicator of completion.
-
Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with nitrogen.
-
Catalyst Removal: Open the reactor and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh ethyl acetate to ensure complete recovery of the product.
-
Safety Note: The filter cake will contain residual hydrogen and is pyrophoric. Do not allow it to dry in the air. Quench it immediately by submerging it in water.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Aminophenylacetone, which can be purified further if necessary.
References
-
Wikipedia. Nef reaction.
-
Alfa Chemistry. Nef Reaction.
-
chemeurope.com. Nef reaction.
-
Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Google Patents. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
Organic Chemistry Portal. Nef Reaction.
-
Organic Reactions. The Nef Reaction.
-
Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
-
Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
-
Google Patents. CN109651286B - High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one.
-
BenchChem. Stability and Storage of 4-Nitro-2-Furancarboxaldehyde: A Technical Guide.
Sources
- 1. Nef reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Nef_reaction [chemeurope.com]
- 4. Nef Reaction [organic-chemistry.org]
- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Nitrophenylacetone Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of 4-nitrophenylacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we will address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure the successful and selective synthesis of 4-aminophenylacetone.
Introduction: The Challenge of Selective Hydrogenation
The catalytic hydrogenation of 4-nitrophenylacetone to 4-aminophenylacetone is a pivotal transformation in the synthesis of various pharmaceutical intermediates. The primary challenge lies in the selective reduction of the nitro group to an amine while preserving the ketone functionality. Over-reduction can lead to the formation of the corresponding alcohol or even complete reduction to an ethyl group, diminishing the yield of the desired product. This guide provides a systematic approach to navigating the complexities of this reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic and corrective actions.
Issue 1: The reaction is slow or has stalled completely.
A slow or stalled reaction is the most frequent issue encountered. This is often indicated by a lack of hydrogen uptake or incomplete consumption of the starting material as monitored by analytical methods like HPLC or TLC.[1]
-
Potential Cause 1: Catalyst Inactivity or Poisoning. The catalyst is the heart of the hydrogenation reaction, and its activity is paramount.
-
Troubleshooting Steps:
-
Verify Catalyst Age and Storage: Catalysts, especially palladium on carbon (Pd/C) and Raney Nickel, can lose activity over time if not stored properly.[1] Ensure you are using a fresh batch of catalyst or one that has been stored under an inert atmosphere.
-
Check for Catalyst Poisons: Sulfur-containing compounds are notorious for poisoning palladium and platinum catalysts.[2] If your starting material was synthesized using sulfur-containing reagents, purify it by recrystallization or chromatography before the hydrogenation step.[1]
-
Increase Catalyst Loading: As a first-line optimization step, consider increasing the catalyst loading. A typical starting point is 5-10% by weight relative to the 4-nitrophenylacetone.[1]
-
-
-
Potential Cause 2: Inefficient Mass Transfer. For a heterogeneous catalytic reaction, efficient mixing is crucial for the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst to interact.
-
Troubleshooting Steps:
-
Increase Agitation Rate: Ensure vigorous stirring to keep the catalyst suspended and to maximize the gas-liquid interface.[1]
-
Check Reactor Headspace: A large headspace in the reaction vessel can lead to a lower concentration of hydrogen in the solvent. Ensure the reactor is appropriately sized for the reaction volume.
-
-
-
Potential Cause 3: Sub-optimal Reaction Conditions. Temperature and pressure play a significant role in reaction kinetics.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can enhance the reaction rate.[3][4] Reactions are often run at elevated pressures to achieve reasonable reaction times.[1]
-
Increase Temperature: Gently warming the reaction can increase the rate. However, be cautious, as higher temperatures can also promote side reactions, such as the reduction of the ketone. A typical starting temperature range is 40-80°C.[1][5][6]
-
-
Issue 2: Significant formation of byproducts, particularly the amino alcohol.
The primary byproduct of concern is 1-(4-aminophenyl)propan-2-ol, resulting from the reduction of the ketone.
-
Potential Cause 1: Catalyst Choice. Different catalysts exhibit varying selectivities for the reduction of nitro groups versus ketones.
-
Troubleshooting Steps:
-
Catalyst Screening: If you are observing significant over-reduction with a highly active catalyst like Palladium on Carbon (Pd/C), consider switching to a catalyst known for higher selectivity towards nitro group reduction. Rhodium on silica (Rh/silica) has been reported to yield high selectivity for 4-aminoacetophenone from 4-nitroacetophenone, a close analog.[7] Ruthenium on titania (Ru/TiO2) has also shown excellent selectivity for the nitro group.[7]
-
Use of Catalyst Modifiers: In some cases, the addition of a catalyst modifier can suppress unwanted side reactions. For instance, the use of a lead-poisoned palladium catalyst (Lindlar's catalyst) is a classic example of attenuating catalyst activity to achieve selectivity, though this is more common for alkyne reductions.
-
-
-
Potential Cause 2: Reaction Conditions are too Harsh. High temperatures and pressures can favor the reduction of the less reactive ketone group.
-
Troubleshooting Steps:
-
Lower the Temperature: If you are experiencing over-reduction, try running the reaction at a lower temperature.
-
Optimize Hydrogen Pressure: While higher pressure can increase the rate, it can also decrease selectivity. A systematic optimization of pressure should be performed.
-
-
Issue 3: Formation of other impurities, such as hydroxylamine or azo compounds.
Incomplete hydrogenation can lead to the formation of intermediates like 4-nitrosophenylacetone, N-(4-acetylphenyl)hydroxylamine, and azoxy or azo compounds.[5][6][8]
-
Potential Cause: Insufficient Hydrogen or Inactivated Catalyst. These intermediates are formed when the reduction process is halted prematurely.
-
Troubleshooting Steps:
-
Ensure Sufficient Hydrogen Supply: Check for leaks in your hydrogenation apparatus. If using a hydrogen balloon, ensure it remains inflated throughout the reaction.
-
Re-evaluate Catalyst Activity: A partially poisoned or inactive catalyst may not be capable of driving the reaction to completion. Refer to the troubleshooting steps for a slow or stalled reaction.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for 4-Nitrophenylacetone hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the selective hydrogenation of 4-nitrophenylacetone?
There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and desired outcome. However, here is a comparison of common catalysts:
| Catalyst | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Highly active, cost-effective, widely available.[3][9] | Can lead to over-reduction of the ketone, susceptible to sulfur poisoning.[2][7] |
| Platinum on Carbon (Pt/C) | Generally robust and effective for nitro group reduction.[3] | Can also catalyze ketone reduction, potentially less selective than other options. |
| Raney Nickel | Cost-effective, highly active.[3] | Pyrophoric and requires careful handling, may not offer high selectivity.[10][11] |
| Rhodium on Silica (Rh/silica) | Reported to have high selectivity for the nitro group over the ketone in analogous substrates.[7] | More expensive than Pd or Ni catalysts. |
| Ruthenium on Titania (Ru/TiO2) | Can offer excellent chemoselectivity for the nitro group under specific conditions.[7] | Catalyst availability and cost may be a factor. |
Recommendation: Start with 5% Pd/C due to its activity and cost-effectiveness. If selectivity is an issue, screen other catalysts like Rh/silica or Ru/TiO2.
Q2: What solvent should I use?
Protic solvents like ethanol and methanol are commonly used and can accelerate the reaction rate.[1] Ethyl acetate is also a viable option. In some cases, the addition of a small amount of acid, like acetic acid, can be beneficial, but this should be approached with caution as it can influence selectivity.[2][3]
Q3: What are the key safety considerations for this reaction?
Catalytic hydrogenation, particularly of nitro compounds, has several inherent hazards.[11]
-
Pyrophoric Catalysts: Spent hydrogenation catalysts, especially Raney Nickel and Pd/C, can be pyrophoric and ignite spontaneously upon exposure to air.[10][11] Never allow the catalyst to dry in the air. Keep it wet with solvent during filtration and handling.
-
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[10][11] Ensure all equipment is properly grounded and free of leaks. The reaction should be conducted in a well-ventilated fume hood.
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic.[12] This can lead to a rapid increase in temperature and pressure (a runaway reaction) if not properly controlled. Ensure adequate cooling is available and add the substrate or control the hydrogen flow to manage the reaction rate, especially on a larger scale.
Q4: How can I monitor the reaction progress?
Several analytical techniques can be used to monitor the reaction.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the starting material, product, and any byproducts.[8][13]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material.
-
Hydrogen Uptake: In a pressure-rated reactor, monitoring the pressure drop provides a direct measure of hydrogen consumption and, therefore, the reaction progress.[14]
-
UV-Vis Spectroscopy: The disappearance of the absorbance peak corresponding to the nitroaromatic starting material can be monitored.[8]
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 4-Nitrophenylacetone
Materials:
-
4-Nitrophenylacetone
-
Catalyst (e.g., 5% Pd/C, 5-10 wt%)
-
Solvent (e.g., Ethanol or Methanol)
-
Hydrogenation reactor (e.g., Parr shaker or similar pressure vessel)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a pressure-rated reaction vessel, add the 4-nitrophenylacetone and the solvent.
-
Under a gentle stream of inert gas, carefully add the catalyst. Caution: The catalyst may be pyrophoric.
-
Seal the reactor and purge the system with the inert gas 3-5 times to remove all oxygen.
-
Purge the reactor with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 bar).[10]
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60°C).
-
Monitor the reaction by hydrogen uptake or by taking aliquots for analysis (HPLC, TLC).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Keep the filter cake wet with solvent at all times.
-
The filtrate containing the product can then be worked up as required.
References
-
Scribd. (n.d.). Catalytic Hydrogenation of Nitrobenzene Safety Table | PDF. Retrieved from [Link]
-
MDPI. (2022, April 29). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, May 23). What is the best reagent for the selective reduction of a nitro group to amine? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
MDPI. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. WordPress. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions of 4-nitrophenol hydrogenation in the batch.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Retrieved from [Link]
-
University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of catalytic hydrogenation of 4-nitrophenol to 4-aminophenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. Retrieved from [Link]
-
Yang, C., Teixeira, A. R., Shi, Y., Born, S. C., Lin, H., Li Song, Y., Martin, B., Schenkel, B., Peer Lachegurabi, M., & Jensen, K. F. (n.d.). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. MIT Open Access Articles. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for hydrogenation of p-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)propan-2-one. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). The reactivity of p-nitrophenyl esters with surfactants in apolar solvents. V. p-Nitrophenyl acetate in benzene solutions of butane-1,4-diamine bis(dodecanoate). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Kinetic study of the hydrogenation of p-nitrophenol to p-aminophenol over micro-aggregates of nano-Ni 2B catalyst particles. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Nitrophenylacetone
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 4-Nitrophenylacetone. The protocols and insights provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Troubleshooting Guide: Common Issues in 4-Nitrophenylacetone Purification
This section addresses specific problems that may be encountered during the purification of 4-Nitrophenylacetone, offering explanations and actionable solutions.
Question: My crude 4-Nitrophenylacetone is a dark, oily solid. What is the best initial purification step?
Answer: A dark, oily appearance in crude 4-Nitrophenylacetone typically indicates the presence of colored impurities and residual starting materials or by-products from the synthesis. The recommended initial step is recrystallization . This technique is highly effective at removing a significant portion of impurities in a single step. For particularly dark or colored products, a preliminary treatment with activated carbon during the recrystallization process can be beneficial.[1][2][3]
Question: I attempted to recrystallize my 4-Nitrophenylacetone, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue when the solution is supersaturated or when the cooling process is too rapid.
-
Causality: The high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out. Additionally, if the solvent is a very poor solvent for the compound at lower temperatures, the compound may crash out of solution too quickly.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider using a different recrystallization solvent or a mixed-solvent system.[4][5]
-
Question: My recrystallized 4-Nitrophenylacetone is still yellow. How can I obtain a colorless product?
Answer: A persistent yellow color after recrystallization suggests the presence of colored impurities that have similar solubility to 4-Nitrophenylacetone.
-
Causality: These impurities are often nitroaromatic by-products or degradation products.
-
Solution:
-
Activated Carbon Treatment: During a subsequent recrystallization, add a small amount of activated carbon to the hot, dissolved solution.[1][2][3][6][7] The activated carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Column Chromatography: If color persists, column chromatography is a highly effective method for separating compounds with different polarities.[8] A silica gel column with an appropriate solvent system can separate the less polar colored impurities from the more polar 4-Nitrophenylacetone.
-
Question: I'm not getting good separation of impurities from my 4-Nitrophenylacetone using column chromatography. What can I do?
Answer: Poor separation in column chromatography can be due to several factors, including an inappropriate mobile phase, improper column packing, or overloading the column.
-
Causality: The choice of mobile phase is critical for achieving good separation. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will not move down the column.
-
Solution:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.[9][10] A good mobile phase for flash chromatography should give your product an Rf value of approximately 0.25-0.35 on a TLC plate.[9]
-
Proper Column Packing: Ensure your column is packed evenly to avoid channeling.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel.
-
Frequently Asked Questions (FAQs)
This section provides answers to common general questions about the purification of 4-Nitrophenylacetone.
What are the most common impurities in crude 4-Nitrophenylacetone?
Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products.[11] Depending on the synthetic route, these may include other nitrated aromatic compounds and oxidation products. Impurity profiling can be performed using techniques like HPLC and NMR spectroscopy.[12][13][14]
What is the best solvent for recrystallizing 4-Nitrophenylacetone?
Ethanol and isopropanol are commonly used and effective solvents for the recrystallization of 4-Nitrophenylacetone. A mixed-solvent system, such as ethanol-water or acetone-hexane, can also be employed to achieve optimal solubility characteristics.[15][16][17][18][19][20] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
How can I assess the purity of my 4-Nitrophenylacetone?
Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp melting point close to the literature value (approximately 63-64°C). Impurities will typically broaden and depress the melting range.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that can provide a precise percentage of purity.[13][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[12][14][24][25][26]
What are the safety precautions I should take when purifying 4-Nitrophenylacetone?
4-Nitrophenylacetone is an irritant and should be handled with care.[27] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[28][29][30][31] Avoid inhalation of dust and contact with skin and eyes.[28] Consult the Safety Data Sheet (SDS) for detailed safety information.[28]
Detailed Experimental Protocols
Protocol 1: Recrystallization of 4-Nitrophenylacetone from Ethanol
This protocol describes a standard single-solvent recrystallization procedure.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude 4-Nitrophenylacetone in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon.[1][2][3][6][7] Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of 4-Nitrophenylacetone by Column Chromatography
This protocol provides a general guideline for purification using silica gel chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A mixture of hexane and ethyl acetate is a good starting point.[32][33] Aim for an Rf value of 0.25-0.35 for 4-Nitrophenylacetone.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude 4-Nitrophenylacetone in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Nitrophenylacetone.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Ethanol or Isopropanol | Good balance of solubility at high and low temperatures for effective crystallization.[17][34] |
| Ethanol/Water | A mixed-solvent system that can be fine-tuned for optimal crystallization.[15][19] | |
| Column Chromatography | Hexane/Ethyl Acetate | A versatile mobile phase for separating compounds of moderate polarity on silica gel.[32][33][35] |
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of 4-Nitrophenylacetone.
Column Chromatography Workflow
Caption: Workflow for the purification of 4-Nitrophenylacetone by column chromatography.
References
-
Efficient Removal of Nitrobenzene and Its Compounds by Coconut Shell-Derived Activated Carbon. MDPI. Available at: [Link]
-
Decolorizing carbon. University of California, Los Angeles. Available at: [Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder. Available at: [Link]
-
Chromatographic Methods of Analysis. SlideShare. Available at: [Link]
-
recrystallization-2.doc.pdf. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Activated carbon decolorization, fast and without filtration. SpinChem. Available at: [Link]
-
Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. Carl ROTH. Available at: [Link]
-
Decolorization with Activated Carbon. Carbotecnia. Available at: [Link]
-
Successful Flash Chromatography. King Group. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
CHAPTER 3. AWS. Available at: [Link]
-
The Science Behind Decolorization: How Activated Carbon Works. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? ResearchGate. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
3.3F: Mixed Solvents. Chemistry LibreTexts. Available at: [Link]
-
Thin Layer Chromatography (TLC). AGA Analytical. Available at: [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]
-
How To Carry Out a Recrystallization. YouTube. Available at: [Link]
-
General Methods for Flash Chromatography Using Disposable Columns. Krishgen Biosystems. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]
-
How To Recrystallize A Solid. YouTube. Available at: [Link]
-
A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Available at: [Link]
-
1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... ResearchGate. Available at: [Link]
-
NMR spectroscopy in pharmacy. alpaipars. Available at: [Link]
-
Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. Available at: [Link]
-
impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Available at: [Link]
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Handling and safety precautions for 4-Nitrophenylacetone.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Nitrophenylacetone (CAS: 5332-96-7). It is designed to provide immediate answers to frequently asked questions and offer clear, actionable troubleshooting advice to ensure safe and effective experimentation.
Section 1: Quick Reference Data
For rapid access to critical information, the following table summarizes the key physical, chemical, and safety properties of 4-Nitrophenylacetone.
| Property | Value | Source(s) |
| CAS Number | 5332-96-7 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1][3] |
| Appearance | White to light yellow solid, powder, or crystal | [4][5] |
| Melting Point | 63-64 °C | [1][2][6] |
| Boiling Point | 158-160 °C @ 5 Torr | [6][7] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [2][7][8] |
| GHS Signal Word | Warning | [7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of 4-Nitrophenylacetone.
Q1: What is the appropriate storage condition for 4-Nitrophenylacetone?
A1: 4-Nitrophenylacetone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The standard recommendation is room temperature.[7] For long-term storage to maintain optimal product quality, some suppliers recommend refrigeration (2-8°C) or storage in a freezer.[4][10] Always check the supplier's specific recommendations. The key is to prevent moisture exposure and keep it away from incompatible materials, such as strong oxidizing agents.[4][9]
Q2: Is 4-Nitrophenylacetone soluble in water? What solvents should I use?
A2: No, 4-Nitrophenylacetone is insoluble in water.[7][8] It is soluble in most common organic solvents.[2][7] For creating solutions, solvents like ethanol, methanol, or acetone are typically effective. When preparing stock solutions, it is advisable to make them at a lower concentration to avoid potential decomposition over time.
Q3: My 4-Nitrophenylacetone has a yellowish tint. Is it still usable?
A3: The described appearance of 4-Nitrophenylacetone is typically a white to light yellow powder or crystal.[5] A slight yellow tint is generally acceptable and within specification. However, if the material is dark yellow, brown, or has changed in texture, it may indicate degradation or contamination. In such cases, it is prudent to run a small-scale test reaction or analytical check (e.g., melting point) to verify its purity before committing to a large-scale experiment.
Q4: What are the primary hazards I should be aware of when handling this compound?
A4: The primary hazards are irritation to the skin, eyes, and respiratory tract.[3][7] Inhalation of dust should be avoided, and direct contact with skin and eyes must be prevented through the use of appropriate Personal Protective Equipment (PPE).[7][11]
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Incorrect solvent choice or insufficient solvent volume. | Confirm the solubility of 4-Nitrophenylacetone in your chosen solvent. It is insoluble in water.[8] Use a common organic solvent and ensure you are using an adequate volume. Gentle heating may aid dissolution in some cases, but be mindful of the compound's melting point (63-64°C).[6] |
| Inconsistent Reaction Results | Degradation of the starting material. | The stability of 4-Nitrophenylacetone can be affected by improper storage (e.g., exposure to moisture or light over extended periods). If you suspect degradation, verify the material's purity via analytical methods (TLC, NMR, or melting point). Always use material from a tightly sealed container stored under recommended conditions.[9] |
| Visible Contamination in Solid Reagent | Cross-contamination or degradation. | Do not use the reagent. Dispose of the contaminated material according to your institution's hazardous waste guidelines. Ensure that separate, clean spatulas and weighing boats are used for every chemical to prevent cross-contamination. |
| Dust Generation During Weighing/Transfer | Improper handling technique for a fine powder. | Handle the solid inside a chemical fume hood or a ventilated enclosure to contain dust. Use weighing paper or a weighing boat with care to minimize aerosolization. If significant dust is unavoidable, appropriate respiratory protection is required.[12] |
Section 4: Standard Operating Procedures (SOPs)
These protocols are designed to ensure a self-validating system of safety and procedural correctness.
SOP-01: Personal Protective Equipment (PPE)
-
Rationale: To prevent exposure via inhalation, skin contact, or eye contact, a multi-layered PPE approach is mandatory.[13]
-
Procedure:
-
Eye Protection: Wear chemical safety goggles or safety glasses that meet the ANSI Z.87.1 standard.[12][14] A face shield is recommended if there is a significant splash hazard.[12]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any tears or holes before use.[12][15] If contact occurs, change gloves immediately.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.[12] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is advised.[13]
-
Footwear: Wear closed-toe, closed-heel shoes that cover the entire foot.[12][15]
-
Respiratory Protection: All handling of solid 4-Nitrophenylacetone should be performed in a certified chemical fume hood to prevent inhalation of dust.[11]
-
SOP-02: Spill Cleanup Protocol
-
Rationale: A systematic approach to spill cleanup minimizes exposure and prevents the spread of contamination. This protocol distinguishes between minor and major spills.
-
Procedure for Minor Spills (<5g in a contained area):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE as defined in SOP-01.
-
Carefully sweep or gently vacuum the solid material. If sweeping, you may lightly dampen the material with a non-reactive solvent (like ethanol) to prevent dust generation.[11]
-
Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste disposal.[11][16]
-
Wipe the spill area with a cloth dampened with a suitable solvent, then wash with soap and water.
-
-
Procedure for Major Spills (>5g or outside of containment):
-
Evacuate the immediate area and alert your supervisor and institutional Environmental Health & Safety (EHS) department.
-
Restrict access to the area.
-
If safe to do so, cover the spill with an inert absorbent material to prevent dust from spreading.
-
Allow only trained emergency response personnel to handle the cleanup.
-
SOP-03: Waste Disposal Protocol
-
Rationale: 4-Nitrophenylacetone is a chemical irritant and must be disposed of as hazardous waste to comply with regulations and protect the environment.[17]
-
Procedure:
-
Segregation: Do not mix 4-Nitrophenylacetone waste with non-hazardous trash or other waste streams. Collect it in a dedicated hazardous waste container.[18][19]
-
Containerization: Use a chemically compatible, leak-proof container (e.g., HDPE or glass) for all waste.[18][19] This includes contaminated items like gloves, weighing paper, and pipette tips.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "4-Nitrophenylacetone".[18][20]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the lab.[19]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[19][21]
-
Section 5: Visual Workflows
Diagram 1: Spill Response Decision Workflow
Caption: Decision workflow for responding to a 4-Nitrophenylacetone spill.
Diagram 2: Waste Disposal Segregation Workflow
Caption: Waste segregation and disposal workflow for 4-Nitrophenylacetone.
References
- 4-NITROPHENYLACETONE | CAS#:5332-96-7 | Chemsrc. (2025-08-25).
- 4-NITROPHENYLACETONE | 5332-96-7 - ChemicalBook. (2025-10-22).
- 4-NITROPHENYLACETONE CAS#: 5332-96-7 • ChemWh
- 4-Nitrophenyl acet
- SAFETY DATA SHEET - Fisher Scientific. (1996-07-16).
- SAFETY D
- SAFETY D
- SAFETY D
- 4-Nitrophenylacetic acid - Santa Cruz Biotechnology.
- 4-Nitrophenylacetone | 5332-96-7 - Sigma-Aldrich.
- 4-Nitrophenylacetone | 5332-96-7 - Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (1996-07-16).
- Chemical Safety: Personal Protective Equipment - University of California, Santa Barbara.
- 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem.
- 4-Nitrophenyl acetate (N8130)
- 4-NITROPHENYLACETONE | 5332-96-7 - ChemicalBook.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- 4-Nitrophenylacetone 5332-96-7 | TCI (Shanghai) Development Co., Ltd.
- Proper Disposal of 4-Chloro-3-nitrophenyl 2-thienyl ketone - Benchchem.
- Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside - Carl ROTH.
- UNIT 7: Personal Protective Equipment - University of Hawaii.
- Proper Disposal of 4-Nitrophenyl α-D-glucopyranoside: A Comprehensive Guide - Benchchem.
- Proper Disposal of m-PEG7-4-nitrophenyl carbon
- CAS No : 5332-96-7 | Product Name : 4-Nitrophenylacetone | Pharmaffili
- Proper Disposal of Propargyl-PEG4-5-nitrophenyl Carbonate: A Guide for Labor
- 4-NITROPHENYLACETONE | 5332-96-7 - ChemicalBook.
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Validation & Comparative
Analytical methods for 4-Nitrophenylacetone characterization
An In-Depth Guide to the Analytical Characterization of 4-Nitrophenylacetone
For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. 4-Nitrophenylacetone (CAS 5332-96-7), an important intermediate in various organic syntheses, is no exception.[1][2] Ensuring its identity, purity, and stability requires a multi-faceted analytical approach. This guide provides a comparative overview of the core analytical methodologies for the comprehensive characterization of 4-Nitrophenylacetone, grounded in field-proven insights and experimental data.
Foundational Physicochemical Properties
Before delving into complex instrumentation, a fundamental understanding of 4-Nitrophenylacetone's properties is crucial for designing appropriate analytical strategies, particularly for sample preparation.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₉H₉NO₃ | Confirms the elemental composition.[3] |
| Molecular Weight | 179.17 g/mol | A primary parameter for Mass Spectrometry.[3][4] |
| Appearance | White to light yellow solid/powder | Visual inspection is the first, simplest check for gross contamination. |
| Melting Point | 63-64 °C | A sharp melting point range is a classic indicator of high purity.[2][3] |
| Solubility | Insoluble in water; soluble in common organic solvents.[1][5] | Guides solvent selection for NMR, HPLC, and UV-Vis analysis. |
Core Techniques for Structural Elucidation
The first step in characterization is confirming that the synthesized molecule is indeed 4-Nitrophenylacetone. This requires techniques that provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment.
-
Expertise & Experience: The causality behind using NMR is its ability to map the carbon-hydrogen framework of a molecule. For 4-Nitrophenylacetone, ¹H NMR will reveal the number of different types of protons, their connectivity (through spin-spin splitting), and their chemical environment. ¹³C NMR complements this by identifying all unique carbon atoms, including the carbonyl and quaternary carbons.
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~2.2 ppm (singlet, 3H): Protons of the methyl group (CH₃) adjacent to the carbonyl. It appears as a singlet as there are no adjacent protons.
-
~3.8 ppm (singlet, 2H): Methylene protons (CH₂) situated between the aromatic ring and the carbonyl group. This also appears as a singlet.
-
~7.4 ppm (doublet, 2H): Aromatic protons ortho to the acetyl group.
-
~8.2 ppm (doublet, 2H): Aromatic protons ortho to the nitro group (NO₂), deshielded by the electron-withdrawing nature of the nitro group.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~29 ppm: Methyl carbon (CH₃).
-
~50 ppm: Methylene carbon (CH₂).
-
~124 ppm: Aromatic carbons ortho to the nitro group.
-
~130 ppm: Aromatic carbons ortho to the acetyl group.
-
~142 ppm: Quaternary aromatic carbon attached to the CH₂ group.
-
~147 ppm: Quaternary aromatic carbon attached to the NO₂ group.
-
~205 ppm: Carbonyl carbon (C=O).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.
-
Expertise & Experience: The principle lies in the absorption of infrared radiation by specific molecular vibrations. For 4-Nitrophenylacetone, we are looking for the characteristic stretching frequencies of the nitro, carbonyl, and aromatic groups. The presence of these specific bands provides strong evidence for the compound's identity. Data for 4-Nitrophenylacetone is available in the NIST Chemistry WebBook, which serves as an authoritative reference.[6]
-
Key IR Absorption Bands:
-
~1715 cm⁻¹: Strong absorption due to the carbonyl (C=O) stretch of the ketone.
-
~1520 cm⁻¹ and ~1345 cm⁻¹: Strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), respectively.
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
Mass Spectrometry (MS)
MS is a destructive technique that provides the molecule's exact mass and valuable structural information through its fragmentation pattern.
-
Expertise & Experience: In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured. The molecular ion peak (M⁺) directly confirms the molecular weight. The fragmentation pattern acts as a molecular fingerprint and can be pieced together to corroborate the proposed structure. The NIST WebBook is a primary source for reference mass spectra.[6]
-
Expected Mass Spectrum (Electron Ionization - EI):
-
m/z = 179: The molecular ion peak [M]⁺, confirming the molecular weight.
-
m/z = 133: Loss of the nitro group ([M - NO₂]⁺).
-
m/z = 120: A potential fragment resulting from rearrangement.
-
m/z = 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.
-
Chromatographic Methods for Purity Assessment and Quantification
Once the structure is confirmed, the next critical step is to determine the purity of the sample. Chromatographic techniques excel at separating the main compound from impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and robust method for analyzing non-volatile, polar to moderately polar organic compounds like 4-Nitrophenylacetone.[7]
-
Trustworthiness: The power of HPLC lies in its high resolving power, allowing for the separation of the target compound from structurally similar impurities, such as positional isomers or reaction byproducts.[7] By coupling it with a UV detector set to an appropriate wavelength, we can both identify and quantify the compound and its impurities based on their retention times and peak areas, respectively. The choice of wavelength is critical; for nitro-aromatic compounds, a wavelength around 290 nm is often effective.[8]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.
-
Expertise & Experience: While 4-Nitrophenylacetone has a relatively high boiling point, GC analysis is feasible.[9] It is particularly advantageous for detecting and quantifying volatile impurities, such as residual solvents from the synthesis (e.g., toluene, ethyl acetate). However, a key consideration is the thermal stability of the analyte. The high temperatures of the GC inlet can potentially cause degradation of thermally labile compounds, a limitation that must be evaluated during method development.
Comparative Guide to Analytical Methods
The selection of an analytical method is always a trade-off between the desired information and practical constraints like speed, cost, and available instrumentation.
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Unambiguous Structure ID | Connectivity, chemical environment | Definitive structural information | Lower sensitivity, higher cost, requires pure sample for clarity |
| IR Spectroscopy | Functional Group ID | Presence of key bonds (C=O, NO₂) | Fast, simple, non-destructive | Provides limited structural detail, not suitable for quantification |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular weight, fragmentation pattern | High sensitivity, confirms elemental formula | Destructive, isomerization can be difficult to distinguish |
| RP-HPLC-UV | Purity & Quantification | Purity profile, concentration | High resolution, quantitative, robust | Requires soluble sample, method development can be time-consuming |
| GC-FID/MS | Volatile Impurity Analysis | Residual solvents, volatile byproducts | Excellent for volatile analysis[7] | Not suitable for non-volatile or thermally labile compounds[7] |
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating systems.
Protocol 1: Purity Analysis by RP-HPLC-UV
This protocol outlines a standard reversed-phase HPLC method for the purity assessment of 4-Nitrophenylacetone.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[8]
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-Nitrophenylacetone.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject 10 µL of the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of 4-Nitrophenylacetone in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
The sample is now ready for ¹H and ¹³C NMR analysis.
-
-
IR Spectroscopy (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of 4-Nitrophenylacetone with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
-
Workflow Visualizations
Diagrams provide a clear, at-a-glance understanding of complex workflows.
Caption: Overall analytical workflow for 4-Nitrophenylacetone characterization.
Caption: Step-by-step workflow for the RP-HPLC-UV purity assay.
References
- ChemicalBook. (2023). 4-NITROPHENYLACETONE | 5332-96-7.
- ChemWhat. (n.d.). 4-NITROPHENYLACETONE CAS#: 5332-96-7.
- Fisher Scientific. (n.d.). 4-Nitrophenylacetone, 98%.
- Chemsrc. (2023). 4-NITROPHENYLACETONE | CAS#:5332-96-7.
-
NIST. (2021). 4-Nitrophenylacetone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- TCI Chemicals. (n.d.). 4-Nitrophenylacetone 5332-96-7.
-
PubChem. (n.d.). 1-(4-nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link]
- PubChem. (n.d.). 4-Nitrophenyl Acetate.
- ChemicalBook. (2023). 4-NITROPHENYLACETONE Property.
-
PubChem. (n.d.). 1-(4-nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link]
- Sigma-Aldrich. (n.d.). 4-Nitrophenylacetone.
- PubChem. (n.d.). 1-(4-nitrophenyl)propan-2-one.
-
El-Gendy, A. E., El-Sherif, Z. A., & El-Zeany, B. A. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]
- BenchChem. (2024).
- Singh, S., & Singh, A. (2015). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. Research Journal of Pharmacy and Technology, 8(1), 19-26.
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- 4. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 4-NITROPHENYLACETONE | CAS#:5332-96-7 | Chemsrc [chemsrc.com]
A Comparative Spectroscopic Guide to 1-(4-Nitrophenyl)-2-propanone and its Structural Isomers
For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of chemical entities is paramount. 1-(4-Nitrophenyl)-2-propanone, a key building block in various synthetic pathways, demands rigorous analytical scrutiny to ensure purity, confirm identity, and understand its electronic and structural nuances. This guide provides an in-depth comparative analysis of the spectroscopic properties of 1-(4-Nitrophenyl)-2-propanone, contrasting it with its structural isomers and a methoxy-substituted analogue to highlight the subtle yet significant impact of substituent positioning on spectroscopic readouts.
This document moves beyond a mere recitation of data. It delves into the causality behind the observed spectral features, offering insights grounded in the principles of chemical spectroscopy. The experimental protocols detailed herein are designed to be self-validating, ensuring that researchers can confidently reproduce and verify the presented data.
Introduction to the Spectroscopic Profile of Aryl-2-propanones
The spectroscopic signature of a molecule is a direct reflection of its electronic and vibrational states. For 1-(4-Nitrophenyl)-2-propanone, the interplay between the electron-withdrawing nitro group (-NO₂) and the propanone side chain, mediated by the aromatic ring, gives rise to a unique set of spectral characteristics. By comparing the para-substituted target analyte with its ortho- and meta-isomers, as well as with analogues bearing different electronic-donating or -withdrawing groups, we can gain a deeper understanding of structure-property relationships.
This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, we will explore High-Performance Liquid Chromatography (HPLC) as a powerful tool for separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 300 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum. CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration, and 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon. A spectral width of 0-220 ppm is typically sufficient for most organic molecules. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.
¹H NMR Data Comparison
The position of the nitro group on the phenyl ring significantly influences the chemical shifts of the aromatic protons.
| Compound | δ (ppm), -CH₃ (s, 3H) | δ (ppm), -CH₂- (s, 2H) | δ (ppm), Aromatic Protons (multiplet) |
| 1-(4-Nitrophenyl)-2-propanone | ~2.20 | ~3.85 | ~8.20 (d, 2H), ~7.45 (d, 2H) |
| 1-(2-Nitrophenyl)-2-propanone | ~2.25 | ~4.10 | ~8.10 (dd, 1H), ~7.60 (td, 1H), ~7.45 (td, 1H), ~7.30 (dd, 1H) |
| 1-(3-Nitrophenyl)-2-propanone | ~2.20 | ~3.90 | ~8.15 (s, 1H), ~8.10 (d, 1H), ~7.65 (d, 1H), ~7.50 (t, 1H) |
| 1-(4-Methoxyphenyl)-2-propanone | ~2.10 | ~3.60 | ~7.10 (d, 2H), ~6.85 (d, 2H) |
Analysis: The strong electron-withdrawing effect of the nitro group in the para position of the target analyte deshields the aromatic protons, shifting them downfield to ~8.20 and ~7.45 ppm. In the ortho isomer, the proximity of the nitro group to the benzylic protons (-CH₂-) causes a more pronounced downfield shift for these protons (~4.10 ppm) compared to the para (~3.85 ppm) and meta (~3.90 ppm) isomers. The electron-donating methoxy group in 1-(4-methoxyphenyl)-2-propanone has the opposite effect, shielding the aromatic protons and shifting them upfield.
¹³C NMR Data Comparison
The influence of the substituent is also clearly visible in the ¹³C NMR spectra.
| Compound | δ (ppm), -CH₃ | δ (ppm), -CH₂- | δ (ppm), C=O | δ (ppm), Aromatic Carbons |
| 1-(4-Nitrophenyl)-2-propanone | ~29.0 | ~50.0 | ~205.0 | ~147.0 (C-NO₂), ~141.0 (C-CH₂), ~130.0 (CH), ~124.0 (CH) |
| 1-(2-Nitrophenyl)-2-propanone | ~29.5 | ~45.0 | ~205.5 | ~149.0 (C-NO₂), ~134.0 (CH), ~132.0 (C-CH₂), ~128.0 (CH), ~125.0 (CH) |
| 1-(3-Nitrophenyl)-2-propanone | ~29.0 | ~49.5 | ~205.0 | ~148.5 (C-NO₂), ~136.0 (C-CH₂), ~135.0 (CH), ~130.0 (CH), ~123.0 (CH), ~122.0 (CH) |
| 1-(4-Methoxyphenyl)-2-propanone | ~29.0 | ~49.0 | ~207.5 | ~158.5 (C-OCH₃), ~130.0 (CH), ~128.0 (C-CH₂), ~114.0 (CH) |
Analysis: The carbonyl carbon (C=O) appears significantly downfield around 205-208 ppm in all compounds, a characteristic chemical shift for ketones. The carbon bearing the nitro group (C-NO₂) is deshielded to ~147-149 ppm. The electron-donating methoxy group in the analogue shields the aromatic carbons, resulting in upfield shifts compared to the nitro-substituted compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for FTIR Analysis (KBr Pellet Method)
Objective: To obtain a high-quality infrared spectrum of a solid sample.
Instrumentation: An FTIR spectrometer.
Procedure:
-
Sample Preparation:
-
Grind 1-2 mg of the analyte with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The KBr is transparent to infrared radiation in the typical analysis range.[1][2]
-
The mixture should be ground to a fine, homogenous powder to minimize light scattering.[3]
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the analyte.
FTIR Data Comparison
The most informative regions in the IR spectrum are the characteristic stretching frequencies of the carbonyl and nitro groups.
| Compound | ν (cm⁻¹), C=O Stretch | ν (cm⁻¹), NO₂ Asymmetric Stretch | ν (cm⁻¹), NO₂ Symmetric Stretch | ν (cm⁻¹), Aromatic C-H Stretch | ν (cm⁻¹), Aliphatic C-H Stretch |
| 1-(4-Nitrophenyl)-2-propanone | ~1715 | ~1520 | ~1345 | ~3100-3000 | ~2950-2850 |
| 1-(2-Nitrophenyl)-2-propanone | ~1720 | ~1525 | ~1350 | ~3100-3000 | ~2950-2850 |
| 1-(3-Nitrophenyl)-2-propanone | ~1718 | ~1530 | ~1350 | ~3100-3000 | ~2950-2850 |
| 4'-Nitroacetophenone | ~1700 | ~1520 | ~1348 | ~3100-3000 | ~2950-2850 |
Analysis: All the nitro-substituted compounds show strong, characteristic absorptions for the asymmetric (~1520-1530 cm⁻¹) and symmetric (~1345-1350 cm⁻¹) stretching vibrations of the NO₂ group.[4] The carbonyl (C=O) stretching frequency appears around 1715-1720 cm⁻¹. In 4'-nitroacetophenone, where the carbonyl group is directly conjugated with the aromatic ring, the C=O stretching frequency is lowered to ~1700 cm⁻¹ due to resonance effects. This comparison highlights how IR spectroscopy can distinguish between conjugated and non-conjugated ketones.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Experimental Protocol for GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a nonpolar capillary column (e.g., HP-5MS) for separation.
-
A typical temperature program would be: hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute.
-
-
MS Detection:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a standard method for generating fragments.
-
The mass analyzer scans a mass range of m/z 40-400.
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions.
Mass Spectrometry Data Comparison
The fragmentation patterns of the isomers are expected to be similar, with key fragments arising from the cleavage of the propanone side chain.
| Compound | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |
| 1-(4-Nitrophenyl)-2-propanone | 179 | 136 | 137, 106, 90, 77, 43 |
| 1-(2-Nitrophenyl)-2-propanone | 179 | 136 | 137, 106, 90, 77, 43 |
| 1-(3-Nitrophenyl)-2-propanone | 179 | 136 | 137, 106, 90, 77, 43 |
| 4'-Nitroacetophenone | 165 | 150 | 120, 104, 92, 76, 50 |
Analysis: For the 1-(nitrophenyl)-2-propanone isomers, the molecular ion peak is observed at m/z 179. A prominent fragmentation pathway involves the loss of the acetyl group (CH₃CO), resulting in the base peak at m/z 136, corresponding to the nitrophenylmethyl cation. The presence of a peak at m/z 43 is characteristic of the acetyl cation. In contrast, 4'-nitroacetophenone shows a molecular ion at m/z 165 and a base peak at m/z 150, corresponding to the loss of a methyl radical. This difference in the base peak allows for the clear differentiation of these structural isomers.
UV-Visible Spectroscopy and HPLC: Quantitative Analysis and Purity Assessment
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol:
-
Solvent: Ethanol or Methanol
-
Concentration: ~10⁻⁵ M
-
Instrument: Dual-beam UV-Vis spectrophotometer
-
Scan Range: 200-400 nm
Data: 1-(4-Nitrophenyl)-2-propanone is expected to show a strong absorption maximum (λ_max) around 270-280 nm, corresponding to the π → π* transition of the nitro-substituted benzene ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating mixtures and quantifying the components. A reversed-phase HPLC method is suitable for the analysis of 1-(4-Nitrophenyl)-2-propanone.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the best separation from any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to the λ_max of the analyte (e.g., 275 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentration.
This HPLC method can be used to assess the purity of a sample of 1-(4-Nitrophenyl)-2-propanone and can be adapted to separate it from its structural isomers, which will likely have slightly different retention times due to differences in polarity.
Workflow Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of 1-(4-Nitrophenyl)-2-propanone.
KBr Pellet Preparation for FTIR
Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
The comprehensive spectroscopic analysis of 1-(4-Nitrophenyl)-2-propanone, when compared with its structural isomers and analogues, provides a clear illustration of how subtle changes in molecular structure are manifested in distinct spectral features. The electron-withdrawing nitro group exerts a profound influence on the chemical shifts in NMR and the vibrational frequencies in FTIR, with its position on the aromatic ring dictating the precise nature of these effects. Mass spectrometry offers unambiguous molecular weight determination and characteristic fragmentation patterns that can differentiate between isomers with different side-chain attachments. Combined with UV-Vis spectroscopy and HPLC for quantitative analysis, this multi-technique approach provides a robust and reliable methodology for the complete characterization of 1-(4-Nitrophenyl)-2-propanone, ensuring its suitability for its intended applications in research and development.
References
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PubChem. 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link]
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Dummies.com. How to Find Functional Groups in the IR Spectrum. [Link]
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Comparing synthesis efficiency of 4-Nitrophenylacetone methods
An Executive Guide to the Synthesis of 4-Nitrophenylacetone: A Comparative Analysis of Key Methodologies
For professionals in chemical research and pharmaceutical development, the efficient synthesis of key intermediates is paramount. 4-Nitrophenylacetone, a significant building block in the synthesis of various targeted molecules, can be produced through several distinct pathways.[1][2] The selection of an optimal method depends on a nuanced understanding of trade-offs between yield, purity, cost, safety, and scalability.
This guide provides a comparative analysis of three primary synthesis routes to 4-Nitrophenylacetone, offering detailed protocols and insights into the causality behind the experimental choices.
At a Glance: Comparing Synthesis Routes
The choice of synthesis pathway for 4-Nitrophenylacetone involves balancing efficiency, cost, and operational complexity. The following table summarizes the key quantitative parameters for the methods detailed in this guide.
| Parameter | Method 1: Aldol Condensation & Reduction | Method 2: Nitration of Phenylacetone | Method 3: Acetoacetic Ester Synthesis |
| Primary Reactants | p-Nitrobenzaldehyde, Acetone | Phenylacetone, Nitric Acid, Sulfuric Acid | p-Nitrobenzyl Halide, Ethyl Acetoacetate |
| Key Stages | 2 (Condensation, Reduction) | 1 (Nitration) | 2 (Alkylation, Hydrolysis/Decarboxylation) |
| Typical Overall Yield | ~65-75% | ~50-60% | ~70-85% |
| Purity | Good to Excellent (after recrystallization) | Fair to Good (requires careful purification) | Excellent (often high purity after workup) |
| Reaction Time | 4-6 hours | 2-3 hours | 8-12 hours |
| Safety Concerns | Handling of strong base (NaOH) and flammable reducing agents. | Use of highly corrosive and oxidizing nitrating mixture; potential for runaway reactions. | Handling of lachrymatory benzyl halides and strong bases. |
| Scalability | Good; both steps are generally scalable. | Challenging; requires excellent thermal control. | Very good; a classical and reliable method for C-C bond formation. |
Method 1: Synthesis via Aldol Condensation and Selective Reduction
This two-step approach first constructs the carbon skeleton via a Claisen-Schmidt (crossed-aldol) condensation, followed by the selective reduction of the resulting α,β-unsaturated ketone. This method is valued for its use of readily available starting materials and its relatively straightforward execution.
Step-by-Step Methodology
Part A: Synthesis of 4-(4-nitrophenyl)but-3-en-2-one (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 15.1 g (0.1 mol) of p-nitrobenzaldehyde in 150 mL of acetone.
-
Condensation: While stirring at room temperature, slowly add 20 mL of a 10% aqueous sodium hydroxide solution. The solution will turn dark red, and a precipitate may begin to form.
-
Reaction: Continue stirring at room temperature for 1 hour, then gently heat the mixture on a water bath for an additional hour to drive the reaction to completion.[3]
-
Isolation: Cool the mixture in an ice bath. The product will crystallize. Filter the yellow crystals using a Büchner funnel, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield pure 4-(4-nitrophenyl)but-3-en-2-one. The expected yield is approximately 85-90%.
Part B: Selective Reduction to 4-Nitrophenylacetone
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, create a suspension of 19.1 g (0.1 mol) of the precursor from Part A and 30 g of iron powder in 200 mL of 50% aqueous ethanol.
-
Reduction: Heat the mixture to 60-70°C. Through the addition funnel, add 5 mL of concentrated hydrochloric acid dropwise over 30 minutes, maintaining the temperature. The acid activates the iron for the reduction.
-
Reaction: After the addition is complete, continue stirring the mixture at 70°C for 2-3 hours until the yellow color of the starting material has disappeared.
-
Workup: Cool the reaction mixture and filter to remove the iron sludge. Wash the sludge with ethanol. Combine the filtrate and washings.
-
Isolation: Remove the ethanol under reduced pressure. The remaining aqueous layer is extracted three times with 100 mL portions of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a mixture of ether and petroleum ether to yield 4-Nitrophenylacetone. The expected yield for this step is approximately 75-85%.
Expertise & Causality
The Claisen-Schmidt condensation in Part A is base-catalyzed. Acetone's α-protons are abstracted by the hydroxide ion to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-nitrobenzaldehyde. The subsequent dehydration is rapid due to the formation of a highly conjugated system.
In Part B, a selective reduction is crucial. Catalytic hydrogenation (e.g., with H₂/Pd-C) could potentially reduce both the alkene and the nitro group. The use of iron in acidic media (a Béchamp reduction variant) is a classic and cost-effective method that preferentially reduces the conjugated C=C double bond without affecting the nitro group under these controlled conditions.
Workflow Visualization
Caption: Workflow for Method 1: Aldol Condensation followed by Selective Reduction.
Method 2: Direct Nitration of Phenylacetone
This method appears to be the most direct, involving the electrophilic aromatic substitution of phenylacetone. However, it requires stringent control over reaction conditions to achieve the desired regioselectivity (para-substitution) and to prevent oxidation or polysubstitution, which are common side reactions.
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add 30 mL of concentrated sulfuric acid. Cool the acid to 0°C. Slowly, with continuous stirring, add 25 mL of concentrated nitric acid, ensuring the temperature does not exceed 10°C. This forms the nitrating mixture.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of 13.4 g (0.1 mol) of phenylacetone in 50 mL of concentrated sulfuric acid. Cool this solution to 0°C.
-
Nitration: Add the prepared nitrating mixture dropwise from the funnel to the phenylacetone solution. The rate of addition must be carefully controlled to maintain the internal temperature between 0°C and 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.
-
Quenching: Pour the reaction mixture slowly and carefully onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.
-
Isolation: Allow the ice to melt, then filter the crude product. Wash the solid thoroughly with cold water to remove residual acid, followed by a wash with a cold, dilute sodium bicarbonate solution until effervescence ceases, and finally with water again.
-
Purification: The crude 4-Nitrophenylacetone is purified by recrystallization from ethanol or methanol. The typical yield is in the range of 50-60%.
Expertise & Causality
The acetylmethyl group (-CH₂COCH₃) on the benzene ring is an ortho, para-director due to hyperconjugation and the weak activating nature of alkyl groups. However, it is also deactivating compared to a simple alkyl group because of the electron-withdrawing carbonyl. The para-product is sterically favored over the ortho-product.
The critical challenge is controlling the reaction's exothermicity. The nitronium ion (NO₂⁺), formed from the reaction of nitric and sulfuric acids, is a powerful electrophile. Without strict temperature control, the highly activating conditions can lead to oxidation of the side chain or the formation of dinitro byproducts, significantly reducing the yield and complicating purification. Sulfuric acid serves both as a catalyst to generate the nitronium ion and as a solvent.
Workflow Visualization
Sources
A Comparative Guide to Synthetic Alternatives for 4-Nitrophenylacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of viable synthetic alternatives to 4-Nitrophenylacetone (4-NPA). Given the regulated nature of 4-NPA due to its use in illicit synthesis, this document serves as a technical resource for professionals in legitimate research and drug development seeking alternative pathways to key chemical intermediates, such as 4-aminophenylacetone and its derivatives. We will explore different strategic approaches, compare their efficiencies, and provide detailed experimental protocols grounded in established literature.
The Conventional Pathway: Reduction of 4-Nitrophenylacetone
The primary utility of 4-Nitrophenylacetone in legitimate synthesis is its role as a precursor to 4-aminophenylacetone. The core transformation is the reduction of the aromatic nitro group to an amine. This reaction is typically achieved through catalytic hydrogenation.
A common method involves the use of a catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (Adam's catalyst), under a hydrogen atmosphere.[1] The nitro group is readily reduced under these conditions, providing a direct route to the desired amino-ketone intermediate.
Causality in Experimental Choice: The choice of a nitro-group as a precursor to an amine is a classic strategy in organic synthesis. Nitro groups are strong electron-withdrawing groups, which can influence the reactivity of the aromatic ring in preceding steps. They are also reliably reduced to amines under various conditions, offering synthetic flexibility. However, the regulatory status of 4-NPA necessitates the exploration of alternative strategies that avoid this specific precursor.
Alternative Synthetic Strategies
Instead of a "drop-in" replacement for 4-NPA, a more robust scientific approach involves redesigning the synthetic pathway to the target 4-aminophenylacetone or its analogs. This involves introducing the para-amino group (or a precursor) using different starting materials and reactions. Below, we compare two such strategic alternatives.
Alternative 1: Synthesis from 4-Aminophenylacetic Acid
One of the most logical alternatives is to start with a compound that already possesses the required para-amino group, thereby circumventing the need for a nitro-group reduction. 4-Aminophenylacetic acid (4-APAA) is a commercially available and non-regulated starting material that fits this profile.[2][3]
The challenge then becomes the conversion of the carboxylic acid moiety into a methyl ketone. A well-established method for this transformation is the reaction of the carboxylic acid with an organometallic reagent like methyllithium.
Reaction Pathway:
-
Protection of the Amine: The primary amine of 4-APAA is nucleophilic and must be protected to prevent it from reacting with the organometallic reagent. A common protecting group is the phthaloyl group, introduced by reacting 4-APAA with phthalic anhydride.[3]
-
Activation of the Carboxylic Acid: The protected carboxylic acid is then converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) to increase its reactivity.[2]
-
Formation of the Ketone: The acid chloride is reacted with a suitable methylating agent.
-
Deprotection: The protecting group is removed to yield the final 4-aminophenylacetone.
Workflow Diagram: Synthesis from 4-Aminophenylacetic Acid
Caption: Synthetic route starting from 4-aminophenylacetic acid.
Alternative 2: Synthesis starting from 4-Nitroacetophenone
Another viable alternative involves starting with a different nitro-containing compound that is not as heavily regulated as 4-NPA. 4-Nitroacetophenone is a common laboratory chemical used in various syntheses.[4] In this pathway, the ketone group is already present, and the synthetic challenge lies in the catalytic reduction of the nitro group.
Reaction Pathway:
This pathway is more direct than the one starting from 4-APAA. The core of this synthesis is the reduction of the nitro group without affecting the ketone functionality.
-
Catalytic Hydrogenation: 4-Nitroacetophenone is dissolved in a suitable solvent, such as ethanol or glycerol, and subjected to catalytic hydrogenation.[4] A palladium-based catalyst is highly effective for this transformation. The reaction is typically carried out under a few bars of hydrogen pressure at an elevated temperature.[4]
Causality in Experimental Choice: This method is highly efficient due to its directness. Using a substrate where the ketone is already installed simplifies the synthesis significantly. The key is the chemoselective reduction of the nitro group. Catalysts like Palladium on Carbon (Pd/C) are well-known for their efficacy in reducing nitro groups under conditions that leave carbonyl groups intact, making this a reliable and high-yielding approach.[4]
Workflow Diagram: Synthesis from 4-Nitroacetophenone
Caption: Direct reduction pathway from 4-nitroacetophenone.
Performance Comparison and Data
The choice of synthetic route depends on several factors including starting material availability, cost, number of steps, overall yield, and safety considerations.
| Parameter | Pathway: Reduction of 4-NPA | Pathway 1: From 4-APAA | Pathway 2: From 4-Nitroacetophenone |
| Starting Material | 4-Nitrophenylacetone | 4-Aminophenylacetic Acid | 4-Nitroacetophenone |
| Regulatory Status | Highly Regulated | Generally Unregulated | Generally Unregulated |
| Number of Steps | 1 (Reduction) | 4 (Protection, Activation, Ketone Formation, Deprotection) | 1 (Reduction) |
| Typical Overall Yield | High (>90%) | Moderate (multi-step losses) | Very High (>95%)[4] |
| Key Reagents | H₂, Pd/C or PtO₂ | Phthalic Anhydride, SOCl₂, MeLi, Hydrazine | H₂, Pd/C |
| Pros | Direct, high yield | Avoids regulated nitro-precursors entirely. | High yield, few steps, avoids 4-NPA. |
| Cons | Uses a regulated precursor. | Multi-step, requires protecting groups, use of organometallics. | Still involves a nitro-containing starting material. |
Experimental Protocols
Protocol for Pathway 2: Catalytic Hydrogenation of 4-Nitroacetophenone
This protocol is adapted from a procedure described for the palladium-catalyzed hydrogenation of nitroarenes.[4]
Materials:
-
4-Nitroacetophenone (1 mmol, 165 mg)
-
Palladium nanoparticles in glycerol (0.01 mmol Pd, 1.0 mol%)
-
Fisher-Porter bottle or similar pressure vessel
-
Hydrogen gas supply (3 bar)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of pre-formed palladium nanoparticles in 1 mL of glycerol is prepared.
-
To this solution, 4-nitroacetophenone (1 mmol, 165 mg) is added.
-
The resulting mixture is stirred at room temperature under an argon atmosphere in a Fisher-Porter bottle.
-
The system is then pressurized with dihydrogen to 3 bar.
-
The reaction mixture is heated to 100 °C and stirred for 3 hours.
-
After 3 hours, the mixture is cooled to room temperature.
-
The catalytic mixture is extracted with dichloromethane (3 x 10 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield 4-aminoacetophenone.
Self-Validation: The progress and completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and the formation of the product. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Recommendations
For researchers seeking a legitimate, efficient, and scalable alternative to pathways involving 4-Nitrophenylacetone, the catalytic reduction of 4-Nitroacetophenone presents a compelling option. This one-step synthesis is high-yielding, uses a readily available and less-regulated starting material, and employs standard laboratory techniques.[4]
While the pathway starting from 4-Aminophenylacetic acid completely avoids nitro-compounds, its multi-step nature, requirement for protecting groups, and use of sensitive organometallic reagents make it less efficient and more challenging to scale up compared to the 4-nitroacetophenone route.
Ultimately, the optimal choice will depend on the specific constraints and goals of the research project, including available equipment, scale, and tolerance for handling particular classes of reagents. However, based on yield, simplicity, and efficiency, the 4-nitroacetophenone pathway is a superior alternative for the synthesis of 4-aminophenyl-ketone derivatives.
References
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-
Bedair, A. H., Ali, F. M., El-Agrody, A. M., Eid, F. A., El-Nassag, M. A. A., & El-Sherbeny, G. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. [Link]
-
Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Aromatic Ketone Reactivity in Condensation Reactions
Welcome to a detailed comparison guide on the reactivity of aromatic ketones in condensation reactions. This document is designed for researchers, scientists, and professionals in drug development who seek a deeper, mechanistic understanding of these foundational carbon-carbon bond-forming reactions. We will move beyond simple procedural descriptions to explore the underlying principles that govern reactivity, supported by experimental data and validated protocols.
Introduction: The Role of Aromatic Ketones in Synthesis
Aromatic ketones are pivotal starting materials in organic synthesis, prized for their ability to undergo condensation reactions to form α,β-unsaturated ketones, commonly known as chalcones. These structures are scaffolds for a vast array of pharmacologically active compounds. The most prevalent of these transformations is the Claisen-Schmidt condensation , a type of crossed aldol condensation, which involves the reaction of an aromatic ketone (or aldehyde) with another carbonyl compound.[1]
The success and rate of these reactions are not uniform across all aromatic ketones. Reactivity is a nuanced interplay of electronic effects, steric hindrance, and the nature of the reaction partners. Understanding these factors is critical for optimizing reaction conditions, maximizing yields, and predicting outcomes in complex syntheses.
Foundational Principles of Reactivity
Two key events govern the reactivity of a ketone in a base-catalyzed condensation reaction:
-
Enolate Formation: The ketone must possess at least one acidic α-hydrogen, which can be abstracted by a base to form a nucleophilic enolate ion. The acidity of this proton is a primary determinant of the rate of this step.[2][3]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second carbonyl compound (the acceptor). The electrophilicity of this carbon dictates its susceptibility to attack.[4][5]
Aldehydes are generally more reactive as electrophiles than ketones. This is due to both electronic and steric factors: ketones have two electron-donating alkyl/aryl groups stabilizing the partial positive charge on the carbonyl carbon, and these bulky groups also sterically hinder the approach of the nucleophile.[2][6]
Comparative Analysis of Aromatic Ketones
We will compare three archetypal aromatic ketones to illustrate the core principles of reactivity: Acetophenone, substituted Acetophenones, and Benzophenone.
Acetophenone: The Workhorse
Acetophenone (1-phenylethan-1-one) is the simplest aromatic ketone, featuring a methyl group that provides three acidic α-hydrogens.[7] This makes it an excellent enolate donor. In a Claisen-Schmidt reaction with an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde), acetophenone exclusively acts as the nucleophile, leading to a single, predictable product and preventing a complex mixture of self-condensation products.[3][6]
Benzophenone: The Electrophile
Benzophenone, with two phenyl groups attached to the carbonyl carbon, has no α-hydrogens.[8] Consequently, it cannot form an enolate and cannot act as the nucleophilic partner in a condensation reaction.[8] Its utility is limited to being an electrophilic acceptor, and even in this role, its reactivity is significantly diminished compared to aldehydes or even acetophenone. The two bulky phenyl groups create substantial steric hindrance around the carbonyl carbon, and the delocalization of electron density across two aromatic rings reduces the carbon's electrophilicity.[9]
The Influence of Aromatic Substituents
The true versatility of these reactions emerges when we consider substituted acetophenones. Substituents on the phenyl ring can dramatically alter reactivity by modulating both the acidity of the α-hydrogens and the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) pull electron density away from the aromatic ring.
-
Effect on Enolate Formation: When an acetophenone derivative has an EWG, the inductive and resonance effects increase the acidity of the α-hydrogens. This facilitates faster enolate formation, accelerating the reaction rate.
-
Effect on Electrophilicity: An EWG also increases the electrophilicity of the carbonyl carbon, making the ketone a better acceptor (though it will still preferentially act as the enolate donor if α-hydrogens are present).
-
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) push electron density into the aromatic ring.
-
Effect on Enolate Formation: EDGs decrease the acidity of the α-hydrogens, slowing the rate of enolate formation.
-
Effect on Electrophilicity: EDGs decrease the electrophilicity of the carbonyl carbon, making it a poorer acceptor.
-
Experimental Data: A Quantitative Comparison
To illustrate these principles, consider the Claisen-Schmidt condensation of various acetophenone derivatives with benzaldehyde. The following table summarizes typical outcomes, demonstrating the impact of substituents on reaction efficiency.
| Ketone (Enolate Donor) | Aldehyde (Acceptor) | Substituent on Ketone | Electronic Effect | Typical Yield (%) | Relative Reaction Time |
| Acetophenone | Benzaldehyde | -H | Neutral | ~85% | 1.0x |
| 4-Nitroacetophenone | Benzaldehyde | -NO₂ | Electron-Withdrawing | >95% | 0.5x |
| 4-Methoxyacetophenone | Benzaldehyde | -OCH₃ | Electron-Donating | ~60% | 2.5x |
| Benzophenone | Acetone | N/A (No α-H) | N/A | Very Low / No Reaction | >10x |
Data compiled from generalized knowledge in organic chemistry literature.[10][11][12]
As the data shows, the electron-withdrawing nitro group significantly enhances the yield and reduces reaction time. Conversely, the electron-donating methoxy group impedes the reaction. Benzophenone, lacking α-hydrogens and being sterically hindered, fails to participate effectively as an electrophile with a less reactive ketone like acetone.[8][9]
Mechanistic Insight & Experimental Workflow
A deeper understanding requires visualizing the reaction pathway and the practical steps to achieve it.
The Claisen-Schmidt Condensation Mechanism
The reaction proceeds via a base-catalyzed mechanism involving enolate formation, nucleophilic attack, and subsequent dehydration to yield the stable conjugated product.[13]
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
Standard Experimental Workflow
A successful synthesis relies on a robust and reproducible protocol. The following workflow outlines the key stages from setup to analysis.
Caption: General experimental workflow for a Claisen-Schmidt condensation.
Detailed Experimental Protocol: Synthesis of Chalcone
This protocol details the synthesis of (E)-1,3-diphenylprop-2-en-1-one (chalcone) from acetophenone and benzaldehyde, serving as a self-validating system.
Materials:
-
Acetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 2.40 g, 20.0 mmol) and benzaldehyde (e.g., 2.12 g, 20.0 mmol) in 20 mL of ethanol. Stir the mixture until a homogenous solution is formed.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of NaOH (e.g., 2.40 g in 25 mL of water) dropwise over 15 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. A yellow precipitate will form as the reaction progresses. The formation of this solid drives the equilibrium toward the product.[14]
-
Product Isolation: Once the reaction is complete (as determined by TLC), pour the reaction mixture into a beaker containing 100 mL of cold water. Stir for a few minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual NaOH.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to obtain pale yellow crystals.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and acquiring NMR spectra to confirm its structure and purity.
Conclusion
The reactivity of aromatic ketones in condensation reactions is a predictable yet multifaceted phenomenon. By understanding the interplay of α-hydrogen acidity, carbonyl electrophilicity, and steric factors, chemists can rationally design syntheses and select appropriate substrates. Acetophenone's ability to readily form an enolate makes it a versatile nucleophile, a reactivity that can be finely tuned with aromatic substituents. In contrast, the steric bulk and lack of α-hydrogens render benzophenone largely unreactive as a condensation partner, except as a hindered electrophile. This guide provides the foundational principles and practical data to empower researchers in leveraging these powerful reactions for molecular innovation.
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NCERT. (2025). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Link
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Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin MCAT Content. Link
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Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Link
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Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Link
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Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Link
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Kaupp, G., et al. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis. Link
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Reddy, B., et al. (2021). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Link
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El-Taher, F. (2011). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. ResearchGate. Link
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Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Link
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Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Link
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Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Link
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Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?Link
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Guthrie, J. P., & Wang, X. P. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry. Link
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Pediaa.Com. (2024, January 14). What is the Difference Between Acetophenone and Benzophenone. Link
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Wikipedia. (n.d.). Aldol condensation. Link
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Al-Majid, A. M., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules. Link
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Benchchem. (n.d.). Experimental Procedure for the Claisen-Schmidt Condensation of 1-Indanone. Link
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All About Chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. Link
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Vedantu. (n.d.). The most reactive of the following is A. Acetone B. Benzophenone C. Benzaldehyde D. Acetaldehyde. Link
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Link
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Pediaa.Com. (2019, July 12). Difference Between Acetophenone and Benzophenone. Link
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Link
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Guthrie, J. P., & Wang, X. P. (2011). The aldol condensation of acetophenone with acetone. ResearchGate. Link
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Study Smarter. (n.d.). Organic Chemistry Carbonyl Condensation Reactions. Link
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Central Board of Secondary Education. (2023). SAMPLE PAPER (2023-24). Link
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Vedantu. (n.d.). Acetophenone and benzophenone can be distinguished. Link
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A Comparative Guide to the Purity Assessment of Synthesized 4-Nitrophenylacetone by Gas Chromatography
In the landscape of pharmaceutical development and organic synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a key intermediate like 4-Nitrophenylacetone, utilized in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth comparison of Gas Chromatography (GC) with other analytical techniques for the purity determination of 4-Nitrophenylacetone. We will explore the underlying principles, provide a detailed experimental protocol for GC analysis, and present a data-driven comparison to empower researchers in making informed decisions for their analytical workflows.
Introduction: The Significance of Purity for 4-Nitrophenylacetone
4-Nitrophenylacetone, with the chemical formula C9H9NO3, is a crystalline solid that serves as a precursor in the synthesis of various organic molecules.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation products, can have a significant impact on the yield, stereochemistry, and biological activity of the final product. Therefore, a robust and reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.
Choosing the Right Analytical Tool: A Comparative Overview
While several analytical techniques can be employed for purity assessment, the choice depends on the physicochemical properties of the analyte and the potential impurities. Here, we compare Gas Chromatography (GC) with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the analysis of 4-Nitrophenylacetone.
| Technique | Principle | Advantages for 4-Nitrophenylacetone Analysis | Limitations |
| Gas Chromatography (GC) | Separation of volatile and thermally stable compounds in the gas phase.[3] | Excellent for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents and many organic impurities.[4][5] High resolution and sensitivity, especially with a Flame Ionization Detector (FID).[6] | Requires the analyte to be thermally stable and volatile.[6][7] High temperatures can potentially degrade sensitive compounds.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of components between a liquid mobile phase and a solid stationary phase.[9] | Highly versatile for non-volatile and thermally labile compounds.[6][9] Excellent for separating positional isomers which can be common in aromatic compound synthesis.[9] | Can be more time-consuming than GC.[8][10] The use of costly solvents can increase operational expenses.[8][10] |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of components on a stationary phase (e.g., silica gel) with a liquid mobile phase. | Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring. | Primarily a qualitative or semi-quantitative technique. Lacks the resolution and sensitivity of GC and HPLC for accurate quantification of impurities. |
Rationale for Selecting GC for 4-Nitrophenylacetone:
Given that 4-Nitrophenylacetone is a thermally stable compound with sufficient volatility, GC emerges as a highly suitable technique for its purity assessment. It offers the distinct advantage of efficiently separating the target compound from volatile organic impurities and residual solvents that may be present from the synthesis and purification steps. The high resolution of capillary GC columns ensures the separation of closely related impurities, providing a detailed impurity profile.
Experimental Protocol: Purity Assessment of 4-Nitrophenylacetone by GC-FID
This protocol outlines a validated approach for the quantitative determination of 4-Nitrophenylacetone purity using a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
Materials and Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
Reagents: 4-Nitrophenylacetone reference standard (known purity), HPLC-grade acetone (for sample preparation).
Chromatographic Conditions
| Parameter | Condition |
| Injector Temperature | 250°C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150°C (hold for 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Detector Temperature | 300°C |
| Detector Gases | Hydrogen, Air, and Makeup (Helium) as per manufacturer's recommendation |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the 4-Nitrophenylacetone reference standard and dissolve it in 10 mL of HPLC-grade acetone to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized 4-Nitrophenylacetone sample in the same manner as the standard solution.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
-
Peak Tailing Factor: Should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Analysis and Data Interpretation
-
Inject the prepared sample solution into the GC system.
-
Identify the peak corresponding to 4-Nitrophenylacetone based on its retention time, which should match that of the reference standard.
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity of the synthesized 4-Nitrophenylacetone using the area percent method:
Purity (%) = (Area of 4-Nitrophenylacetone Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
To provide a clear overview of the analytical process, the following workflow diagram has been generated.
Caption: Workflow for the purity assessment of 4-Nitrophenylacetone by GC-FID.
Method Validation: Ensuring Trustworthy Results
To ensure the reliability of the GC method, it is crucial to perform method validation.[11] This process demonstrates that the analytical procedure is suitable for its intended purpose.[12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11] This is demonstrated by the absence of interfering peaks at the retention time of 4-Nitrophenylacetone in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11] This is typically evaluated over a range of 80-120% of the target concentration.[4]
-
Accuracy: The closeness of the test results to the true value.[11] This can be determined by recovery studies, with typical acceptance criteria between 98-102%.[4][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The RSD should typically be less than 2%.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[4]
Conclusion: A Robust Approach to Purity Assessment
The purity of synthesized 4-Nitrophenylacetone is a critical parameter that directly influences the quality and safety of downstream products. While various analytical techniques are available, Gas Chromatography offers a powerful and reliable method for its assessment, particularly for the detection of volatile and semi-volatile impurities. The detailed GC-FID protocol provided in this guide, coupled with a thorough method validation, establishes a self-validating system for accurate and reproducible purity determination. By understanding the principles and applying the methodologies outlined, researchers can ensure the integrity of their synthesized compounds, paving the way for successful drug development and scientific advancement.
References
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Bhardwaj, S. K., Dwivedi, K., & Agarwal, D. D. (2016). A Review: GC Method Development and validation. International Journal of Analytical and Bioanalytical Chemistry, 6(1), 1-7. Available at: [Link]
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Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Available at: [Link]
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Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Available at: [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). News. Available at: [Link]
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HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Available at: [Link]
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Validation of chromatographic methods in pharmaceutical analysis. Charles University. Available at: [Link]
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Lakhmapure, S. B., Kothari, S., & Lokhande, M. V. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5039-5052. Available at: [Link]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. Available at: [Link]
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Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Available at: [Link]
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Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2018). MDPI. Available at: [Link]
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A Comparative Guide to Catalysts for the Reduction of 4-Nitrophenylacetone
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in aromatic compounds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the production of crucial amine intermediates. The reduction of 4-Nitrophenylacetone to 4-Aminophenylacetone is a key transformation, and the choice of catalyst is paramount to achieving high yield, selectivity, and process efficiency. This guide provides a comparative analysis of various catalytic systems, supported by experimental data from seminal studies, to aid researchers in selecting the optimal catalyst for their specific needs.
The Landscape of Catalytic Systems: Heterogeneous vs. Homogeneous
The catalytic reduction of nitroarenes can be broadly categorized into heterogeneous and homogeneous catalysis. Each approach presents distinct advantages and disadvantages in terms of activity, selectivity, reusability, and ease of separation.
Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. They are favored in industrial applications due to their ease of separation from the product stream, which simplifies purification and allows for catalyst recycling, reducing overall cost and waste.
Homogeneous catalysts , conversely, are soluble in the reaction medium. This often leads to higher activity and selectivity due to the greater accessibility of catalytic sites. However, the separation of the catalyst from the product can be challenging and costly.
This guide will primarily focus on the more industrially relevant and widely researched heterogeneous catalysts, with a brief comparison to their homogeneous counterparts.
Performance Comparison of Heterogeneous Catalysts
A wide array of heterogeneous catalysts have been investigated for the reduction of nitroaromatic compounds, with noble metal nanoparticles, bimetallic systems, and metal oxides being the most prominent. The following table summarizes the performance of several representative catalysts in the reduction of 4-nitrophenol, a widely accepted model substrate for studying the reduction of nitroarenes due to its similar electronic properties to 4-Nitrophenylacetone. The data is compiled from various research articles and presented to facilitate a comparative understanding.
| Catalyst System | Support/Method | Reducing Agent | Reaction Time | Apparent Rate Constant (k) | Reference |
| Gold Nanoparticles | Activated Carbon | NaBH₄ | ~5-15 min | 1.2–4.2 × 10⁻³ s⁻¹ | [1] |
| Silver Nanoparticles | Polymer Matrix | NaBH₄ | Variable | Effective | [2] |
| Copper Ferrite (CuFe₅O₈) | Co-precipitation | NaBH₄ | < 9 min | 0.25 min⁻¹ | [3][4] |
| rGO/CoPt/Ag | Reduced Graphene Oxide | NaBH₄ | 1 min | - | [5][6] |
| Au-Ag Bimetallic NPs | Layered Double Hydroxide | NaBH₄ | Shorter than monometallic | 10-45 times higher than mono | [7] |
| Fe₃O₄-Au | Magnetic Nanocomposite | NaBH₄ | 2-40 min | 0.0738–3.031 min⁻¹ | [8] |
| Cu Nanoparticles | Brassica oleracea extract | NaBH₄ | Fast | Improved activity | [9] |
Key Insights from the Data:
-
Bimetallic and Trimetallic Systems: The synergistic effect between different metals often leads to enhanced catalytic activity. For instance, the rGO/CoPt/Ag nanocomposite demonstrates a remarkably short reaction time of just 1 minute.[5][6] Similarly, Au-Ag bimetallic nanoparticles show significantly higher activity than their monometallic counterparts.[7]
-
Support Material: The choice of support material plays a crucial role in catalyst performance by influencing nanoparticle dispersion, stability, and reactant accessibility. Activated carbon, graphene oxide, and various polymers are commonly used to provide high surface area and prevent nanoparticle agglomeration.[1][2]
-
Metal Oxides: Certain metal oxides, like copper ferrite (CuFe₅O₈), have shown excellent catalytic activity and offer the advantage of being easily separable due to their magnetic properties.[3][4]
Experimental Protocol: A Generalized Approach for Catalytic Reduction
Materials:
-
4-Nitrophenylacetone
-
Heterogeneous catalyst (e.g., Au/C, AgNPs, CuFe₅O₈)
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., water, methanol, ethanol)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer for reaction monitoring (optional)
Procedure:
-
Reactant Preparation: Dissolve a known amount of 4-Nitrophenylacetone in the chosen solvent in the reaction vessel.
-
Catalyst Addition: Disperse a catalytic amount of the heterogeneous catalyst in the reaction mixture.
-
Initiation of Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ to the reaction mixture. The molar ratio of NaBH₄ to the nitro compound is typically in large excess.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing a color change (e.g., from yellow to colorless) and by taking aliquots at regular intervals for analysis by UV-Vis spectrophotometry. The disappearance of the peak corresponding to the nitroaromatic compound and the appearance of the peak for the amino product indicates the reaction's progression.[8][10]
-
Work-up and Product Isolation: Upon completion of the reaction, the heterogeneous catalyst can be separated by filtration or, in the case of magnetic catalysts, by using an external magnet.[8] The product can then be isolated from the filtrate by standard organic work-up procedures, such as extraction and solvent evaporation.
-
Catalyst Recycling: The recovered catalyst can be washed with appropriate solvents (e.g., water and ethanol), dried, and reused for subsequent reaction cycles to test its stability and reusability.[3][7][8]
Caption: A generalized workflow for the heterogeneous catalytic reduction of 4-Nitrophenylacetone.
Unveiling the Reaction Mechanism
The catalytic reduction of nitroaromatic compounds in the presence of NaBH₄ is generally understood to proceed via a surface-mediated mechanism. The following steps outline the widely accepted pathway:
-
Adsorption of Reactants: Both the nitro compound (4-Nitrophenylacetone) and the borohydride ions (BH₄⁻) adsorb onto the surface of the catalyst.
-
Electron Transfer: The catalyst facilitates the transfer of electrons from the borohydride ions (the reducing agent) to the nitro group of the adsorbed 4-Nitrophenylacetone. Metal nanoparticles are particularly effective due to their high surface area and the presence of active sites that can readily accept and donate electrons.
-
Hydrogenation: The nitro group is sequentially reduced through various intermediates (nitroso, hydroxylamino) to the final amino group. The hydrogen atoms for this process are provided by the hydrolysis of NaBH₄, which is also often catalyzed by the metal nanoparticles.[11]
-
Desorption of Product: The final product, 4-Aminophenylacetone, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.
The efficiency of a catalyst is determined by its ability to effectively facilitate each of these steps. Factors such as particle size, surface morphology, and the electronic properties of the catalyst all play a significant role.[10]
Caption: A schematic representation of the proposed mechanism for the catalytic reduction of 4-Nitrophenylacetone on a heterogeneous catalyst surface.
Homogeneous vs. Heterogeneous Catalysis: A Note on Leaching
While heterogeneous catalysts are prized for their reusability, it is crucial to consider the possibility of metal leaching from the support into the reaction medium.[12] In some cases, the leached metal species can act as a homogeneous catalyst, leading to a misinterpretation of the true catalytic entity.[12] Rigorous experimental verification, such as hot filtration tests, is necessary to confirm that the catalysis is indeed occurring on the surface of the heterogeneous material.
A study on Au-Ag bimetallic nanoparticles supported on layered double hydroxide (LDH) found that while the homogeneous (unsupported) catalyst exhibited a higher reaction rate, the heterogeneous catalyst was effortlessly recovered and reused for up to five cycles, highlighting the practical advantages of heterogeneous systems.[7]
Conclusion and Future Outlook
The catalytic reduction of 4-Nitrophenylacetone is a critical transformation in synthetic chemistry, and a variety of effective catalysts have been developed. Heterogeneous catalysts, particularly those based on noble metal and bimetallic nanoparticles, offer a compelling combination of high activity, selectivity, and reusability. The choice of support material and catalyst synthesis method are key determinants of overall performance.
Future research in this area will likely focus on the development of more sustainable and cost-effective catalysts. This includes the use of earth-abundant metals, green synthesis methods, and novel support materials to further enhance catalytic efficiency and stability. As the demand for greener and more efficient chemical processes grows, the continued development of advanced catalytic systems for nitroarene reduction will remain a high-priority research area.
References
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- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening.
- Comparison of catalytic activity for the 4-nitrophenol reduction by different catalysts.
- Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.
- The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle C
- 4-Nitrophenol reduction catalysed by Au-Ag bimetallic nanoparticles supported on LDH: Homogeneous vs. heterogeneous catalysis.
- Identifying the True Catalyst in the Reduction of 4‐Nitrophenol: A Case Study Showing the Effect of Leaching and Oxidative.
- Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Applic
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
- Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.MDPI.
- Preparation of Reduced-Graphene-Oxide-Supported CoPt and Ag Nanoparticles for the Catalytic Reduction of 4-Nitrophenol.MDPI.
- Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology.
- Heterogeneous catalytic reduction of anthropogenic pollutant, 4-nitrophenol by Au/AC nanocatalysts.
- Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method.Longdom Publishing.
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A Researcher's Guide to the Reaction Products of 4-Nitrophenylacetone: Synthesis, Comparison, and Definitive Identification
For chemists engaged in the synthesis of substituted phenethylamines, 4-Nitrophenylacetone (p-NPA) is a pivotal starting material. Its functional group dyad—a nitroarene and a ketone—offers multiple avenues for chemical transformation. However, this reactivity also presents a challenge: ensuring the desired product is formed with high selectivity and confirming its identity unequivocally. This guide provides a comparative analysis of the primary synthetic routes originating from p-NPA, delves into the causality behind methodological choices, and establishes a robust framework for the analytical validation of the reaction products.
Section 1: Major Synthetic Pathways from 4-Nitrophenylacetone
The transformation of 4-Nitrophenylacetone primarily follows two distinct and strategic pathways: direct conversion of the ketone to an amine via reductive amination, or a stepwise approach involving the initial reduction of the nitro group followed by modification of the ketone. The choice between these routes has significant implications for the final product, yield, and impurity profile.
Pathway A: Direct Reductive Amination
This one-pot approach directly converts the ketone functionality into a primary amine. It is often favored for its efficiency, combining both imine formation and reduction into a single synthetic operation.
1. The Leuckart Reaction: A classic and robust method, the Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. The reaction proceeds by the initial formation of an imine intermediate from p-NPA and ammonia (generated in situ from the decomposition of ammonium formate), which is then reduced by formic acid (also from the formate salt).[1][2][3] This method's primary advantage is its use of simple, inexpensive reagents. However, it necessitates high temperatures (120-190°C), which can sometimes lead to side-product formation.[1][2] The reaction typically yields the formylated amine, which requires a subsequent hydrolysis step (acidic or basic) to liberate the free primary amine.[2][4]
2. Catalytic Reductive Amination: Modern synthetic chemistry often employs catalytic methods that offer milder conditions and higher selectivity.[5][6] In this approach, p-NPA is reacted with an ammonia source in the presence of a reducing agent.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Palladium on carbon) can achieve the transformation at lower temperatures than the traditional Leuckart reaction.
-
Hydride Reagents: The use of mild, selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is common.[7] These reagents are particularly effective because they readily reduce the protonated imine intermediate but are slow to react with the starting ketone, thus minimizing the formation of the corresponding alcohol as a side-product.[8]
The primary product from the direct reductive amination of 4-Nitrophenylacetone is 4-Nitroamphetamine .[9][10]
Pathway B: Stepwise Reduction and Functionalization
This two-step pathway offers an alternative synthetic handle by first reducing the nitro group to a primary amine, yielding 4-Aminophenylacetone (p-APA). This intermediate is itself a valuable precursor for further derivatization.
1. Chemoselective Nitro Group Reduction: The key to this pathway is the selective reduction of the aromatic nitro group without affecting the ketone. The ketone is less reactive towards many reducing systems than the nitro group.
-
Metal/Acid Systems: Classic methods like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are highly effective for this transformation.[8][11]
-
Catalytic Hydrogenation: This method can also be employed, though careful selection of the catalyst and conditions is crucial to avoid reduction of the ketone. Palladium, platinum, or Raney nickel catalysts are commonly used.[11]
The product of this step is 4-Aminophenylacetone .
2. Subsequent Reductive Amination of 4-Aminophenylacetone: The resulting p-APA can then be subjected to reductive amination as described in Pathway A. For instance, reacting p-APA with ammonia and a reducing agent will yield amphetamine . This stepwise route provides greater flexibility for creating diverse analogues by allowing for the introduction of different amine sources at the ketone position after the nitro group has been converted.
Section 2: Comparative Analysis of Synthetic Routes
The choice of synthetic route is dictated by the target molecule, desired scale, and available resources.
| Feature | Pathway A: Direct Reductive Amination (Leuckart) | Pathway A: Direct Reductive Amination (Catalytic) | Pathway B: Stepwise Reduction |
| Primary Product | 4-Nitroamphetamine (as formamide) | 4-Nitroamphetamine | 4-Aminophenylacetone (p-APA) |
| Key Reagents | Ammonium formate / Formamide[1][2] | H₂/Catalyst, NaBH₃CN[6][7] | SnCl₂/HCl, Fe/Acid[11] |
| Reaction Conditions | High Temperature (120-190°C)[1][2] | Mild to Moderate Temperature | Mild to Moderate Temperature |
| Number of Steps | 1 (plus hydrolysis) | 1 | 1 (to get to p-APA) |
| Advantages | Inexpensive reagents, operational simplicity. | High selectivity, milder conditions, good yields. | Yields versatile p-APA intermediate, avoids handling nitro-amphetamines. |
| Disadvantages | High energy input, potential for thermal decomposition, requires hydrolysis step. | More expensive reagents/catalysts, potential catalyst poisoning. | Adds an extra step to the overall synthesis of the final amphetamine. |
Section 3: Definitive Product Identification Workflow
Confirming the identity and purity of the reaction product is paramount. A multi-technique analytical approach is non-negotiable for ensuring the integrity of the research.
dot
graph TD; A[Crude Reaction Product] --> B{Initial Purification}; B --> C[Extraction & Washing]; B --> D[Crystallization]; C --> E[Purity Check]; D --> E; E --> F[TLC / HPLC / GC-MS]; F --> G{Structural Confirmation}; G --> H[Mass Spectrometry]; G --> I[NMR Spectroscopy]; G --> J[IR Spectroscopy]; H --> K[Final Confirmed Product]; I --> K; J --> K;
end
Caption: Analytical workflow for product validation.
Spectroscopic and Chromatographic Fingerprinting
1. Infrared (IR) Spectroscopy: IR spectroscopy is an excellent first-pass technique to confirm the conversion of functional groups.
| Compound | Key IR Absorptions (cm⁻¹) | Rationale |
| 4-Nitrophenylacetone (p-NPA) | ~1715 (C=O, ketone), ~1520 & ~1350 (NO₂, asymm. & symm. stretch) | Presence of both ketone and nitro groups. |
| 4-Aminophenylacetone (p-APA) | ~3400-3200 (N-H, amine stretch), ~1705 (C=O, ketone) | Disappearance of NO₂ peaks and appearance of N-H peaks confirms selective reduction. |
| 4-Nitroamphetamine | ~3400-3200 (N-H, amine stretch), ~1520 & ~1350 (NO₂, asymm. & symm. stretch) | Disappearance of C=O peak and appearance of N-H peaks confirms reductive amination. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming connectivity and chemical environment.
| Compound | Key ¹H NMR Signals (δ, ppm) | Rationale |
| 4-Nitrophenylacetone | ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.5 (d, 2H, Ar-H meta to NO₂), ~3.8 (s, 2H, -CH₂-), ~2.2 (s, 3H, -CH₃) | Characteristic downfield shift of aromatic protons due to the electron-withdrawing nitro group. |
| 4-Aminophenylacetone | ~7.0 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~3.6 (s, 2H, -CH₂-), ~2.1 (s, 3H, -CH₃) | Significant upfield shift of aromatic protons upon conversion of NO₂ to the electron-donating NH₂ group. |
| 4-Nitroamphetamine | ~8.2 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.4 (m, 1H, -CH-), ~2.9 (m, 2H, -CH₂-), ~1.2 (d, 3H, -CH₃) | Disappearance of the singlet methylene (-CH₂-) peak and appearance of a methine (-CH-) multiplet and a methyl (-CH₃) doublet, characteristic of the amphetamine backbone. |
3. Mass Spectrometry (MS): MS confirms the molecular weight and provides structural clues through fragmentation patterns. Electron Ionization (EI) is commonly used.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Ions (m/z) | Rationale |
| 4-Nitrophenylacetone | 179 | 137 ([M-CH₂CO]⁺), 121 ([M-NO₂-H]⁺), 43 ([CH₃CO]⁺) | Loss of the acetyl group is a common fragmentation. |
| 4-Aminophenylacetone | 149 | 134 ([M-CH₃]⁺), 106 ([M-CH₃CO]⁺) | Benzylic cleavage and loss of the acetyl radical are characteristic.[12][13] |
| 4-Nitroamphetamine | 180 | 134 ([M-NO₂]⁺), 44 ([CH₃CHNH₂]⁺) | The fragment at m/z 44 resulting from benzylic cleavage is a hallmark of the amphetamine skeleton. |
4. High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the product and quantifying the presence of starting material or side-products. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium formate) is a common starting point for analysis.[14]
Section 4: Detailed Experimental Protocols
These protocols are illustrative and should be adapted based on laboratory safety standards and specific experimental goals.
Protocol 1: Synthesis of 4-Aminophenylacetone via SnCl₂ Reduction
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-Nitrophenylacetone (1 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) to the suspension.
-
Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to a pH > 10 with a concentrated NaOH or KOH solution to precipitate tin salts and liberate the free amine.
-
Extract the aqueous slurry multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Aminophenylacetone.
-
Purify further by column chromatography or crystallization if necessary.
dot
graph TD; subgraph "Reaction Setup" A[Suspend p-NPA in EtOH] --> B[Add SnCl₂·2H₂O]; end subgraph "Reaction" C[Heat to Reflux (2-4h)] --> D{Monitor by TLC}; end subgraph "Workup" E[Cool and Quench on Ice] --> F[Basify to pH > 10] --> G[Extract with Organic Solvent]; end subgraph "Purification" H[Combine, Wash, Dry] --> I[Concentrate in vacuo] --> J[Crude p-APA]; end B --> C; D -- Reaction Complete --> E; G --> H; J --> K((Final Product));
end
Caption: Workflow for p-APA synthesis.
Protocol 2: Synthesis of 4-Nitroamphetamine via Leuckart Reaction
-
Combine 4-Nitrophenylacetone (1 eq.) with a molar excess of ammonium formate (3-5 eq.) in a round-bottom flask.
-
Heat the mixture with stirring to 160-180°C for 4-6 hours. The mixture will become homogenous and evolve gas (CO₂ and H₂O).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add a 10% HCl solution. Heat the mixture at reflux for 1-2 hours to hydrolyze the intermediate formamide.
-
Cool the solution and wash with a nonpolar solvent (e.g., toluene) to remove non-basic impurities.
-
Basify the aqueous layer to pH > 12 with 25% NaOH solution.
-
Extract the liberated 4-Nitroamphetamine into an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Conclusion
The synthetic utility of 4-Nitrophenylacetone is clear, but harnessing it effectively requires a deliberate choice of reaction pathway and a rigorous analytical strategy. Direct reductive amination offers an efficient route to 4-nitroamphetamine, with modern catalytic methods providing milder and more selective alternatives to the classical Leuckart reaction. The stepwise pathway, by first reducing the nitro group to form 4-aminophenylacetone, provides critical flexibility for analogue synthesis. For researchers and drug development professionals, the validation of product identity is non-negotiable. A combined approach using IR, NMR, and mass spectrometry, supported by chromatographic purity analysis, provides the necessary self-validating system to ensure that the observed biological or chemical activity can be confidently attributed to the intended molecule.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 4-Nitrophenylacetone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing cross-reactivity studies for 4-Nitrophenylacetone. While serving as a crucial intermediate in various organic syntheses, the analytical detection of 4-Nitrophenylacetone can be compromised by the presence of structurally related compounds, leading to erroneous results.[1][2] This document outlines the principles, experimental design, and data interpretation necessary to validate analytical methods, ensuring specificity and accuracy.
The Imperative of Cross-Reactivity Assessment
In analytical chemistry, particularly in the realm of immunoassays, specificity is paramount.[3] Cross-reactivity occurs when an assay designed to detect a specific analyte also responds to other, structurally similar compounds.[3][4] This can lead to false-positive results or an overestimation of the analyte's concentration.[1][3] For a compound like 4-Nitrophenylacetone, which may be present in complex matrices alongside its precursors, metabolites, or other analogs, a thorough evaluation of assay cross-reactivity is not just a matter of good scientific practice but a prerequisite for reliable data.
The core principle of a cross-reactivity study is to challenge an analytical method with a panel of potentially interfering substances and quantify their response relative to the target analyte. This guide will focus on a competitive immunoassay format as a common application where cross-reactivity is a critical parameter.
Designing a Robust Cross-Reactivity Study
A well-designed study is a self-validating system. The choices made in the experimental setup should be justifiable and contribute to the overall reliability of the findings.
Selection of Potential Cross-Reactants
The selection of compounds to test for cross-reactivity should be based on structural similarity to 4-Nitrophenylacetone. The greater the structural homology, the higher the likelihood of cross-reactivity.[4]
Table 1: Potential Cross-Reactants for 4-Nitrophenylacetone Studies
| Compound Name | Structure | Rationale for Inclusion |
| 4-Nitrophenylacetone | C₉H₉NO₃ | Target Analyte |
| Phenylacetone (P2P) | C₉H₁₀O | Lacks the nitro group, testing the antibody's specificity for this functional group. |
| Amphetamine | C₉H₁₃N | Structurally related, a common analyte in drug screening assays where cross-reactivity is a known issue.[5][6] |
| Methamphetamine | C₁₀H₁₅N | N-methylated analog of amphetamine, another key compound in toxicology screening.[5] |
| 4-Aminophenylacetone | C₉H₁₁NO | The amino analog of the target analyte, representing a potential metabolite or synthetic precursor.[7] |
| 4-Hydroxyphenylacetone | C₉H₁₀O₂ | The hydroxyl analog, another potential metabolite. |
| 1-Phenyl-2-propanol | C₉H₁₂O | A reduced form of phenylacetone. |
Experimental Workflow
The following workflow outlines a typical competitive immunoassay for determining cross-reactivity. The principle relies on the competition between the target analyte (or cross-reactant) and a labeled version of the analyte for a limited number of antibody binding sites.
Caption: Workflow for a competitive immunoassay-based cross-reactivity study.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Microtiter plate coated with anti-4-Nitrophenylacetone antibody
-
4-Nitrophenylacetone standard
-
Potential cross-reactants (see Table 1)
-
4-Nitrophenylacetone conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a stock solution of 4-Nitrophenylacetone and each potential cross-reactant in an appropriate solvent (e.g., methanol, DMSO) and then dilute into the assay buffer.
-
Perform serial dilutions to create a range of concentrations for generating a dose-response curve. A typical range might be from 1 ng/mL to 10,000 ng/mL.
-
-
Assay:
-
Add 50 µL of either the standard or the cross-reactant dilution to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the enzyme-conjugated 4-Nitrophenylacetone to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.
-
Wash the plate three times with wash buffer to remove any unbound materials.
-
Add 100 µL of the substrate solution to each well and incubate for a set time (e.g., 15 minutes) to allow for color development.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis and Interpretation
The cornerstone of interpreting cross-reactivity data is the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
4.1. Calculation of Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 4-Nitrophenylacetone / IC50 of Cross-Reactant) x 100
4.2. Presentation of Results:
The results should be summarized in a clear and concise table.
Table 2: Hypothetical Cross-Reactivity Data for a 4-Nitrophenylacetone Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 4-Nitrophenylacetone | 25 | 100% |
| Phenylacetone (P2P) | 500 | 5% |
| Amphetamine | >10,000 | <0.25% |
| Methamphetamine | >10,000 | <0.25% |
| 4-Aminophenylacetone | 150 | 16.7% |
| 4-Hydroxyphenylacetone | 800 | 3.1% |
| 1-Phenyl-2-propanol | >10,000 | <0.25% |
4.3. Interpreting the Data:
The data in Table 2 is hypothetical but illustrates how to interpret the results. A high percent cross-reactivity indicates that the assay is not specific for 4-Nitrophenylacetone and will also detect the cross-reacting compound. In this example, 4-Aminophenylacetone shows significant cross-reactivity, suggesting that its presence in a sample could lead to an overestimation of 4-Nitrophenylacetone concentration. Conversely, amphetamine and methamphetamine show negligible cross-reactivity, indicating the high specificity of the assay against these compounds.
Conclusion and Best Practices
The validation of any analytical method for 4-Nitrophenylacetone must include a thorough assessment of cross-reactivity. By systematically selecting potential cross-reactants based on structural similarity and employing a robust experimental design, researchers can ensure the accuracy and specificity of their results. It is crucial to remember that cross-reactivity is not an inherent property of an antibody but is dependent on the specific assay format and conditions.[8] Therefore, any changes to the assay protocol may warrant a re-evaluation of cross-reactivity.
This guide provides a foundational framework for conducting these essential studies. Adherence to these principles will empower researchers to generate reliable and defensible data in their work with 4-Nitrophenylacetone.
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Queen's University Belfast. Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain. [Link]
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Apollonio, L., et al. "Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine." Journal of Analytical Toxicology, vol. 31, no. 4, 2007, pp. 208-13. [Link]
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Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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Whittington, D., et al. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry, vol. 64, no. 10, 2018, pp. 1479-1487. [Link]
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Oregon Health & Science University. Interpretive Summary of Cross-Reactivity of Substances. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Nitrophenylacetone
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Nitrophenylacetone (CAS No. 5332-96-7). As a compound frequently utilized in chemical synthesis, its responsible management as a hazardous waste is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance. The procedures outlined herein are grounded in established safety protocols and regulatory standards for organic nitro compounds.
Hazard Profile and Core Safety Principles
A thorough understanding of the chemical's hazard profile is the foundation of its safe handling and disposal. 4-Nitrophenylacetone is an irritant and presents specific hazards that dictate its management as a controlled waste stream.[1]
Table 1: Hazard Identification and Classification for 4-Nitrophenylacetone
| Hazard Classification (GHS) | Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2] |
Organic nitro compounds, as a class, are known to be toxic and are considered environmental pollutants.[3] When heated to decomposition, they can emit toxic fumes of nitrogen oxides.[4] Therefore, under no circumstances should 4-Nitrophenylacetone or its solutions be disposed of down the drain or in standard refuse.[3] All materials contaminated with this compound must be treated as hazardous waste.
The core principle of disposal is waste segregation . 4-Nitrophenylacetone is a non-halogenated organic compound . It must not be mixed with halogenated waste streams (e.g., solvents containing chlorine, bromine) as this complicates the final disposal process and can lead to regulatory non-compliance.[5][6]
Procedural Workflow for Disposal
The following diagram and step-by-step protocol outline the complete lifecycle of 4-Nitrophenylacetone waste management within a laboratory setting, from generation to final pickup.
Caption: Disposal workflow for 4-Nitrophenylacetone waste.
Detailed Step-by-Step Disposal Protocol
This protocol provides the necessary steps for the safe segregation, containment, and disposal of 4-Nitrophenylacetone waste.
3.1. Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[2]
-
Skin and Body Protection: A standard laboratory coat.
3.2. Waste Segregation and Containerization Proper segregation is a critical step governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA).[8]
-
Identify Waste Stream: Classify 4-Nitrophenylacetone waste as non-halogenated organic waste . Do not mix with halogenated solvents, acids, bases, or oxidizers.[6][9]
-
Select Container: Choose a clean, leak-proof, and chemically compatible waste container. A glass bottle or a high-density polyethylene (HDPE) container with a secure, tight-fitting lid is recommended.[5]
-
Containment:
-
Solid Waste: Collect surplus or expired solid 4-Nitrophenylacetone directly into the designated container.[7]
-
Liquid Waste: If the compound is dissolved in a non-halogenated solvent (e.g., acetone, ethanol), collect it in a designated liquid waste container. Ensure all components are compatible.
-
Contaminated Labware: Disposable items like pipette tips, weigh boats, or gloves with gross contamination should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of as solid waste.
-
3.3. Labeling and Storage Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling: Immediately upon adding waste, label the container with the words "Hazardous Waste ".[10] The label must include:
-
The full chemical name: "4-Nitrophenylacetone " and any other constituents.
-
The associated hazards (e.g., "Irritant," "Harmful").[2]
-
The date when waste was first added (accumulation start date).
-
-
Storage:
-
All transfers of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.[10]
-
The container must be kept in a secondary containment bin or tray to contain any potential leaks.[7]
-
3.4. Final Disposal
-
Request Pickup: Once the container is nearly full (e.g., ¾ full) or reaches the institutional time limit for accumulation, arrange for pickup.[10]
-
Contact Authority: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[7]
-
Documentation: Provide the disposal personnel with the Safety Data Sheet (SDS) for 4-Nitrophenylacetone.
Spill Management and Decontamination
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
Table 2: Spill Response Protocol
| Step | Action | Rationale |
| 1. Evacuate & Alert | Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS. | Ensures the safety of laboratory personnel. |
| 2. Control & Contain | For minor spills, prevent the spread by enclosing the area with an absorbent material (e.g., spill pillows or vermiculite). Remove all ignition sources.[11] | Limits the contaminated area and reduces fire risk. |
| 3. Absorb | Cover the spill with a chemical absorbent. Do not use combustible materials like paper towels on large spills of organic material. | Safely absorbs the liquid for easier collection. |
| 4. Collect | Carefully scoop the contaminated absorbent material into a designated hazardous waste container. | Segregates the spill cleanup debris as hazardous waste. |
| 5. Decontaminate | Clean the spill area with soap and water. | Removes residual chemical contamination. |
| 6. Dispose | Seal and label the container with the cleanup debris as hazardous waste and manage it according to the protocol in Section 3. | Ensures compliant disposal of all generated waste. |
Empty Container Disposal: Empty containers that held 4-Nitrophenylacetone must also be managed as hazardous waste unless properly decontaminated.[10] To decontaminate, triple-rinse the container with a suitable non-halogenated solvent (e.g., acetone). Collect all rinsate as hazardous liquid waste and manage it accordingly.[7][12] Once decontaminated and the label is defaced, the container may be disposed of or recycled per institutional policy.[10]
References
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PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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ResearchGate. (2025). Kinetics and end products of catalytic decomposition of p-nitrophenol by electro-Fenton-like reaction. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Personal Protective Equipment for 4-Nitrophenylacetone
For the diligent researcher, scientist, or drug development professional, mastery over one's materials is the cornerstone of innovation. This mastery extends beyond the reaction flask and into the realm of safety, where a profound understanding of the substances we handle is paramount. 4-Nitrophenylacetone, a solid organic compound, presents a specific set of hazards that demand a rigorous and well-understood personal protective equipment (PPE) protocol.
This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the rationale behind each safety recommendation, fostering a culture of intrinsic safety in your laboratory. We will delve into the why behind each piece of equipment, ensuring that your safety protocols are not just followed, but are also self-validating systems built on a foundation of scientific understanding.
Understanding the Hazard Profile of 4-Nitrophenylacetone
Before we can select the appropriate PPE, we must first understand the adversary. While a comprehensive Safety Data Sheet (SDS) for 4-Nitrophenylacetone is not always readily available, we can construct a robust hazard profile from existing data on the compound and its structural analogs. According to the Globally Harmonized System (GHS) classifications available, 4-Nitrophenylacetone is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1]
Furthermore, as a nitroaromatic compound, we must consider hazards common to this class. These include the potential for the substance and its metabolites to bind to hemoglobin, inhibiting oxygen uptake and leading to a condition known as methemoglobinemia.[2] Symptoms of this oxygen starvation can be delayed and include a bluish discoloration of the skin (cyanosis) and breathing difficulties.[2] Additionally, like many solid organic materials, fine dusts of 4-Nitrophenylacetone can form explosive mixtures with air.[2][3]
| Hazard Classification | GHS Statement | Primary Route of Exposure | Implication for PPE Selection |
| Skin Irritation | H315: Causes skin irritation[1] | Dermal Contact | Chemical-resistant gloves and a lab coat are mandatory to prevent skin contact. |
| Serious Eye Irritation | H319: Causes serious eye irritation[1] | Eye Contact | Chemical splash goggles are essential; a face shield is recommended for splash risks. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Inhalation | Work must be conducted in a well-ventilated area or chemical fume hood. Respiratory protection is required if dusts are generated. |
| Potential for Methemoglobinemia | Substance and/or its metabolites may bind to hemoglobin.[2] | Ingestion, Inhalation, Dermal Absorption | Comprehensive barrier protection (gloves, lab coat) and inhalation controls are critical to prevent systemic absorption. |
| Combustible Dust | Dusts may form an explosive mixture with air.[2][3] | Inhalation | Engineering controls to minimize dust generation are primary. Appropriate respiratory protection is a necessary secondary measure. |
The Core Ensemble: Your Essential PPE Protocol
Based on the hazard profile, a multi-layered approach to PPE is required. This is not merely a uniform; it is an integrated system of protection.
Hand Protection: The First Line of Defense
Directive: Wear chemical-resistant gloves at all times when handling 4-Nitrophenylacetone.
The Causality: 4-Nitrophenylacetone is a known skin irritant.[1] Prolonged or repeated contact can lead to dermatitis. The primary goal is to create an impermeable barrier between the chemical and your skin. While specific permeation data for 4-Nitrophenylacetone is scarce, butyl rubber gloves are an excellent choice as they offer broad protection against nitro-compounds and ketones.[4] Nitrile gloves can be a suitable alternative for incidental splash protection but should be changed immediately upon contact.[5][6]
Protocol for Glove Selection and Use:
-
Selection: Choose butyl rubber gloves for prolonged handling or nitrile gloves for tasks with a low risk of splash.[4]
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outside of the glove with your bare hand.
-
Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal.[7] Do not reuse disposable gloves.
Eye and Face Protection: Shielding Against Irritation and Splashes
Directive: Wear chemical splash goggles that meet the ANSI Z87.1 standard. When there is a significant risk of splashing (e.g., during transfers or solution preparation), a face shield must be worn over the goggles.[5]
The Causality: As a substance that causes serious eye irritation, any contact with the eyes could result in significant injury.[1] Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are designed to protect against splashes and dust from multiple angles. A face shield provides an additional layer of protection for the entire face.[5][8]
Body Protection: Minimizing Dermal Exposure
Directive: Wear a clean, buttoned, flame-resistant laboratory coat over personal clothing that covers the legs.
The Causality: A lab coat serves as a removable barrier to protect your skin and personal clothing from contamination in the event of a spill or splash.[9] It should be flame-resistant due to the general flammability of organic solids.[2] Open-toed shoes and shorts are never appropriate in a laboratory setting.[5] Contaminated lab coats should be professionally laundered and not taken home.[2]
Respiratory Protection: Controlling Inhalation Risks
Directive: All handling of solid 4-Nitrophenylacetone that may generate dust must be performed within a certified chemical fume hood or a ventilated enclosure. If engineering controls are not feasible or insufficient to maintain exposure below permissible limits, respiratory protection is mandatory.[5]
The Causality: Inhalation of 4-Nitrophenylacetone dust can cause respiratory tract irritation.[1] Furthermore, the fine dust presents a potential explosion hazard.[2][3][10] The primary method of protection is to use engineering controls like a fume hood to capture dust at the source. If a respirator is required, a NIOSH-approved respirator with a particulate filter (e.g., an N95, N100, or P100 filter) is necessary.[11][12] For nitrated compounds, a combination cartridge that also protects against organic vapors may be warranted depending on the specific operational conditions and potential for volatilization.[13]
Workflow for Respiratory Protection Decision:
Sources
- 1. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. benchchem.com [benchchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. youtube.com [youtube.com]
- 10. fishersci.no [fishersci.no]
- 11. americanelements.com [americanelements.com]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
